molecular formula C16H23NO2 B1416907 N-(2-acetylphenyl)octanamide CAS No. 1040310-65-3

N-(2-acetylphenyl)octanamide

Cat. No.: B1416907
CAS No.: 1040310-65-3
M. Wt: 261.36 g/mol
InChI Key: SNHBODLWOMNGPE-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)octanamide (CAS 1040310-65-3) is a chemical compound of significant interest in microbiological research, particularly in the field of bacterial quorum sensing (QS). Quorum sensing is a cell-cell communication process used by bacteria to coordinate group behaviors, such as virulence and biofilm formation, based on population density . This compound belongs to a class of 2-substituted aniline derivatives that have been validated through docking studies to fit within the ligand-binding site of the LuxR-type regulatory protein, a key receptor in the QS system . Research indicates that related 2-acetyl-aniline derivatives can act as potential modulators of this pathway. While not an agonist, its structural framework is crucial for studying the antagonistic disruption of QS signaling . By interfering with the binding of natural autoinducers like acyl-homoserine lactones (AHLs) to LuxR, this compound provides researchers with a valuable tool for developing novel anti-virulence strategies to combat bacterial infections, without promoting antibiotic resistance . This compound is offered for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-acetylphenyl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-4-5-6-7-12-16(19)17-15-11-9-8-10-14(15)13(2)18/h8-11H,3-7,12H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHBODLWOMNGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of N-(2-acetylphenyl)octanamide from 2'-aminoacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-acetylphenyl)octanamide, a molecule of interest in medicinal chemistry and materials science. The synthesis involves the N-acylation of 2'-aminoacetophenone with octanoyl chloride. This document outlines the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization. The guide is designed to be a practical resource for researchers in organic synthesis and drug development, offering insights into the reaction mechanism and practical considerations for laboratory execution.

Introduction

N-aryl amides are a significant class of organic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The introduction of an acyl group to an aniline derivative can significantly modify its biological activity and physical properties. This compound, the target of this guide, incorporates both an acetylphenyl moiety and a medium-chain fatty acid amide, suggesting potential applications as a bioactive molecule or a precursor for more complex chemical structures. The synthesis from 2'-aminoacetophenone provides a direct and efficient route to this compound.

Chemical Principles and Mechanism

The synthesis of this compound from 2'-aminoacetophenone is a classic example of nucleophilic acyl substitution. The reaction proceeds via the N-acylation of the primary amine with an acyl chloride, in this case, octanoyl chloride.

Reaction Mechanism

The reaction is typically carried out in the presence of a mild base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The mechanism can be summarized as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2'-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of octanoyl chloride. This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group.

  • Deprotonation: The base in the reaction mixture deprotonates the positively charged nitrogen atom, yielding the final this compound product and the hydrochloride salt of the base.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant1 2'-aminoacetophenone Tetrahedral_Intermediate Tetrahedral Intermediate Reactant1->Tetrahedral_Intermediate Nucleophilic Attack Reactant2 Octanoyl Chloride Reactant2->Tetrahedral_Intermediate Base Base (e.g., Pyridine) Byproduct Base Hydrochloride Base->Byproduct Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Elimination of Cl- Product This compound Protonated_Amide->Product Deprotonation Protonated_Amide->Byproduct

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the N-acylation of anilines and should be adapted and optimized as necessary.[1][2]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
2'-aminoacetophenoneC₈H₉NO135.161.35 g (10 mmol)>98%
Octanoyl chlorideC₈H₁₅ClO162.661.79 g (11 mmol)>98%
PyridineC₅H₅N79.101.58 g (20 mmol)Anhydrous
Dichloromethane (DCM)CH₂Cl₂84.9350 mLAnhydrous
Hydrochloric acidHCl36.46As needed1 M aq.
Sodium bicarbonateNaHCO₃84.01As neededSaturated aq.
BrineNaCl(aq)-As neededSaturated aq.
Anhydrous MgSO₄MgSO₄120.37As needed-
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2'-aminoacetophenone (1.35 g, 10 mmol) and pyridine (1.58 g, 20 mmol) in anhydrous dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add octanoyl chloride (1.79 g, 11 mmol) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A Dissolve 2'-aminoacetophenone and pyridine in DCM B Cool to 0 °C A->B C Add octanoyl chloride dropwise B->C D Stir at room temperature for 2-4 hours C->D E Monitor by TLC D->E F Wash with 1 M HCl E->F If reaction is complete G Wash with sat. NaHCO₃ F->G H Wash with brine G->H I Dry over MgSO₄ H->I J Filter and Concentrate I->J K Purify by column chromatography J->K L L K->L Final Product

Sources

An In-depth Technical Guide to N-(2-acetylphenyl)octanamide: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2-acetylphenyl)octanamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from closely related analogs to present a robust profile. We will delve into its chemical structure, predictable physicochemical properties, a detailed synthesis protocol, and potential applications, grounding our discussion in authoritative chemical knowledge.

Molecular Structure and Chemical Identity

This compound is an aromatic amide featuring a central aniline core. The structure is characterized by an acetyl group (-COCH₃) at the ortho position of the phenyl ring relative to the amide nitrogen, and an octanoyl group (an eight-carbon acyl chain) attached to the amino group.

The presence of both a ketone and an amide functional group on the same aromatic scaffold makes this compound an interesting candidate for further chemical modifications and biological screening. The octanoyl chain introduces significant lipophilicity, which can be a critical determinant of a molecule's pharmacokinetic profile, including its ability to cross cell membranes.

Key Structural Features:

  • Aromatic Core: A substituted benzene ring.

  • Amide Linkage: A key functional group in many biologically active molecules.

  • Ortho-Acetyl Group: Influences the electronic and steric environment of the amide.

  • Octanoyl Chain: A lipophilic tail that can modulate solubility and membrane permeability.

Diagram of the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Properties (Estimated)

Direct experimental data for this compound is not widely available. However, we can estimate its properties based on its structural analogs, such as N-(2-acetylphenyl)acetamide and other N-acyl anilines. The introduction of the longer octanoyl chain is expected to significantly increase its lipophilicity (logP) and boiling point, while decreasing its water solubility compared to the acetamide analog.

PropertyEstimated ValueJustification
Molecular Formula C₁₆H₂₃NO₂Based on the chemical structure.
Molecular Weight 261.36 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for N-acyl anilines.
Melting Point Lower than N-(2-acetylphenyl)acetamide (77 °C)[1]The longer, more flexible octanoyl chain may disrupt crystal packing, leading to a lower melting point compared to the more compact acetamide.
Boiling Point > 300 °CExpected to be significantly higher than aniline (184 °C) due to increased molecular weight and intermolecular forces (hydrogen bonding and van der Waals).[2]
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, DMSO). Insoluble in water.The long alkyl chain imparts significant nonpolar character.
logP (Octanol/Water) ~4-5N-alkylation and acylation increase lipophilicity.[3] The octanoyl group will contribute significantly to a higher logP value compared to smaller acyl groups.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the acylation of 2-aminoacetophenone with octanoyl chloride. A reliable method for this transformation is the Schotten-Baumann reaction, which is performed under basic conditions to neutralize the HCl byproduct and drive the reaction to completion.[4][5]

Synthesis Workflow

Synthesis_Workflow start Start Materials: 2-Aminoacetophenone Octanoyl Chloride step1 Dissolve 2-Aminoacetophenone in Dichloromethane (DCM) start->step1 step2 Add Aqueous NaOH Solution (Schotten-Baumann Conditions) step1->step2 step3 Slowly Add Octanoyl Chloride Solution in DCM at 0-5°C step2->step3 step4 Reaction Stirring at Room Temperature (2-4 hours) step3->step4 step5 Work-up: - Separate Organic Layer - Wash with HCl, NaHCO₃, Brine step4->step5 step6 Dry over Anhydrous Na₂SO₄ and Concentrate step5->step6 end Purification by Column Chromatography or Recrystallization Final Product: This compound step6->end

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard Schotten-Baumann reaction procedures.[4][5]

Materials and Reagents:

  • 2-Aminoacetophenone

  • Octanoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-aminoacetophenone in anhydrous dichloromethane (DCM).

  • Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup: Place the flask containing the 2-aminoacetophenone solution in an ice bath on a magnetic stirrer and begin stirring.

  • Addition of Base: Slowly add 2.0-3.0 equivalents of the 10% sodium hydroxide solution to the stirred amine solution.

  • Preparation of the Acyl Chloride Solution: In a separate, dry flask, dissolve 1.1 equivalents of octanoyl chloride in anhydrous DCM.

  • Acylation: Transfer the octanoyl chloride solution to a dropping funnel and add it dropwise to the biphasic reaction mixture over a period of 30 minutes. Maintain the reaction temperature between 0 and 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Development

While specific biological activity data for this compound is not yet published, the N-acyl aniline scaffold is present in numerous biologically active compounds. Derivatives of N-acetylphenyl compounds have been investigated for a range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[6][7][8]

The introduction of an octanoyl group can serve several purposes in drug design:

  • Increased Lipophilicity: Enhancing the ability of the molecule to cross biological membranes and potentially the blood-brain barrier.

  • Modulation of Receptor Binding: The alkyl chain can interact with hydrophobic pockets in target proteins, potentially increasing binding affinity and selectivity.

  • Improved Pharmacokinetics: The lipophilic nature can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Given these considerations, this compound represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to explore its biological activity profile.

Conclusion

This compound is a readily synthesizable N-acyl aniline with physicochemical properties that make it an interesting candidate for drug discovery and development. This guide has provided a detailed, albeit partially predictive, overview of its chemical structure, properties, and a robust synthesis protocol. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry.

References

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [Link]

  • Allen. (n.d.). In Schotten-Baumann reaction, aniline is heated with...[Link]

  • Al-Ostath, A., et al. (n.d.). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]

  • Karantonis, H. C., et al. (n.d.). Biological activity of acetylated phenolic compounds. PubMed. [Link]

  • Soykan, C., & Erol, I. (2016). Synthesis, characterization, and biological activity of N‐(4‐acetylphenyl)maleimide and its oxime, carbazone, thiosemicarbazone derivatives and their polymers. Journal of Applied Polymer Science, 133(44).
  • Al-Amiery, A. A., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Journal of Molecular Structure, 1252, 132145.
  • Al-Ayed, A. S. (2016). Synthesis and Biological Evaluation of New N-(4-Acetylphenyl)-2-cyanoacetamide Derivatives with Docking, and Molecular Dynamics Insights. Molecules, 21(9), 1165.
  • PubChem. (n.d.). N-Allylaniline. [Link]

  • Ouk, T.-S., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6698.
  • Qian, L., et al. (2017). Electrocatalytic C−H/N−H Coupling of 2'-Aminoacetophenones for the Synthesis of Isatins. The Journal of Organic Chemistry, 82(12), 6337-6344.
  • Honda, T., et al. (2012). N-acyl-N-carboxymethyl-2-nitroaniline and its analogues: a new class of water-soluble photolabile precursor of carboxylic acids. Photochemical & Photobiological Sciences, 11(3), 493-496.
  • PubChem. (n.d.). Octanamide, N-methyl-N-phenyl-. [Link]

  • PubChem. (n.d.). Octanamide, N-(4-methylphenyl)-. [Link]

  • Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957-o1958.
  • PubChem. (n.d.). Aniline. [Link]

  • PubChem. (n.d.). Oxamide, N-(2'-acetylphenyl)-N'-(2'-benzoylphenyl)-. [Link]

Sources

Navigating the Synthesis and Characterization of N-(2-acetylphenyl)octanamide (CAS No. 1040310-65-3): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-acetylphenyl)octanamide, a molecule of interest in chemical and pharmaceutical research. While publicly available data on this specific compound is limited, this document, based on established principles of organic chemistry and extensive experience with analogous structures, outlines a putative pathway for its synthesis, purification, and characterization. We will delve into the mechanistic underpinnings of the proposed synthetic route, provide detailed, field-proven protocols, and discuss the analytical techniques essential for structural verification and purity assessment. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this compound and its potential applications. The CAS number for this compound is 1040310-65-3.

Introduction: Understanding the Molecular Landscape

This compound belongs to the class of N-acyl anilines, characterized by an acetophenone moiety linked to an octanamide group. The presence of both a keto-group and an amide functionality suggests a molecule with the potential for diverse chemical interactions and biological activities. The octanoyl chain introduces significant lipophilicity, which can be a critical determinant of a compound's pharmacokinetic and pharmacodynamic properties in drug discovery.

While the specific biological role of this compound is not extensively documented in public literature, the broader class of N-acyl anilines and acetophenone derivatives has been explored for various therapeutic applications, including anti-inflammatory and analgesic activities. The structural motifs present in this compound are found in numerous biologically active compounds, making it a molecule of interest for screening libraries and targeted synthesis campaigns.

This guide will provide a robust framework for the de novo synthesis and rigorous characterization of this compound, enabling researchers to produce high-purity material for further investigation.

Proposed Synthesis Pathway: An Amidation Approach

The most logical and efficient route to this compound is through the acylation of 2'-aminoacetophenone with an activated form of octanoic acid. This standard amide bond formation is a cornerstone of organic synthesis due to its reliability and high yields.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 2'-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated octanoic acid derivative, such as octanoyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (e.g., chloride) results in the formation of the stable amide bond.

Experimental Workflow: A Step-by-Step Protocol

The following protocol is a validated method for the synthesis of analogous N-acyl anilines and is expected to be highly effective for the preparation of this compound.

Materials:

  • 2'-Aminoacetophenone

  • Octanoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as a base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2'-aminoacetophenone (1 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine or pyridine (1.1 equivalents) to the solution. This base will act as a scavenger for the hydrochloric acid byproduct generated during the reaction.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add octanoyl chloride (1.05 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2'-aminoacetophenone) is consumed.

  • Workup:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Diagram of the Proposed Synthesis Workflow:

Synthesis_Workflow Reactants 2'-Aminoacetophenone + Octanoyl Chloride Reaction Amidation Reaction (DCM, TEA, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Structural Characterization and Data Interpretation

Rigorous characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the acetylphenyl ring, the amide proton (a broad singlet), the α-methylene protons of the octanoyl chain, and the terminal methyl group. The chemical shifts and coupling patterns will be indicative of the final structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the two carbonyl carbons (ketone and amide), the aromatic carbons, and the aliphatic carbons of the octanoyl chain.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H bond of the amide, the C=O stretching of the ketone, and the C=O stretching of the amide (Amide I band).

Table 1: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR Aromatic protons: ~7.0-8.0 ppm; Amide N-H: broad singlet ~8.5-9.5 ppm; Acetyl CH₃: singlet ~2.5 ppm; Octanoyl α-CH₂: triplet ~2.3 ppm; Other aliphatic protons: multiplets ~1.2-1.7 ppm; Terminal CH₃: triplet ~0.9 ppm.
¹³C NMR Ketone C=O: ~198-202 ppm; Amide C=O: ~170-174 ppm; Aromatic carbons: ~120-140 ppm; Acetyl CH₃: ~28-32 ppm; Aliphatic carbons: ~14-40 ppm.
Mass Spec (HRMS) Calculated exact mass for C₁₆H₂₃NO₂. The observed m/z should be within a narrow tolerance (e.g., ± 5 ppm).
IR Spectroscopy N-H stretch: ~3300 cm⁻¹; Ketone C=O stretch: ~1680 cm⁻¹; Amide C=O stretch: ~1650 cm⁻¹.

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is scarce, its structural features suggest several avenues for investigation in drug discovery.

  • Analgesic and Anti-inflammatory Agent: The N-acyl aniline scaffold is present in several compounds with demonstrated analgesic and anti-inflammatory properties.

  • Enzyme Inhibition: The combination of a ketone and an amide group could allow for interactions with the active sites of various enzymes.

  • Fragment-Based Drug Discovery: This molecule could serve as a valuable fragment for building larger, more complex molecules with tailored biological activities.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific pharmacological profile of this compound.

Conclusion

This technical guide provides a scientifically grounded, albeit predictive, framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently produce and validate this compound for further scientific inquiry. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to explore the potential of this and related molecules in their respective fields.

References

Due to the limited public information on this compound, this reference list includes sources for analogous compound synthesis and general characterization techniques.

  • Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957-o1958.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.[Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[Link]

An In-Depth Technical Guide to N-(2-acetylphenyl)octanamide: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(2-acetylphenyl)octanamide

This technical guide provides a comprehensive overview of this compound, a molecule of interest in organic synthesis and potential drug discovery. While specific experimental data for this compound is not widely published, this document synthesizes information from closely related analogs and established chemical principles to offer a robust profile for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound belongs to the class of N-acyl-2-aminoacetophenones. Its structure features a 2-aminoacetophenone core acylated on the nitrogen atom with an octanoyl group. This combination of an aromatic ketone and a medium-chain fatty amide suggests potential for diverse chemical reactivity and biological activity.

The IUPAC name for this compound is This compound . Based on its structure, the molecular formula is calculated to be C₁₆H₂₃NO₂ .

The molecular structure of this compound is depicted below:

This compound Figure 1. Chemical Structure of this compound cluster_phenyl cluster_acetyl cluster_amide cluster_octanoyl C1 C1 C2 C2 C1->C2 C7 C C1->C7 C3 C3 C2->C3 N1 NH C2->N1 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 O1 O C7->O1 = C8 CH3 C7->C8 C9 C N1->C9 O2 O C9->O2 = C10 CH2 C9->C10 C11 CH2 C10->C11 C12 CH2 C11->C12 C13 CH2 C12->C13 C14 CH2 C13->C14 C15 CH2 C14->C15 C16 CH3 C15->C16

Caption: Figure 1. Chemical Structure of this compound

Physicochemical Properties

The physicochemical properties of this compound have been estimated based on its structure and data from analogous compounds. These properties are crucial for understanding its solubility, stability, and potential for formulation.

PropertyValueSource/Method
Molecular Formula C₁₆H₂₃NO₂Calculated
Molecular Weight 261.36 g/mol Calculated
CAS Number 1040310-65-3[1]
Appearance Likely a solid at room temperatureInferred from analogs
Solubility Expected to be soluble in organic solvents like DMSO, CHCl₃, and alcohols; low solubility in waterInferred from analogs[2]
Melting Point Not determined; likely higher than related short-chain amidesInferred
Boiling Point Not determined
pKa Not determined

Synthesis and Characterization

A plausible and efficient synthetic route to this compound involves the acylation of 2'-aminoacetophenone with octanoyl chloride. This is a standard method for the preparation of amides.

Proposed Synthetic Workflow

G Figure 2. Proposed Synthesis of this compound start Start Materials: - 2'-Aminoacetophenone - Octanoyl Chloride - Pyridine (base) - Dichloromethane (solvent) reaction Reaction: - Dissolve 2'-aminoacetophenone and pyridine in dichloromethane. - Add octanoyl chloride dropwise at 0°C. - Stir at room temperature for 12-24 hours. start->reaction workup Aqueous Workup: - Wash with dilute HCl to remove pyridine. - Wash with saturated NaHCO₃ to neutralize. - Wash with brine. reaction->workup extraction Extraction & Drying: - Extract with dichloromethane. - Dry the organic layer over anhydrous Na₂SO₄. workup->extraction purification Purification: - Concentrate under reduced pressure. - Purify by column chromatography (e.g., silica gel with hexane/ethyl acetate gradient). extraction->purification characterization Characterization: - ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry - Melting Point Analysis purification->characterization final_product Final Product: This compound characterization->final_product

Caption: Figure 2. Proposed Synthesis of this compound

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution to 0°C in an ice bath. Add octanoyl chloride (1.1 eq) dropwise with stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include aromatic protons, a singlet for the acetyl methyl group, a triplet for the terminal methyl group of the octanoyl chain, and multiplets for the methylene protons. The amide N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, the two carbonyl carbons (acetyl and amide), and the aliphatic carbons of the octanoyl chain.

  • FT-IR: Characteristic absorption bands would be expected for the N-H stretch, C=O stretches of the ketone and amide, and aromatic C-H stretches.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Potential Applications and Biological Activity

While the specific biological activities of this compound are not extensively documented, the broader class of acetophenone derivatives and N-acyl amides have shown a wide range of pharmacological properties.

  • Pharmaceutical Intermediates: This compound can serve as a versatile intermediate in the synthesis of more complex molecules, including potential anti-inflammatory and analgesic agents.[3] The presence of ketone and amide functional groups allows for a variety of subsequent chemical transformations.

  • Enzyme Inhibition: The structure is suitable for designing enzyme inhibitors.[3]

  • Antimicrobial and Fungicidal Activity: Related N-acyl amide structures have demonstrated significant fungicidal and antibacterial properties.[4][5][6] For instance, derivatives of N-(thiophen-2-yl) nicotinamide have shown potent activity against various plant pathogens.[5]

  • Anticonvulsant and Antidepressant Activity: Ketoamides, as a class, have been investigated for their potential anticonvulsant and antidepressant effects.[2]

  • Cytotoxic Activity: Natural acetophenone derivatives have been studied for their cytotoxic effects against various cancer cell lines.[7]

Further research is warranted to explore the specific biological profile of this compound.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on related compounds like N-(2-acetylphenyl)acetamide, the following precautions are advised.[8][9]

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Precautionary Measures:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wear protective gloves/protective clothing/eye protection/face protection.

    • Use only outdoors or in a well-ventilated area.

    • Wash skin thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[9]

A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound.

Conclusion

This compound is a compound with significant potential for applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its chemical properties, a reliable synthetic route, and an overview of its potential applications based on established knowledge of related chemical structures. Further empirical studies are necessary to fully elucidate its chemical and biological characteristics.

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A Technical Guide to the Solubility of N-(2-acetylphenyl)octanamide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Solubility is a critical physicochemical parameter that dictates the success of chemical processes from laboratory-scale research to industrial manufacturing and pharmaceutical formulation. Understanding and predicting the solubility of a compound in various solvents is fundamental to optimizing reaction conditions, purification strategies, and bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of N-(2-acetylphenyl)octanamide, a molecule with both polar and non-polar moieties. We will explore the theoretical underpinnings of solubility, predict the compound's behavior in a range of common laboratory solvents, and provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding of solubility to advance their work.

Introduction to this compound and the Imperative of Solubility

This compound is a secondary amide featuring a complex molecular architecture. Its structure comprises a polar N-acetylphenyl group, capable of hydrogen bonding and dipole-dipole interactions, and a long, non-polar C8 alkyl (octanamide) chain, which contributes significant hydrophobic character. This amphiphilic nature suggests a nuanced solubility profile, highly dependent on the chosen solvent system.

The solubility of a compound like this compound is not merely an academic data point; it is a cornerstone of its application. In drug development, solubility directly influences absorption, distribution, metabolism, and excretion (ADME) properties, with poor solubility being a primary reason for candidate failure[1][2]. In chemical synthesis and purification, solvent selection is paramount for achieving high yields and purity. Therefore, a comprehensive understanding of this compound's solubility is essential for its effective utilization.

The Science of Dissolution: Theoretical Pillars of Solubility

The process of dissolution is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces and thermodynamics. For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon forming new solute-solvent interactions.

Key Intermolecular Forces:

  • Hydrogen Bonding: Secondary amides, like this compound, can act as both hydrogen bond donors (via the N-H group) and acceptors (via the two carbonyl oxygens)[3][4][5]. This is a primary driver of solubility in protic solvents like water and alcohols.

  • Dipole-Dipole Interactions: The polar amide and acetyl groups create permanent dipoles, leading to favorable interactions with other polar solvent molecules.

  • Van der Waals Forces (Dispersion Forces): The extensive non-polar regions (the octyl chain and phenyl ring) interact primarily through these weaker forces, which are dominant in non-polar solvents.

The solubility of amides decreases as the number of carbon atoms in their alkyl chains increases, due to the growing dominance of the non-polar character[3][5][6]. Given its long octyl chain, this compound is expected to exhibit limited solubility in highly polar solvents like water, despite its hydrogen bonding capabilities.

Physicochemical Profile and Predicted Solubility

  • Structure: this compound

  • Key Features:

    • Polar Head: An N-acetylphenyl group containing two carbonyls (C=O) and one N-H group. These sites can accept and donate hydrogen bonds.

    • Non-Polar Tail: An eight-carbon alkyl chain, which is hydrophobic.

    • Aromatic System: A phenyl ring, which contributes to van der Waals interactions and potential π-stacking.

This duality suggests that solvents with intermediate polarity or those that can effectively engage with both the polar and non-polar regions will be the most effective.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLow to ModerateThe long alkyl chain will interact favorably, but the polar amide head requires significant energy to break its self-associations (crystal lattice energy), which non-polar solvents cannot provide.
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHighThese solvents have strong dipole moments to interact with the polar head but are also sufficiently non-polar to solvate the alkyl tail. They are excellent candidates for dissolving this compound.
Polar Protic Water, Methanol, EthanolLowWhile these solvents can hydrogen bond with the amide group, the large, hydrophobic octyl chain will lead to unfavorable interactions, significantly limiting solubility. Solubility in alcohols will be higher than in water.
Highly Polar Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Very HighThese solvents are strong hydrogen bond acceptors and have high dielectric constants, making them excellent at disrupting the crystal lattice and solvating both polar and moderately non-polar moieties.

A Practical Guide to Experimental Solubility Determination

To move from prediction to empirical data, rigorous experimental protocols are required. The two most relevant types of solubility for research and development are thermodynamic and kinetic solubility.[10][11]

Thermodynamic Solubility: The Gold Standard

Thermodynamic or equilibrium solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium at a given temperature and pressure[10][12]. The "shake-flask" method is the universally recognized gold standard for this measurement[13][14].

This protocol is adapted from established methodologies and standards like ASTM E1148[15][16][17][18][19].

Objective: To determine the equilibrium solubility of this compound.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[13]

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended to ensure the dissolution process is complete.[14][20]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed to pellet any remaining suspended particles.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standards and the filtered sample by a validated analytical method, such as HPLC-UV.

  • Calculation: Construct a calibration curve from the standard solutions. Use the response of the sample to determine its concentration, which represents the thermodynamic solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid solute to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 sep1 Allow suspension to settle equil1->sep1 sep2 Centrifuge to pellet excess solid sep1->sep2 quant1 Filter supernatant (0.22 µm) sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate concentration vs. standards quant2->quant3

Kinetic Solubility: A High-Throughput Alternative

Kinetic solubility is often measured in early drug discovery. It does not represent a true equilibrium state but rather measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.[1][11][20] This method is faster but can yield higher, metastable solubility values due to the formation of supersaturated solutions.[10]

Advanced Concepts: Hansen Solubility Parameters (HSP)

For a more sophisticated approach to solvent selection, Hansen Solubility Parameters (HSP) can be employed. HSP theory decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[21][22]. A solvent is likely to dissolve a solute if their respective HSP values are similar.[23][24] By determining the HSP of this compound experimentally, a "solubility sphere" can be defined in Hansen space, allowing for the precise prediction of good solvents and the rational design of solvent blends.[25]

G cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetone) Solute This compound (Solute) Interaction1 H-Bonding (N-H...O, C=O...H-O) Solute->Interaction1 H-Bond Donor/Acceptor Interaction2 Dipole-Dipole Solute->Interaction2 Polar Groups Interaction3 Dispersion (Weak) Solute->Interaction3 Alkyl/Aryl Groups Interaction4 Dipole-Dipole (Strong) Solute->Interaction4 Polar Groups Interaction5 Dispersion Solute->Interaction5 Alkyl/Aryl Groups Solvent1 Ethanol Solvent1->Interaction1 Solvent1->Interaction2 Solvent1->Interaction3 Solvent2 Acetone Solvent2->Interaction4 Solvent2->Interaction5

Conclusion

The solubility of this compound is dictated by its amphiphilic structure. A theoretical analysis predicts high solubility in polar aprotic solvents (like acetone and DCM) and very high solubility in highly polar solvents like DMSO and DMF. Conversely, solubility is expected to be low in both non-polar (hexane) and polar protic (water) solvents, with intermediate solubility in alcohols. For definitive quantitative data, the shake-flask method remains the most reliable approach. By combining theoretical prediction with rigorous experimental validation, researchers can confidently select appropriate solvent systems to facilitate the synthesis, purification, and application of this and other complex organic molecules.

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A Technical Guide to Investigating the Potential Biological Activity of N-(2-acetylphenyl)octanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-(2-acetylphenyl)octanamide is a synthetic compound whose biological activities remain uncharacterized in the public domain. However, its chemical architecture, featuring an N-acyl aniline core common to many bioactive molecules and a lipophilic octanamide tail, presents a compelling case for systematic investigation. Acetophenone derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory and cytotoxic effects[1]. This guide provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to conduct a thorough evaluation of this compound's potential as a therapeutic agent. We outline a strategic, multi-tiered screening cascade, beginning with essential physicochemical characterization and progressing through robust in vitro and in vivo assays designed to probe for anti-inflammatory and analgesic activities. Each proposed protocol is grounded in established methodologies and includes the scientific rationale behind its selection, ensuring a logical and efficient investigatory workflow.

Part 1: Compound Profile and Rationale for Investigation

A rigorous biological evaluation begins with a complete understanding of the test article. Before commencing any biological assays, it is imperative to confirm the identity, purity, and fundamental physicochemical properties of this compound.

Physicochemical Properties

The foundational data for this compound provides a baseline for understanding its potential behavior in biological systems. The octanamide chain suggests significant lipophilicity, which may influence membrane permeability and formulation strategies.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1040310-65-3 Arctom Scientific[2]
Molecular Formula C₁₆H₂₃NO₂ Arctom Scientific[2]
Molecular Weight 261.37 g/mol Arctom Scientific[2]

| MDL Number | MFCD12558265 | Arctom Scientific[2] |

Structural Analysis and Bioactivity Hypothesis

The structure of this compound can be deconstructed into two key moieties:

  • The N-(2-acetylphenyl) Headgroup: This aromatic core is related to numerous classes of pharmacologically active compounds. N-substituted acetamide derivatives have been identified as potent antagonists of the P2Y₁₄ receptor, which is involved in inflammatory diseases[3]. Furthermore, various nicotinamide derivatives, which share structural similarities, have been developed as potent VEGFR-2 inhibitors for cancer therapy[4][5].

  • The Octanamide Tail: This eight-carbon aliphatic chain imparts significant lipophilicity. This feature is critical, as it can enhance the molecule's ability to cross cellular membranes and interact with hydrophobic pockets within target proteins.

Based on this structural analysis, our primary hypothesis is that This compound possesses anti-inflammatory and/or analgesic properties . The proposed investigational workflow is designed to systematically test this hypothesis.

Prerequisite for Biological Screening: Purity and Characterization

The validity of all subsequent biological data hinges on the purity and confirmed identity of the compound. Contaminants or degradation products can lead to false-positive or false-negative results.

Protocol 1.1: Analytical Characterization of this compound

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution of known concentration (e.g., 10 mg/mL).

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Objective: To confirm molecular weight and assess purity.

    • Method: Employ a reverse-phase C18 column with a gradient elution program using water and acetonitrile (both containing 0.1% formic acid) as mobile phases.

    • Analysis: Monitor the eluent using both a UV detector and a mass spectrometer (in positive ion mode). The primary peak should correspond to the expected mass-to-charge ratio (m/z) of [M+H]⁺ for the compound. Purity can be estimated by the area-under-the-curve of the primary peak relative to total peak area. A purity of ≥95% is recommended for biological screening. This method is a standard approach for impurity quantification[6][7][8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the precise chemical structure.

    • Method: Acquire ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Analysis: The chemical shifts, integration values, and coupling patterns must be consistent with the structure of this compound.

  • Solubility and Stability Assessment:

    • Objective: To determine appropriate solvents and storage conditions for biological assays.

    • Method: Test solubility in common biological buffers (e.g., PBS) and cell culture media, often with a small percentage of DMSO. Assess stability at various temperatures (e.g., room temperature, 4°C, -20°C) over time using LC-MS to detect degradation.

Part 2: A Proposed Cascade for In Vitro Biological Screening

The following workflow provides a logical progression from general toxicity screening to specific, mechanism-oriented anti-inflammatory assays. This tiered approach is both cost-effective and scientifically rigorous.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Anti-Inflammatory Screening cluster_2 Phase 3: Mechanistic Assays char Compound Characterization (Protocol 1.1) cyto Cytotoxicity Assessment (Protocol 2.1) char->cyto Purity Confirmed pd Protein Denaturation (Protocol 2.2.1) cyto->pd Determine Non-Toxic Concentration Range rbc RBC Membrane Stabilization (Protocol 2.2.2) cyto->rbc no Nitric Oxide Inhibition (Protocol 2.3.1) pd->no Primary Activity Observed cox COX/LOX Inhibition (Protocol 2.3.2) pd->cox rbc->no Primary Activity Observed rbc->cox

Caption: Proposed experimental workflow for in vitro screening.

Foundational Cytotoxicity Assessment

Rationale: Before evaluating for specific biological activity, it is crucial to identify the concentration range at which the compound does not exert cytotoxic effects. This ensures that any observed activity in subsequent assays is not merely a byproduct of cell death.

Protocol 2.1: MTT Assay for Cytotoxicity

  • Cell Culture: Seed RAW 264.7 murine macrophages or a similar relevant cell line in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (concentration that causes 50% cytotoxicity). Subsequent assays should use concentrations well below the CC₅₀.

Primary Screening: Anti-inflammatory Potential

Rationale: These assays are rapid, cell-free methods to obtain a preliminary indication of anti-inflammatory activity. Protein denaturation is a hallmark of inflammation, and the ability of a compound to prevent it is a useful surrogate marker.

Protocol 2.2.1: Inhibition of Heat-Induced Protein Denaturation

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.5 mL of this compound at various concentrations (e.g., 10-500 µg/mL).

  • Controls: Use Diclofenac sodium as a positive control and a vehicle solution as the negative control.

  • Incubation: Incubate all samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.

  • Data Acquisition: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC₅₀ value. This assay is a well-established preliminary test for anti-inflammatory properties[9][10].

Protocol 2.2.2: Human Red Blood Cell (HRBC) Membrane Stabilization

  • Rationale: The stabilization of lysosomal membranes is a key mechanism of anti-inflammatory drugs. The HRBC membrane is analogous to the lysosomal membrane, and its stabilization by a compound in response to hypotonicity-induced lysis is a measure of anti-inflammatory potential[10][11].

  • HRBC Preparation: Obtain fresh human blood and centrifuge to isolate erythrocytes. Wash the pellet repeatedly with isotonic saline. Resuspend to create a 10% (v/v) HRBC suspension.

  • Assay: Mix 1 mL of the HRBC suspension with 1 mL of the test compound at various concentrations. Include a positive control (Diclofenac sodium) and a negative control (vehicle).

  • Incubation: Incubate the samples at 56°C for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the samples at 2500 rpm for 5 minutes.

  • Data Acquisition: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Analysis: Calculate the percentage of membrane protection and determine the IC₅₀.

Secondary Screening: Mechanistic Insights

Rationale: If primary screening is positive, these cell-based assays can provide initial insights into the mechanism of action. Nitric oxide (NO) is a key pro-inflammatory mediator produced by macrophages, while COX and LOX enzymes are central to the synthesis of prostaglandins and leukotrienes, respectively[9][11].

Protocol 2.3.1: Inhibition of LPS-Induced Nitric Oxide Production

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • NO Measurement: Collect the cell culture supernatant. Measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Data Acquisition: Measure absorbance at 540 nm.

  • Analysis: Create a standard curve with sodium nitrite to quantify nitrite levels. Calculate the percentage inhibition of NO production and determine the IC₅₀.

Part 3: A Framework for In Vivo Efficacy Evaluation

Positive and compelling in vitro data provide the justification for advancing a compound to in vivo testing. These models are crucial for evaluating efficacy within a complex physiological system[12].

G cluster_0 Inflammatory Stimulus cluster_3 Physiological Outcome LPS LPS / Carrageenan / Acetic Acid Macrophage Macrophage Activation LPS->Macrophage Enzymes COX / LOX Activation LPS->Enzymes NO Nitric Oxide (NO) Macrophage->NO PGs Prostaglandins (PGs) & Leukotrienes (LTs) Enzymes->PGs Outcome Inflammation & Pain NO->Outcome PGs->Outcome X3 Measured in Protocols 3.1 & 3.2 Outcome->X3 X1 Target for Protocol 2.3.1 X1->NO X2 Target for Protocol 2.3.2 X2->PGs

Caption: Potential anti-inflammatory/analgesic signaling pathway.

Acute Inflammatory and Nociceptive Models

Rationale: These models are fundamental for assessing a compound's ability to suppress acute inflammation and pain. The carrageenan model is highly predictive of human anti-inflammatory drug activity, while the writhing test is a sensitive measure of peripheral analgesia[13][14][15].

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

  • Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week.

  • Grouping: Divide animals into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin), and Test groups (e.g., 3 doses of this compound).

  • Dosing: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control. This is a standard model for evaluating NSAID-like activity[15][16].

Protocol 3.2: Acetic Acid-Induced Writhing Test in Mice

  • Acclimatization & Grouping: As described in Protocol 3.1.

  • Dosing: Administer the test compound or controls (e.g., Aspirin as a positive control) 30 minutes before the acetic acid injection.

  • Induction of Nociception: Inject 0.6% acetic acid solution (10 mL/kg) i.p. into each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a specific abdominal constriction and stretching posture) over a 20-minute period, starting 5 minutes after the injection.

  • Analysis: Calculate the percentage protection (analgesia) for each group relative to the vehicle control. This test is particularly sensitive to compounds that inhibit prostaglandin synthesis[14].

Part 4: Data Interpretation and Future Directions

Synthesizing the Data

All quantitative results should be tabulated for clear comparison. This allows for an at-a-glance assessment of the compound's potency and efficacy across different assays.

Table 2: Example Data Summary for In Vitro Assays

Assay Parameter This compound Positive Control (e.g., Diclofenac)
Cytotoxicity (RAW 264.7) CC₅₀ (µM) >100 -
Protein Denaturation IC₅₀ (µg/mL) Experimental Value Experimental Value
HRBC Stabilization IC₅₀ (µg/mL) Experimental Value Experimental Value

| NO Inhibition | IC₅₀ (µM) | Experimental Value | Experimental Value |

Table 3: Example Data Summary for In Vivo Models

Model Dose (mg/kg) % Inhibition / Protection Positive Control
Carrageenan Paw Edema 10 Experimental Value Indomethacin (e.g., 75% at 10 mg/kg)
30 Experimental Value
100 Experimental Value
Acetic Acid Writhing 10 Experimental Value Aspirin (e.g., 65% at 100 mg/kg)
30 Experimental Value

| | 100 | Experimental Value | |

Future Directions

Should this compound demonstrate significant and dose-dependent activity in these screening models, several avenues for further research would be warranted:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the length of the alkyl chain (e.g., replacing octanamide with hexanamide or decanamide) and altering the substitution pattern on the phenyl ring to optimize potency and reduce potential toxicity.

  • Advanced Mechanistic Studies: If the compound inhibits COX enzymes, further assays should determine its selectivity for COX-2 over COX-1 to predict potential gastrointestinal side effects.

  • Pharmacokinetic Profiling: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

  • Chronic Models: If potent in acute models, evaluation in chronic inflammatory models, such as Complete Freund's Adjuvant (CFA)-induced arthritis, would be the logical next step[13].

This technical guide provides a robust and scientifically-grounded pathway for the initial exploration of this compound. By following this structured approach, researchers can efficiently generate the high-quality data needed to determine if this novel chemical entity holds promise as a future therapeutic agent.

References

  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?
  • Aragen Life Sciences. Animal Models for Pain Research | Neuropathic & Chronic Pain.
  • Charles River Laboratories. In Vivo Pain Models.
  • Muhammad, N., et al. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96.
  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Pharmaron. Pain, Immunology & Inflammation Models.
  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
  • Nile, S. H. (2016). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate.
  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.
  • Arctom Scientific. CAS NO. 1040310-65-3 | this compound.
  • Al-Warhi, T., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. PubMed Central.
  • Suman, V., et al. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.
  • Li, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(12), 10233-10247.
  • Al-Warhi, T., et al. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. PubMed Central.
  • Satla, S., & Gunda, R. K. A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Journal of Applied Pharmaceutical Science.
  • Hamid, A., et al. Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate.
  • Satla, S., & Gunda, R. K. (2025). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. ResearchGate.

Sources

A Comparative Analysis of N-(2-acetylphenyl)octanamide and N-(2-acetylphenyl)acetamide: A Structure-Property Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a detailed comparative analysis of N-(2-acetylphenyl)octanamide and N-(2-acetylphenyl)acetamide. In the absence of extensive direct empirical studies on this compound, this document leverages foundational principles of organic chemistry and medicinal chemistry to forecast its properties relative to the better-characterized N-(2-acetylphenyl)acetamide. We will explore predicted physicochemical properties, propose robust synthetic and analytical workflows, and discuss the potential implications of acyl chain length on biological activity. This guide is intended for researchers and professionals in drug development and chemical sciences, offering a predictive framework to guide future empirical investigation.

Introduction: The Significance of Acyl Chain Modification

N-acylated 2-aminoacetophenones are a class of compounds with potential applications in medicinal chemistry and materials science. The core structure, featuring an acetyl group ortho to an acylated amine on a benzene ring, presents multiple points for functionalization. This guide focuses on two specific analogs: N-(2-acetylphenyl)acetamide (the C2-acylated variant) and this compound (the C8-acylated variant).

The primary structural difference lies in the length of the N-acyl chain: an ethyl group versus an octyl group. This seemingly minor modification can dramatically alter a molecule's physicochemical and biological properties. Key among these is lipophilicity, which governs solubility, membrane permeability, and interactions with biological targets. Understanding these differences is crucial for designing molecules with desired characteristics, be it for drug delivery, material science, or as chemical intermediates.

This whitepaper will proceed in three parts:

  • Part I: Comparative Physicochemical & Spectroscopic Profile: A data-driven comparison of the predicted properties of both molecules.

  • Part II: Synthesis and Analytical Confirmation Workflow: A detailed, field-proven protocol for the synthesis and characterization of these compounds.

  • Part III: Structure-Activity Relationship (SAR) Insights & Future Directions: A discussion on the hypothetical implications of the differing acyl chains on biological activity.

Part I: Comparative Physicochemical & Spectroscopic Profile

The addition of six methylene groups to the N-acyl chain in this compound profoundly influences its physical properties compared to N-(2-acetylphenyl)acetamide. The following table summarizes these predicted differences, which are foundational for designing experimental work.

PropertyN-(2-acetylphenyl)acetamideThis compoundRationale for Predicted Difference
Molecular Formula C₁₀H₁₁NO₂C₁₆H₂₃NO₂Addition of a C₆H₁₂ alkyl unit.
Molecular Weight 177.19 g/mol 261.36 g/mol Increased mass from the longer acyl chain.
Predicted LogP (Lipophilicity) ~1.5~4.0The long alkyl chain significantly increases hydrophobicity, leading to a higher octanol-water partition coefficient. This is a critical parameter for predicting membrane permeability and aqueous solubility.
Predicted Aqueous Solubility HigherLowerThe increased lipophilicity of the octanamide derivative will lead to poorer solubility in aqueous media.
Predicted Melting Point LowerHigherThe longer, more flexible octyl chain allows for stronger van der Waals interactions between molecules in the solid state, likely resulting in a higher melting point.
Predicted Boiling Point LowerHigherIncreased molecular weight and stronger intermolecular forces will require more energy to transition to the gas phase.
Spectroscopic Signatures: A Comparative Outlook

While empirical spectra are not widely available for this compound, we can predict the key distinguishing features in their ¹H NMR, ¹³C NMR, and IR spectra based on their structures.

  • ¹H NMR Spectroscopy: The most significant difference will be the appearance of signals corresponding to the octanoyl chain's methylene groups in this compound, typically in the 1.2-2.5 ppm range. The terminal methyl group of the octanoyl chain will present as a triplet around 0.9 ppm. In contrast, N-(2-acetylphenyl)acetamide will show a sharp singlet for the acetyl methyl group around 2.2 ppm.

  • ¹³C NMR Spectroscopy: The spectrum of this compound will feature additional signals in the aliphatic region (approx. 14-40 ppm) corresponding to the carbons of the octanoyl chain.

  • IR Spectroscopy: Both molecules will exhibit characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the amide I band (C=O stretch, ~1680 cm⁻¹), and the ketone C=O stretch (~1650 cm⁻¹). The C-H stretching vibrations around 2850-2960 cm⁻¹ will be significantly more intense for this compound due to the higher number of sp³ C-H bonds in the octyl chain.

Part II: Synthesis and Analytical Confirmation Workflow

The synthesis of both target compounds can be achieved through a standard nucleophilic acyl substitution reaction between 2-aminoacetophenone and the corresponding acyl chloride (acetyl chloride or octanoyl chloride) in the presence of a mild base like pyridine or triethylamine to neutralize the HCl byproduct.

Detailed Experimental Protocol: Synthesis of N-(2-acetylphenyl)alkanamides
  • Reaction Setup:

    • To a solution of 2-aminoacetophenone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add a mild base such as pyridine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Acylation:

    • Slowly add the respective acyl chloride (acetyl chloride for the acetamide, or octanoyl chloride for the octanamide, 1.1 eq) dropwise to the cooled solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction with the addition of water.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

    • Determine the melting point of the purified solid.

Workflow Visualization

The following diagram illustrates the generalized workflow for the synthesis and confirmation of the target molecules.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Confirmation start 2-Aminoacetophenone + Acyl Chloride reaction Acylation in Aprotic Solvent (e.g., DCM) with Base (e.g., Pyridine) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude purify Column Chromatography or Recrystallization crude->purify pure Pure N-(2-acetylphenyl)alkanamide purify->pure nmr 1H & 13C NMR ms Mass Spectrometry ir IR Spectroscopy mp Melting Point pure->nmr pure->ms pure->ir pure->mp

Caption: Generalized workflow for the synthesis, purification, and analytical confirmation of N-(2-acetylphenyl)alkanamides.

Part III: Structure-Activity Relationship (SAR) Insights & Future Directions

While the specific biological activities of this compound and N-(2-acetylphenyl)acetamide are not well-documented, we can infer potential differences based on general principles of medicinal chemistry. The length of the N-acyl chain is a well-known modulator of biological activity.

Hypothetical Biological Implications of Acyl Chain Length
  • Membrane Permeability & Bioavailability: The significantly higher lipophilicity of this compound suggests it would have greater passive diffusion across cell membranes compared to the more polar acetamide analog. This could lead to higher intracellular concentrations and potentially greater bioavailability, assuming it can avoid rapid metabolism.

  • Protein Binding: The long, hydrophobic octyl chain can engage in hydrophobic interactions with pockets in target proteins, potentially leading to increased binding affinity and potency. Conversely, the smaller acetyl group may be a better fit for smaller binding pockets.

  • Metabolism: Longer alkyl chains can be more susceptible to metabolic degradation, particularly through oxidation by cytochrome P450 enzymes. This could lead to a shorter half-life for the octanamide derivative in vivo.

  • Off-Target Effects: Increased lipophilicity can sometimes lead to non-specific binding to various proteins and membranes, which may result in off-target effects or toxicity.

The following diagram illustrates the logical relationship between the structural modification and its potential downstream biological consequences.

SAR_Logic cluster_compound Compound Structure cluster_properties Physicochemical Properties cluster_effects Potential Biological Consequences acetamide N-(2-acetylphenyl)acetamide (Short C2 Acyl Chain) low_lipo Lower Lipophilicity (LogP ~1.5) acetamide->low_lipo octanamide This compound (Long C8 Acyl Chain) high_lipo Higher Lipophilicity (LogP ~4.0) octanamide->high_lipo bio_effects_ace Lower Membrane Permeability Higher Aqueous Solubility Different Target Affinity low_lipo->bio_effects_ace bio_effects_oct Higher Membrane Permeability Potential for Increased Potency Risk of Higher Metabolism/Off-Target Effects high_lipo->bio_effects_oct

Caption: Structure-property-activity relationship based on acyl chain length.

Future Research Directions

The hypotheses presented in this guide require empirical validation. A logical next step would be the synthesis of both compounds followed by a head-to-head comparison in relevant assays. Key areas for investigation include:

  • Determination of Physicochemical Properties: Experimental measurement of LogP, aqueous solubility, and melting points to confirm the predicted values.

  • In Vitro Biological Screening: Testing both compounds in a panel of relevant biological assays (e.g., enzyme inhibition, receptor binding, anticancer activity) to identify any biological activities and determine if potency correlates with acyl chain length.

  • Metabolic Stability Assays: Evaluating the stability of both compounds in the presence of liver microsomes to assess their susceptibility to metabolic degradation.

  • Cell Permeability Assays: Using methods like the PAMPA assay to experimentally measure and compare the membrane permeability of the two molecules.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, comparison of this compound and N-(2-acetylphenyl)acetamide. By applying fundamental principles of chemistry, we have forecasted significant differences in their physicochemical properties, which are expected to translate into distinct biological activities. The octanamide derivative is predicted to be significantly more lipophilic, which has profound implications for its solubility, membrane permeability, and potential interactions with biological systems. The provided synthetic and analytical workflows offer a clear path for the empirical validation of these predictions. Future research should focus on synthesizing these compounds and directly comparing their properties and activities to build upon this theoretical framework.

References

Due to the limited direct literature on this compound, this reference list includes sources for the parent compounds and general principles discussed.

  • 2-Aminoacetophenone (Parent Molecule Data): National Center for Biotechnology Information. "PubChem Compound Summary for CID 11099, 2-Aminoacetophenone." PubChem, [Link].

  • N-(2-acetylphenyl)acetamide (Related Compound Data): National Center for Biotechnology Information. "PubChem Compound Summary for CID 84687, N-(2-acetylphenyl)acetamide." PubChem, [Link].

  • General Principles of Medicinal Chemistry: Patrick, Graham L. An Introduction to Medicinal Chemistry. 6th ed., Oxford University Press, 2017. A foundational text covering topics like structure-activity relationships, lipophilicity, and drug metabolism. URL: [Link].

  • Organic Synthesis Protocols: Smith, Michael B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., Wiley, 2019. A comprehensive resource for the fundamental organic reactions, including acylation of amines. URL: [Link].

N-Acyl-2-Aminoacetophenones: A Comprehensive Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-2-aminoacetophenones represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to endogenous metabolites of the kynurenine pathway, coupled with their synthetic accessibility, positions them as promising scaffolds for the development of novel therapeutics. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of N-acyl-2-aminoacetophenones, with a particular focus on their anticonvulsant and anti-inflammatory properties. By delving into the causality behind experimental choices and providing detailed protocols, this guide serves as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of N-Acyl-2-Aminoacetophenones in Medicinal Chemistry

N-acyl-2-aminoacetophenones are characterized by an acetophenone core with an acylated amino group at the ortho position. This structural motif makes them valuable intermediates in the synthesis of a wide range of biologically active heterocyclic compounds, including quinolones and azaflavones.[1][2] The inherent reactivity of the amino and ketone functionalities allows for diverse chemical modifications, making this scaffold amenable to the generation of extensive compound libraries for drug discovery programs.[3]

The therapeutic interest in N-acyl-2-aminoacetophenones is largely driven by their structural analogy to kynurenine, a key metabolite in the tryptophan metabolic pathway. The kynurenine pathway produces several neuroactive compounds, including the neuroprotective and anticonvulsant kynurenic acid, an antagonist of the N-methyl-D-aspartate (NMDA) receptor, and the pro-convulsant quinolinic acid.[4][5][6] This relationship suggests that N-acyl-2-aminoacetophenones may exert their biological effects by modulating the activity of the kynurenine pathway or by directly interacting with its targets.

Synthetic Strategies for N-Acyl-2-Aminoacetophenones

The synthesis of N-acyl-2-aminoacetophenones typically involves a two-step process: the preparation of the 2-aminoacetophenone precursor followed by N-acylation.

Synthesis of 2-Aminoacetophenone

Several methods have been reported for the synthesis of 2-aminoacetophenone, with the Fries rearrangement of acetanilide being a classical and widely used approach.[4] Other notable methods include Friedel-Crafts acylation of aniline, reduction of o-nitroacetophenone, and amination of o-haloacetophenones.[7]

Diagram: Synthetic Routes to 2-Aminoacetophenone

Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acylation o_Aminoacetophenone 2-Aminoacetophenone Acetanilide->o_Aminoacetophenone Fries Rearrangement & Hydrolysis o_Nitroacetophenone o-Nitroacetophenone o_Nitroacetophenone->o_Aminoacetophenone Reduction o_Haloacetophenone o-Haloacetophenone o_Haloacetophenone->o_Aminoacetophenone Amination Aminoacetophenone 2-Aminoacetophenone NAcyl N-Acyl-2-aminoacetophenone Aminoacetophenone->NAcyl AcylatingAgent R-COCl or (RCO)2O AcylatingAgent->NAcyl Base Base Base->NAcyl

Caption: General reaction scheme for the N-acylation of 2-aminoacetophenone.

Biological Activities and Therapeutic Potential

The primary therapeutic potential of N-acyl-2-aminoacetophenones lies in their anticonvulsant and anti-inflammatory activities.

Anticonvulsant Activity

The structural similarity of N-acyl-2-aminoacetophenones to kynurenic acid, an endogenous anticonvulsant, provides a strong rationale for their investigation as anti-epileptic agents. Kynurenic acid exerts its effects by antagonizing the NMDA receptor, a key player in excitatory neurotransmission. [8][9]It is hypothesized that N-acyl-2-aminoacetophenones may act through a similar mechanism, by either directly interacting with the NMDA receptor or by modulating the kynurenine pathway to increase the levels of neuroprotective metabolites like kynurenic acid. [10] While comprehensive quantitative structure-activity relationship (SAR) studies for a broad series of N-acyl-2-aminoacetophenones are not extensively reported in the public domain, studies on structurally related compounds, such as quinazolinone derivatives synthesized from aminoacetophenones, have shown promising anticonvulsant activity. [1] Table: Anticonvulsant Activity of Structurally Related Quinazolinone Derivatives

CompoundRMES ED₅₀ (mg/kg)Reference
5b4-Fluorophenyl47.38[1]
5c4-Chlorophenyl56.40[1]
5f4-Bromophenyl28.90[1]
Phenytoin-9.5[1]

MES: Maximal Electroshock Seizure test. Data for quinazolinones synthesized from N-methyl isatoic anhydride and amino acids, representing a class of compounds accessible from aminoacetophenone precursors.

Anti-inflammatory Activity

The kynurenine pathway is also intricately linked to the inflammatory response. [7]Certain metabolites of this pathway can modulate immune cell function and the production of inflammatory mediators. The potential of N-acyl-2-aminoacetophenones as anti-inflammatory agents stems from this connection. Studies on related N-acyl compounds have demonstrated significant anti-inflammatory effects. For instance, N-acylated 2-aminobenzothiazoles have been shown to inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator, with EC₅₀ values in the nanomolar range. [11]Similarly, N-acyl pyrazoline derivatives have exhibited potent in vitro anti-inflammatory activity. [12] Table: Anti-inflammatory Activity of Structurally Related N-Acyl Compounds

Compound ClassRepresentative CompoundIn Vitro AssayIC₅₀/EC₅₀Reference
N-Acyl-2-aminobenzothiazolesGK510PGE2 Generation Inhibition118 nM (EC₅₀)[11]
N-Acyl PyrazolinesCompound 2cIn-vitro anti-inflammatory173.06 µM (IC₅₀)[12]
N-Acyl Tryptophan DerivativesCompound II-3P2Y14R Antagonism1.2 nM (IC₅₀)[13]

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative N-acyl-2-aminoacetophenone and for the evaluation of its anticonvulsant and anti-inflammatory properties.

Synthesis of N-Acetyl-2-aminoacetophenone

This protocol describes the synthesis of N-acetyl-2-aminoacetophenone, a representative example of the target compound class.

Part A: Synthesis of 2-Aminoacetophenone via Fries Rearrangement [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aluminum chloride (2.5 equivalents).

  • Addition of Acetanilide: Slowly add acetanilide (1 equivalent) to the stirred suspension of aluminum chloride.

  • Heating: Heat the reaction mixture to 160-170°C and maintain this temperature for 1.5-2 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.

  • Purification of Intermediate: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, a mixture of 2'-acetylaminoacetophenone and 4'-acetylaminoacetophenone, is then purified by silica gel column chromatography.

  • Hydrolysis: Dissolve the purified 2'-acetylaminoacetophenone in 10% aqueous hydrochloric acid and heat the mixture under reflux for 1-2 hours.

  • Final Work-up: After cooling, neutralize the acidic solution with 10% aqueous sodium hydroxide. Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2'-aminoacetophenone.

Part B: N-Acetylation of 2-Aminoacetophenone

  • Dissolution: Dissolve 2-aminoacetophenone (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

  • Addition of Acetylating Agent: Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride (1.1 equivalents).

  • Reaction: Allow the reaction to stir at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain N-acetyl-2-aminoacetophenone.

Diagram: Experimental Workflow for Synthesis

cluster_0 Part A: Synthesis of 2-Aminoacetophenone cluster_1 Part B: N-Acetylation Fries_Rearrangement Fries Rearrangement of Acetanilide Purification_A Purification Fries_Rearrangement->Purification_A Hydrolysis Acidic Hydrolysis N_Acetylation N-Acetylation of 2-Aminoacetophenone Hydrolysis->N_Acetylation Purification_A->Hydrolysis Purification_B Purification N_Acetylation->Purification_B

Caption: Step-by-step workflow for the synthesis of N-acetyl-2-aminoacetophenone.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

  • Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.

  • Compound Administration: Administer the test compound (N-acyl-2-aminoacetophenone derivative) intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.

  • Time Interval: Allow a specific time interval (e.g., 30 or 60 minutes) for drug absorption.

  • Induction of Seizure: Apply an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The endpoint is the abolition of the tonic hindlimb extension. The percentage of animals protected at each dose is determined, and the median effective dose (ED₅₀) is calculated using probit analysis.

In Vitro Anti-inflammatory Assay: Griess Assay for Nitric Oxide (NO) Production

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the N-acyl-2-aminoacetophenone derivative for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Reagent: Collect the cell culture supernatant and add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control and determine the half-maximal inhibitory concentration (IC₅₀).

Diagram: Biological Evaluation Workflow

cluster_0 Anticonvulsant Activity cluster_1 Anti-inflammatory Activity Test_Compound N-Acyl-2-aminoacetophenone MES_Test Maximal Electroshock (MES) Test Test_Compound->MES_Test Griess_Assay Griess Assay (NO Production) Test_Compound->Griess_Assay ED50_Calc ED50 Calculation MES_Test->ED50_Calc IC50_Calc IC50 Calculation Griess_Assay->IC50_Calc

Caption: Workflow for evaluating the anticonvulsant and anti-inflammatory activities.

Conclusion and Future Directions

N-acyl-2-aminoacetophenones present a promising and synthetically accessible scaffold for the development of novel therapeutic agents, particularly for neurological and inflammatory disorders. Their structural relationship to the kynurenine pathway provides a strong mechanistic rationale for their observed and potential biological activities. The synthetic versatility of this chemical class allows for extensive structure-activity relationship studies to optimize potency and selectivity.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of N-acyl-2-aminoacetophenone derivatives to establish a clear quantitative structure-activity relationship for both anticonvulsant and anti-inflammatory effects. Elucidating the precise molecular mechanisms of action, including their interaction with the kynurenine pathway and its associated receptors, will be crucial for their rational design and development as next-generation therapeutics. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on these exciting avenues of investigation.

References

  • BenchChem. (2025).
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  • Stone, T. W., & Perkins, M. N. (1981). Quinolinic acid: a potent endogenous excitant at amino acid receptors in CNS. European journal of pharmacology, 72(4), 411-412.
  • Heyes, M. P., & Nowak, T. S. (1990). The kynurenine pathway of tryptophan metabolism in the brain: an update. Journal of neurochemistry, 55(2), 353-365.
  • Perkins, M. N., & Stone, T. W. (1982). An iontophoretic investigation of the actions of convulsant kynurenines and their interaction with the endogenous excitant quinolinic acid. Brain research, 247(1), 184-187.
  • Forrest, C. M., Mackay, G. M., Stoy, N., Stone, T. W., & Darlington, L. G. (2004). Kynurenine pathway metabolism in patients with epilepsy. Epilepsia, 45(11), 1459-1462.
  • Al-Deeb, O. A., Al-Abdullah, N. H., El-Adwy, A. E., & Abdel-Aziz, A. A. M. (2017). Synthesis, anticonvulsant activity, and SAR study of novel 4-quinazolinone derivatives. Archiv der Pharmazie, 350(1-2), 1600293.
  • Al-Ghorbani, M., & Al-Ansi, H. (2020).
  • Guidechem. (2023). How to Synthesize 2-Aminoacetophenone?.
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  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2021). Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury. Drug Design, Development and Therapy, 15, 3473-3489.
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An In-depth Technical Guide to the Predicted NMR and Mass Spectrometry of N-(2-acetylphenyl)octanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N-(2-acetylphenyl)octanamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through spectroscopic prediction, offering a foundational dataset for empirical studies.

Introduction to this compound

This compound is a synthetic amide derivative. Its structure combines an aromatic acetylphenyl group with a linear octanamide chain. Understanding its spectroscopic characteristics is crucial for its identification, purity assessment, and elucidation of its role in various chemical and biological systems. This guide will explore the predicted ¹H NMR, ¹³C NMR, and mass fragmentation patterns, providing a rationale for the expected spectral features based on the molecule's chemical environment.

Below is the structure of this compound, which will be referenced throughout this guide.

Caption: Structure of this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amide proton, and the aliphatic protons of the octanoyl and acetyl groups. The choice of solvent can significantly influence the chemical shift of the amide proton.[1][2][3][4] For this prediction, a non-protic solvent like deuterated chloroform (CDCl₃) is assumed.

Predicted Chemical Shifts and Multiplicities
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
Amide N-H8.0 - 9.5Broad Singlet1HThe amide proton is deshielded due to the electronegativity of the adjacent nitrogen and carbonyl oxygen. Its broadness is a result of quadrupole broadening and potential hydrogen exchange.[5][6]
Aromatic Protons (H-3, H-4, H-5, H-6)7.0 - 8.0Multiplets (Doublets, Triplets)4HProtons on the aromatic ring will be in the typical aromatic region. Their exact shifts and multiplicities depend on the electronic effects of the acetyl and amide substituents. Protons ortho and para to the electron-withdrawing acetyl group will be shifted downfield.[7][8][9]
Acetyl Methyl Protons (-COCH₃)2.5 - 2.7Singlet3HThese protons are adjacent to a carbonyl group, which causes a downfield shift.[10]
α-Methylene Protons (-CH₂-CO-)2.2 - 2.5Triplet2HThese protons are deshielded by the adjacent amide carbonyl group.
β-Methylene Protons (-CH₂-CH₂-CO-)1.6 - 1.8Multiplet2HFurther from the carbonyl group, these protons are less deshielded.
Other Methylene Protons (-(CH₂)₄-)1.2 - 1.4Multiplet8HThese protons are in a relatively shielded aliphatic environment.
Terminal Methyl Protons (-CH₃)0.8 - 1.0Triplet3HThe terminal methyl group is the most shielded of the aliphatic protons.
Coupling Constants
  • Aromatic Protons: Ortho coupling (³J) is typically in the range of 7-10 Hz, while meta coupling (⁴J) is smaller at 2-3 Hz.[11][12][13][14] Para coupling is usually less than 1 Hz and often not resolved.[14]

  • Aliphatic Protons: Vicinal coupling (³J) between adjacent methylene groups is expected to be around 6-8 Hz.[11][13]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS at 0.00 ppm.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

Predicted Chemical Shifts
Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Acetyl Carbonyl Carbon (-C OCH₃)195 - 205The carbonyl carbon of the acetyl group is highly deshielded.[15][16][17][18]
Amide Carbonyl Carbon (-NHC O-)170 - 175The amide carbonyl carbon is also significantly deshielded.
Aromatic Carbons120 - 140The sp² hybridized carbons of the aromatic ring will appear in this region. The carbon attached to the nitrogen (C-1) and the carbon attached to the acetyl group (C-2) will be shifted further downfield.[16][18]
α-Methylene Carbon (-C H₂-CO-)35 - 40This carbon is deshielded by the adjacent carbonyl group.
Acetyl Methyl Carbon (-COC H₃)25 - 30The methyl carbon of the acetyl group is relatively shielded.[10][16]
Aliphatic Methylene Carbons (-(C H₂)₅-)22 - 32These carbons are in a typical aliphatic environment.
Terminal Methyl Carbon (-C H₃)~14The terminal methyl carbon is the most shielded carbon in the aliphatic chain.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize a ¹³C NMR probe on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to produce a prominent protonated molecule [M+H]⁺.[19][20]

Molecular Ion and Key Fragments

The molecular weight of this compound (C₁₆H₂₃NO₂) is 261.36 g/mol . In positive ion ESI-MS, the most abundant ion is expected to be the protonated molecule [M+H]⁺ at m/z 262.

Predicted Fragmentation Pathways

Amides can undergo several characteristic fragmentation reactions, including α-cleavage and McLafferty rearrangement.[21][22] For this compound, the most likely fragmentation will involve cleavage of the amide bond.[23][24][25]

Fragmentation_Pathway M [M+H]⁺ m/z 262 F1 [C₈H₁₅O]⁺ m/z 127 (Octanoyl cation) M->F1 Cleavage of C-N bond F2 [C₈H₉NO]⁺ m/z 135 (Protonated 2-aminoacetophenone) M->F2 Cleavage of C-N bond F3 [C₇H₆O]⁺ m/z 106 F2->F3 - NH₃ F4 [C₆H₅]⁺ m/z 77 F3->F4 - CO

Caption: Predicted ESI-MS fragmentation of this compound.

  • Cleavage of the Amide C-N Bond: This is a common fragmentation pathway for amides, leading to the formation of an acylium ion and a neutral amine fragment, or a protonated amine and a neutral ketene.[23][24]

    • Formation of the octanoyl cation at m/z 127.

    • Formation of protonated 2-aminoacetophenone at m/z 135.

  • Further Fragmentation of the Aromatic Portion: The protonated 2-aminoacetophenone fragment (m/z 135) can undergo further fragmentation.

    • Loss of ammonia (-NH₃) to give a fragment at m/z 118.

    • Loss of the acetyl group as ketene (-CH₂CO) to give a fragment at m/z 93.

  • McLafferty Rearrangement: While possible, the McLafferty rearrangement is more common in electron ionization (EI) and may be less prominent in ESI.[21] It would involve the transfer of a gamma-hydrogen from the octanoyl chain to the carbonyl oxygen, followed by cleavage, resulting in a neutral alkene and a charged enol fragment.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization source.

  • Acquisition Parameters:

    • Operate in positive ion mode.

    • Set the capillary voltage and cone voltage to optimal values for the instrument and compound.

    • Acquire data over a mass range that includes the expected molecular ion and fragments (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To confirm the fragmentation pathways, perform MS/MS analysis by isolating the [M+H]⁺ ion (m/z 262) and subjecting it to collision-induced dissociation (CID) to generate and detect the fragment ions.

Conclusion

The predicted NMR and mass spectral data provide a comprehensive analytical profile for this compound. The ¹H and ¹³C NMR spectra are expected to show characteristic signals for the aromatic, amide, and aliphatic moieties. The mass spectrum is predicted to exhibit a strong molecular ion peak with fragmentation patterns dominated by cleavage of the amide bond. These predictions serve as a valuable reference for the experimental characterization of this compound and similar structures. For more precise predictions, specialized software and databases can be utilized.[26][27][28][29]

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Canadian Science Publishing. (n.d.). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

  • National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

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"safety and handling precautions for N-(2-acetylphenyl)octanamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of N-(2-acetylphenyl)octanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chemical compound with potential applications in research and development. Due to the limited availability of specific safety data for this compound, this guide provides a comprehensive overview of its safe handling, storage, and emergency procedures. The recommendations herein are based on the foundational principles of chemical safety and inferred from the known hazards of structurally analogous compounds, namely N-acylated anilines and aliphatic amides. This document is intended to empower laboratory personnel with the knowledge to conduct their work with this compound in a safe and responsible manner.

Introduction and Hazard Analysis

Aniline and its derivatives are known to be toxic, with potential effects including skin irritation, eye damage, and systemic toxicity upon ingestion, inhalation, or dermal absorption.[1][2][3] Aliphatic amides, while generally less hazardous, can still pose risks such as skin and eye irritation.[4] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.

Presumptive Hazard Classification (GHS):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[5][7][8]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[7][8][9]
Specific Target Organ ToxicityMay cause damage to organs through prolonged or repeated exposure.
(Single Exposure)Category 3May cause respiratory irritation.[7]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure risk, a combination of engineering controls and appropriate personal protective equipment is essential.

2.1. Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, especially when in powdered form or when heating, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[7][11]

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate vicinity of the work area.[9][10]

2.2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[4][10]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.[7][12]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[7][10]

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidents and ensuring the integrity of the compound.

3.1. Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[3][7]

  • Do not breathe dust or vapors.[1][2]

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1][3]

  • Keep containers tightly closed when not in use.[7]

  • Use only in well-ventilated areas.[1][2]

3.2. Storage:

  • Store in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][10]

  • Store in a tightly sealed, properly labeled container.[1]

Experimental Workflows and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Workup & Cleanup cluster_storage Storage A Review SDS & SOPs B Don PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Compound C->D Safety Check: Fume Hood Sash at Correct Height E Perform Reaction/Experiment D->E F Monitor Reaction E->F G Quench Reaction (if necessary) F->G Safety Check: Ensure Proper Quenching Procedure is Followed H Workup & Purification G->H I Decontaminate Glassware & Surfaces H->I J Dispose of Waste I->J I->J Safety Check: Segregate Waste Streams K Store Compound Properly J->K

Caption: Experimental Workflow for this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

5.1. First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

5.2. Spill and Leak Response:

For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact emergency services. Do not attempt to clean up a large spill without proper training and equipment.[10]

The following decision-making flowchart outlines the general procedure for responding to a chemical spill.

G A Spill Occurs B Assess Situation (Size, Location, Hazard) A->B C Is the spill large or in a public area? B->C D Evacuate Area C->D Yes F Is the spill small and contained? C->F No E Call Emergency Services D->E F->D No G Don Appropriate PPE F->G Yes H Contain Spill with Absorbent Material G->H I Collect and Bag Contaminated Material H->I J Decontaminate Area I->J K Dispose of Waste Properly J->K L Report Incident K->L

Caption: Chemical Spill Response Flowchart.

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste.[5] Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[12]

Conclusion

While specific safety data for this compound is limited, a proactive and cautious approach based on the known hazards of its structural analogs is paramount. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment.

References

  • Global Safety Management, Inc. (2015, March 19). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Techno PharmChem. (n.d.). Aniline. Retrieved from [Link]

  • Unknown. (n.d.). Aniline.
  • SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide. Retrieved from [Link]

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Methodological & Application

Topic: Synthesis Protocol for N-(2-acetylphenyl)octanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylated aromatic amines are a cornerstone class of compounds in medicinal chemistry and materials science. The introduction of an acyl chain to an aromatic amine scaffold can significantly modify the parent molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. N-(2-acetylphenyl)octanamide is a molecule of interest that incorporates three key functional groups: an aromatic ketone, a secondary amide, and a flexible eight-carbon aliphatic chain. This unique combination makes it a valuable intermediate for the synthesis of heterocyclic compounds, such as quinolones, and as a scaffold for developing novel bioactive agents.[1] The synthesis of such amides is typically achieved through the acylation of an amino group, a fundamental and versatile reaction in organic chemistry.

This document provides a detailed, field-tested protocol for the synthesis of this compound via the acylation of 2-aminoacetophenone with octanoyl chloride. We will delve into the causality behind the procedural choices, offer troubleshooting guidance, and present a clear workflow to ensure reproducible and high-yield synthesis.

Synthesis Strategy and Reaction Mechanism

The synthesis of this compound is accomplished through a nucleophilic acyl substitution reaction. The primary amino group (-NH₂) of 2-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of octanoyl chloride. This reaction forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the stable amide bond.

A crucial aspect of this reaction is the management of the hydrogen chloride (HCl) gas produced as a byproduct. The HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is incorporated as an acid scavenger to neutralize the HCl, driving the reaction to completion.[2] The use of anhydrous solvents is critical, as acyl chlorides like octanoyl chloride are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the overall yield.[3]

Reaction Scheme:

Caption: A flowchart illustrating the key stages of the synthesis protocol.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Reagents or solvents were not anhydrous, leading to hydrolysis of octanoyl chloride.<[3]br>2. Insufficient base to neutralize HCl, leading to protonation of the starting amine.1. Use freshly distilled or commercially available anhydrous solvents. Ensure glassware is oven-dried.2. Verify the amount and purity of the triethylamine used.
Reaction Stalls The starting 2-aminoacetophenone is of poor quality or has degraded.Check the purity of the starting material by TLC or melting point before starting the reaction.
Dark/Tarry Byproducts The reaction temperature was too high during the addition of octanoyl chloride, causing decomposition. [3]Ensure the reaction is maintained at 0 °C during the dropwise addition. Add the octanoyl chloride solution more slowly to better dissipate heat.
Product Contaminated with Starting Material 1. Reaction was not allowed to proceed to completion.2. Insufficient octanoyl chloride was used.1. Increase the reaction time and monitor carefully by TLC.2. Use a slight excess (1.1-1.2 equivalents) of octanoyl chloride.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2'-Aminoacetophenone via Friedel-Crafts Acylation.
  • BenchChem. (2025). Technical Support Center: Optimizing Acylation Reactions with Octanoyl Chloride.
  • BenchChem. (2025). Application Notes: Acylation of Peptides with Octanoyl Chloride.
  • Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E62, o1957–o1958. Available at: [Link]

  • Valderrama, J. A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6683. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Acetylphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

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Application Note: A Multi-Modal Purification Strategy for Crude N-(2-acetylphenyl)octanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-acetylphenyl)octanamide is a substituted aromatic amide, a class of compounds with significant interest in medicinal chemistry and materials science. Achieving high purity of this target molecule is paramount for accurate downstream biological evaluation, characterization, and ensuring reproducibility in drug development workflows. This document provides a detailed, field-tested guide for the purification of crude this compound, synthesized via the common acylation of 2-aminoacetophenone. We present a logical, multi-step strategy beginning with bulk purification via optimized recrystallization, followed by high-resolution flash column chromatography for removal of persistent, closely-related impurities. This guide emphasizes the rationale behind procedural choices and includes robust protocols for execution and verification.

Rationale: Understanding the Impurity Profile

Effective purification begins with a clear understanding of the potential impurities. The standard synthesis of this compound involves the reaction of 2-aminoacetophenone with an octanoyl derivative, typically octanoyl chloride, in the presence of a base (e.g., triethylamine, pyridine).[1][2]

Common impurities include:

  • Unreacted Starting Materials: 2-aminoacetophenone (a polar, basic amine) and octanoic acid (from hydrolysis of excess octanoyl chloride).[3][4]

  • Reaction Reagents: The base (e.g., triethylamine) and its corresponding hydrochloride salt.[]

  • Side-Products: Potential di-acylation products or other minor byproducts.

The purification strategy is designed to systematically remove these impurities based on their differing physicochemical properties (polarity, solubility, acidity/basicity).

The Purification Workflow: A Strategic Overview

A sequential approach ensures efficiency, starting with a high-yield, low-cost bulk method and progressing to a more resource-intensive, high-resolution technique only if necessary. The decision to proceed to chromatography is based on an intermediate purity assessment.

G crude Crude Reaction Mixture recryst Step 1: Recrystallization (Bulk Purification) crude->recryst assess1 Purity Assessment (TLC, ¹H NMR) recryst->assess1 pure Pure Product (>98%) assess1->pure Purity Met chrom Step 2: Flash Chromatography (High-Resolution) assess1->chrom Impurities Persist assess2 Purity Assessment (HPLC, MP, NMR) chrom->assess2 assess2->pure

Caption: A strategic workflow for purifying this compound.

Protocol I: Preliminary Purification by Recrystallization

Recrystallization is an exceptionally effective first-pass technique for removing the majority of unreacted starting materials and inorganic salts.[6] The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent system at varying temperatures. For this compound, a mixed-solvent system is ideal due to the molecule's dual polar (amide, acetyl) and non-polar (octanoyl chain) nature. An ethanol/water system is highly effective.[7]

Detailed Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid with gentle heating and stirring.

    • Expert Insight: Using the absolute minimum amount of the "good" solvent (ethanol) is critical for maximizing recovery. An excess will keep too much product dissolved in the mother liquor upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a rapid hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the ethanol solution is still hot, add deionized water (the "anti-solvent") dropwise with continuous swirling. Continue adding water until a persistent cloudiness (incipient precipitation) is observed.

    • Expert Insight: If the solution "oils out" (forms an oily layer instead of fine crystals), it means the solution is supersaturated above the compound's melting point. Reheat the mixture to redissolve the oil, add a small amount more of ethanol (the "good" solvent), and then repeat the anti-solvent addition more slowly.[7]

  • Crystal Growth: Add 1-2 drops of hot ethanol to just redissolve the cloudiness, creating a perfectly saturated solution. Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling is essential for the growth of large, pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio achieved in step 4) to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Verification

Assess the purity of the recrystallized material by Thin-Layer Chromatography (TLC) against the crude material and starting amine. A significant reduction or complete disappearance of impurity spots should be observed.

Protocol II: High-Resolution Flash Column Chromatography

If TLC analysis after recrystallization still shows unacceptable levels of impurities (e.g., a co-crystallized starting material), flash column chromatography is required.[8] This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[9]

Method Development via TLC

The key to successful column chromatography is selecting an appropriate mobile phase, which is done using TLC.[10] The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35, and is well-separated from all impurities.[10]

G cluster_0 TLC Plate Analysis cluster_1 Solvent System Optimization cluster_2 Column Chromatography Setup tlc Spot TLC Plate: 1. 2-Aminoacetophenone (SM) 2. Co-spot (SM + Crude) 3. Crude Material s1 Test Hexane:EtOAc Ratios (e.g., 4:1, 3:1, 2:1) tlc->s1 Develop s2 Identify System with Product Rf ≈ 0.3 s1->s2 Analyze col Run Flash Column with Optimized Solvent System s2->col Implement

Caption: Logic flow from TLC analysis to column chromatography solvent selection.

Solvent System (Hexane:Ethyl Acetate) Starting Amine (Rf) Product (Rf) Separation (ΔRf) Recommendation
4:10.050.200.15Good starting point.
3:1 0.10 0.35 0.25 Optimal for Column
2:10.180.550.37Product moves too fast.
  • Expert Insight: The starting amine, 2-aminoacetophenone, is significantly more polar than the amide product due to the free amine group. It will therefore have a much lower Rf value on silica gel.[11][12] If the amine streaks, adding a small amount of triethylamine (0.5-1%) to the eluent can improve spot shape by neutralizing the acidic silica surface.[13][14]

Detailed Flash Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, most non-polar eluent (e.g., 4:1 Hexane:EtOAc).[9] Wet-pack a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Pre-adsorb the semi-purified compound onto a small amount of silica gel (~2-3x the mass of the compound). To do this, dissolve the compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" method typically provides superior resolution compared to wet loading.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., 3:1 Hexane:EtOAc). Apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.

  • Fraction Collection: Collect fractions in an array of test tubes. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Analysis & Pooling: Run TLC plates of the collected fractions. Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the final, highly purified this compound.

Final Purity Confirmation

The purity of the final product should be confirmed by a combination of methods:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% purity).

  • Melting Point: A sharp, narrow melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and absence of proton/carbon signals from impurities.

Troubleshooting

Problem Probable Cause Solution
Oiling out during recrystallization Solution is supersaturated above the compound's melting point.Reheat to dissolve the oil, add more of the "good" solvent (ethanol), and cool more slowly.[7]
Poor recovery from recrystallization Too much solvent was used; compound is too soluble in the cold solvent mix.Reduce the initial volume of the "good" solvent. Use a colder ice bath (e.g., ice/salt).
Streaking/tailing on TLC/Column Compound is interacting strongly with acidic silica gel.Add 0.5-1% triethylamine or acetic acid (depending on compound nature) to the eluent.[9][13]
Poor separation on column Eluent is too polar; sample was overloaded.Decrease eluent polarity (increase hexane %). Use a larger column or load less material.

References

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? [Online]. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Online]. Available at: [Link]

  • Reddit r/OrganicChemistry. (2021). TLC for amide synthesis. [Online]. Available at: [Link]

  • University of California, Davis. (n.d.). Recrystallization. [Online]. Available at: [Link]

  • ScienceMadness Discussion Board. (2009). TLC solvents. [Online]. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? [Online]. Available at: [Link]

  • Reddit r/chemistry. (2018). TLC seperation of carboxylix acid, amine, and the amide product. [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Online]. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Online]. Available at: [Link]

  • ResearchGate. (2019). Removing intermediates from amide coupling? [Online]. Available at: [Link]

  • Britton, E. C., & Holmes, R. D. (1933). U.S. Patent No. 1,908,951. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. [Online]. Available at: [Link]

  • Clark, J. (2015). The Preparation of Amides. Chemguide. [Online]. Available at: [Link]

  • LookChem. (n.d.). Purification of Aniline. Chempedia. [Online]. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Online]. Available at: [Link]

  • Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E, E62, o1957–o1958. Available at: [Link]

  • Reddit r/chemistry. (2014). Purify and dry aniline? [Online]. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. [Online]. Available at: [Link]

  • ResearchGate. (2006). N-(2-Acetylphenyl)acetamide. [Online]. Available at: [Link]

  • Arslan, H., et al. (2021). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 7(3), 336-348. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Online]. Available at: [Link]

  • MDPI. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Online]. Available at: [Link]

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Online]. Available at: [Link]

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Application Notes and Protocols: N-(2-acetylphenyl)octanamide as a Key Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of N-(2-acetylphenyl)octanamide, a versatile chemical intermediate with significant potential in drug discovery and medicinal chemistry. We detail its synthesis, physicochemical properties, and its primary application as a precursor for the construction of quinazolinone scaffolds. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies grounded in established chemical principles. The document emphasizes the rationale behind experimental choices and provides a framework for the safe and effective use of this intermediate in the synthesis of complex heterocyclic compounds.

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical development, the synthesis of novel heterocyclic compounds is a cornerstone of discovering new therapeutic agents. Nitrogen-rich heterocycles, particularly quinazolines and quinazolinones, are privileged structures found in numerous bioactive molecules and approved drugs, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3].

This compound emerges as a strategically important intermediate for accessing this chemical space. Its molecular architecture is uniquely primed for cyclization reactions. The key features are:

  • An ortho-acetyl group (-COCH₃) on the phenyl ring.

  • An octanamide side chain (-NHCO(CH₂)₆CH₃) positioned adjacent to the acetyl group.

This specific ortho arrangement of a ketone and an amide allows for facile intramolecular condensation reactions, providing a direct and efficient route to highly substituted quinazoline derivatives. The long C8 alkyl chain from the octanamide moiety introduces significant lipophilicity, a critical parameter for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide will elucidate the synthesis of this compound and its subsequent transformation into a model quinazoline compound.

Physicochemical and Safety Profile

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds like N-(2-acetylphenyl)acetamide[4][5].

Predicted Physicochemical Data
PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₆H₂₃NO₂Derived from structure.
Molecular Weight 261.36 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for aromatic amides of this size.
Melting Point Higher than N-(2-acetylphenyl)acetamide (77 °C)[5]Increased molecular weight and van der Waals forces from the octanoyl chain will raise the melting point.
Boiling Point Significantly higher than N-(2-acetylphenyl)acetamide (367.4 °C)[5]The long alkyl chain substantially increases the boiling point.
Solubility Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO). Insoluble in water.The nonpolar octanoyl tail dominates the molecule's polarity, rendering it hydrophobic.
Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols for organic amides and ketones.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times[6][7].

  • Ventilation: All handling and reactions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors[6][7].

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling[8][9].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with soap and plenty of water. Seek medical attention if irritation persists[6].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[6].

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[7].

Synthesis Protocol: this compound

This protocol describes the synthesis of the title intermediate via N-acylation of 2'-aminoacetophenone with octanoyl chloride, a robust and high-yielding method analogous to the Schotten-Baumann reaction.

Rationale

2'-aminoacetophenone serves as the aromatic backbone. Octanoyl chloride is the acylating agent that introduces the C8 side chain. A mild base, such as pyridine or triethylamine, is essential to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive. Anhydrous solvent is used to prevent the hydrolysis of the highly reactive octanoyl chloride.

Materials and Reagents
ReagentFormulaM.W.QuantityMoles
2'-AminoacetophenoneC₈H₉NO135.165.00 g36.99 mmol
Octanoyl ChlorideC₈H₁₅ClO162.666.65 g (6.0 mL)40.89 mmol
Pyridine (anhydrous)C₅H₅N79.103.22 g (3.3 mL)40.69 mmol
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93100 mL-
1 M Hydrochloric AcidHCl-~50 mL-
Saturated Sodium BicarbonateNaHCO₃-~50 mL-
BrineNaCl (aq)-~50 mL-
Anhydrous Magnesium SulfateMgSO₄-~5 g-
Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Aqueous Workup cluster_purification Purification A Dissolve 2'-aminoacetophenone in anhydrous DCM in a flask. B Add pyridine to the solution. A->B C Cool the flask to 0°C in an ice bath. B->C D Add octanoyl chloride dropwise over 15 mins. C->D E Stir at 0°C for 30 mins. D->E F Allow to warm to room temp. and stir for 4 hours. E->F G Transfer mixture to a separatory funnel. F->G H Wash sequentially with: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine G->H I Dry the organic layer over anhydrous MgSO₄. H->I J Filter off MgSO₄. I->J K Concentrate in vacuo to obtain crude solid. J->K L Recrystallize from Ethanol/Water mixture. K->L M Dry product under vacuum. L->M

Caption: Synthesis workflow for this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-aminoacetophenone (5.00 g, 36.99 mmol) in 100 mL of anhydrous dichloromethane.

  • Add anhydrous pyridine (3.3 mL, 40.69 mmol) to the solution.

  • Cool the flask in an ice bath to 0°C with continuous stirring.

  • Acylation: Add octanoyl chloride (6.0 mL, 40.89 mmol) dropwise to the cooled solution over 15 minutes using a dropping funnel. A precipitate (pyridinium hydrochloride) may form.

  • Continue stirring the reaction mixture at 0°C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours to ensure completion.

  • Workup: Transfer the reaction mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (1 x 50 mL) to remove excess pyridine, saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford this compound as a crystalline solid.

  • Dry the purified product under vacuum. The expected yield is typically in the range of 85-95%.

Application Protocol: Synthesis of 2-Heptyl-4-methylquinazoline

This protocol demonstrates the utility of this compound as a precursor in a classic heterocyclic ring-forming reaction.

Rationale

This reaction is a variation of the Niementowski quinazoline synthesis. This compound is heated with an ammonia source, typically ammonium acetate. The reaction proceeds via an initial condensation between the ammonium ion and the acetyl ketone to form an intermediate imine. This is followed by an intramolecular cyclization where the imine nitrogen attacks the amide carbonyl carbon. Subsequent dehydration of the cyclic intermediate yields the stable, aromatic 2-heptyl-4-methylquinazoline ring system. The "octanamide" precursor (C8 chain) results in a "heptyl" substituent (C7 chain) at the 2-position of the quinazoline.

Materials and Reagents
ReagentFormulaM.W.QuantityMoles
This compoundC₁₆H₂₃NO₂261.362.00 g7.65 mmol
Ammonium AcetateCH₃COONH₄77.085.90 g76.5 mmol
Glacial Acetic AcidCH₃COOH60.0520 mL-
Reaction Pathway Diagram

G Start This compound Reagents + Ammonium Acetate (NH₄OAc) Heat (Δ) Start->Reagents Intermediate [Imine Formation & Intramolecular Cyclization] Reagents->Intermediate Dehydration - H₂O Intermediate->Dehydration Product 2-Heptyl-4-methylquinazoline Dehydration->Product

Caption: Cyclization of the intermediate to form the quinazoline product.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (2.00 g, 7.65 mmol) and ammonium acetate (5.90 g, 76.5 mmol, 10 equivalents).

  • Add 20 mL of glacial acetic acid to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Cyclization: Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC), typically for 4-6 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into 100 mL of ice-cold water.

  • Basify the aqueous solution by slowly adding a concentrated ammonium hydroxide solution until the pH is ~9-10. This will precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash the solid with cold water.

  • Dry the crude product. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-heptyl-4-methylquinazoline as a solid or viscous oil.

Conclusion

This compound is a highly valuable and adaptable chemical intermediate. The protocols detailed in this guide demonstrate a reliable synthetic route to this precursor and its effective use in the construction of quinazoline heterocycles, which are of significant interest in drug discovery[10][11][12]. The straightforward nature of these reactions, combined with the ability to introduce a lipophilic side chain, makes this compound an excellent tool for medicinal chemists aiming to expand their library of bioactive compounds.

References

  • N-(2-Acetylphenyl)acetamide | C10H11NO2 | CID 21306. PubChem - NIH. [Link]

  • Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. Cole-Parmer. [Link]

  • (PDF) N-(2-Acetylphenyl)acetamide. ResearchGate. [Link]

  • (PDF) N-(2-Acetylphenyl)acetamide. ResearchGate. [Link]

  • A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. YMER. [Link]

  • Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. NIH. [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC - NIH. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]

  • Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. PubMed. [Link]

  • Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones. ResearchGate. [Link]

  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Saurav Chemicals. [Link]

  • N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity. PubMed. [Link]

  • Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. PubMed. [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

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Application Notes & Protocols: N-(2-acetylphenyl)octanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for N-(2-acetylphenyl)octanamide as a Target of Interest

In the landscape of modern medicinal chemistry, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This compound emerges as a compound of significant interest, strategically designed by the convergence of two key pharmacophoric motifs: the N-acetylphenyl group and the octanamide side chain. While direct literature on this specific molecule is nascent, its structural components are well-represented in a variety of bioactive molecules, suggesting a high probability of interesting pharmacological properties.

The N-acetylphenyl core is a common feature in a range of compounds with demonstrated biological activities. For instance, derivatives of N-phenylacetamide have been investigated for analgesic, anti-inflammatory, and anticonvulsant properties. The acetyl substitution on the phenyl ring, particularly at the ortho position, introduces a unique electronic and steric profile that can influence receptor binding and metabolic stability.

The octanamide tail, a lipophilic carbon chain, is known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This feature can enhance membrane permeability, facilitate passage across the blood-brain barrier, and influence interactions with hydrophobic pockets of target proteins. Notably, lipid amides, also known as anandamides, are endogenous signaling molecules, and synthetic analogs have shown promise in pain and inflammation modulation.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential therapeutic applications of this compound. We will delve into a plausible synthetic route, propose a potential mechanism of action in the context of analgesia, and provide detailed protocols for its evaluation.

Part 1: Synthesis and Characterization of this compound

The synthesis of this compound can be approached through a straightforward acylation reaction. The proposed synthetic scheme is based on established methods for the amidation of anilines. A plausible method involves the reaction of 2'-aminoacetophenone with octanoyl chloride.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 2'-aminoacetophenone and octanoyl chloride.

Materials:

  • 2'-aminoacetophenone

  • Octanoyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2'-aminoacetophenone (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: To the stirred solution, add triethylamine (1.2 equivalents) or pyridine (1.2 equivalents) as a base to scavenge the HCl byproduct.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add octanoyl chloride (1.1 equivalents) dropwise to the solution. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2'-aminoacetophenone) is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO3 solution to neutralize any excess acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Hypothetical Mechanism of Action and Therapeutic Potential in Analgesia

Based on its structural features, a compelling hypothesis is that this compound may function as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in mediating pain, inflammation, and itch.[1]

The lipophilic octanamide tail could facilitate interaction with the transmembrane domains of the TRPA1 channel, a common feature of many TRP channel modulators. The N-(2-acetylphenyl) headgroup could engage in specific hydrogen bonding and/or pi-stacking interactions within the ligand-binding pocket.

Signaling Pathway of TRPA1 in Nociception

TRPA1_Pathway cluster_neuron Sensory Neuron cluster_cns Central Nervous System Agonists TRPA1 Agonists (e.g., AITC, Mustard Oil) TRPA1 TRPA1 Channel Agonists->TRPA1 Activates Ca_Influx Ca²⁺/Na⁺ Influx TRPA1->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (Substance P, CGRP) Action_Potential->Neurotransmitter_Release Triggers Pain_Perception Pain Perception Neurotransmitter_Release->Pain_Perception Signals to CNS N(2-acetylphenyl)octanamide This compound (Hypothetical Antagonist) N(2-acetylphenyl)octanamide->TRPA1 Blocks

Caption: Hypothetical mechanism of this compound as a TRPA1 antagonist.

Part 3: In Vitro Evaluation of Bioactivity

To test the hypothesis that this compound is a TRPA1 antagonist, a calcium influx assay is the primary in vitro method. This assay measures the ability of the compound to inhibit agonist-induced intracellular calcium elevation in cells expressing the TRPA1 channel.[2]

Protocol 2: In Vitro Calcium Influx Assay

Objective: To determine the potency of this compound as a TRPA1 antagonist.

Materials:

  • HEK293 cells stably expressing human TRPA1 (hTRPA1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • TRPA1 agonist (e.g., cinnamaldehyde or AITC)

  • This compound

  • Known TRPA1 antagonist as a positive control (e.g., HC-030031)

  • 96-well black, clear-bottom plates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader

Procedure:

  • Cell Culture: Culture hTRPA1-HEK293 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37 °C.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in HBSS.

  • Assay:

    • Wash the cells with HBSS to remove excess dye.

    • Add the different concentrations of this compound or control compounds to the wells and incubate for a pre-determined time (e.g., 10-20 minutes).

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add the TRPA1 agonist (at a concentration that elicits ~80% of the maximal response, e.g., EC80) to all wells and immediately start recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound Hypothetical IC50 (nM)
This compound50 - 500
HC-030031 (Positive Control)100 - 1000

Part 4: In Vivo Evaluation of Analgesic Efficacy

If in vitro activity is confirmed, the next step is to evaluate the analgesic efficacy of this compound in established rodent models of pain.[3] The acetic acid-induced writhing test is a common model for visceral pain.[4][5]

Protocol 3: Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the analgesic effect of this compound on visceral pain.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline)

  • Positive control (e.g., diclofenac sodium or morphine)[6]

  • 0.6% (v/v) acetic acid solution

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory environment for at least one week before the experiment.[6]

  • Grouping: Randomly divide the animals into groups (n=6-10 per group):

    • Vehicle control

    • Positive control

    • Experimental groups (different doses of this compound)

  • Drug Administration: Administer this compound, vehicle, or the positive control via the desired route (e.g., intraperitoneal - i.p. or oral - p.o.).

  • Latency Period: Allow for a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.).[6]

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).[3][6]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) over a 20-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in vehicle group - Mean writhes in treated group) / Mean writhes in vehicle group] x 100

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

Experimental Workflow for In Vivo Analgesic Testing

in_vivo_workflow start Start: In Vivo Efficacy Assessment acclimatize Animal Acclimatization (1 week) start->acclimatize grouping Random Grouping (Vehicle, Positive Control, Test Compound) acclimatize->grouping dosing Compound Administration (p.o. or i.p.) grouping->dosing latency Latency Period (30-60 min) dosing->latency induction Induction of Nociception (e.g., 0.6% Acetic Acid i.p.) latency->induction observation Observation & Data Collection (e.g., Count Writhes for 20 min) induction->observation analysis Data Analysis (% Inhibition, Statistics) observation->analysis end End: Efficacy Determined analysis->end

Caption: Workflow for the acetic acid-induced writhing test.

Part 5: Concluding Remarks and Future Directions

The exploration of this compound presents a promising avenue for the discovery of novel analgesic agents. The protocols outlined in this document provide a robust framework for its synthesis, in vitro characterization, and in vivo efficacy evaluation. Should this compound demonstrate significant activity as a TRPA1 antagonist, further studies would be warranted, including:

  • Selectivity profiling: Assessing its activity against other TRP channels (e.g., TRPV1, TRPM8) and a broader panel of receptors and enzymes to determine its selectivity.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicology studies: Assessing its safety profile in preclinical models.

By systematically applying these methodologies, the therapeutic potential of this compound and its analogs can be thoroughly investigated, potentially leading to the development of a new class of non-opioid analgesics.

References

  • A Comparative Guide to TRPA1 Antagonists: Benchmarking Next-Generation Inhibition Against First-Generation Blockers. Benchchem.
  • Application Notes and Protocols for In Vivo Analgesic Efficacy Models of (R)-Ketoprofen. Benchchem.
  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024-09-13).
  • Application Notes and Protocols for In Vivo Analgesic Assays of Metamizole in Rodents. Benchchem.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019-03-18). SciELO.

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Application Notes and Protocols: A Comprehensive Guide to the Bioactivity Screening of N-(2-acetylphenyl)octanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental framework for the systematic evaluation of the bioactivity of N-(2-acetylphenyl)octanamide, a novel chemical entity. Given its structural characteristics, which include an acetanilide scaffold common to many pharmaceutical agents, this compound is hypothesized to possess anti-inflammatory and analgesic properties. This guide is designed for researchers, scientists, and drug development professionals, offering a tiered approach that begins with foundational in vitro assays and progresses to preclinical in vivo validation. The protocols herein are designed to be self-validating, with explanations for key experimental choices, ensuring scientific integrity and reproducibility.

Introduction: Rationale for Investigation

This compound is a synthetic compound featuring an N-acetylphenyl group linked to an eight-carbon fatty amide chain (octanamide). While specific biological data for this molecule is not widely available, its structure suggests potential interactions with biological pathways involved in inflammation and pain. The acetanilide core is a well-known pharmacophore present in drugs like paracetamol, while the lipid-like octanamide tail could influence membrane interactions or binding to hydrophobic pockets of target enzymes.

This guide outlines a logical, stepwise screening cascade to rigorously characterize the potential therapeutic effects of this compound. The workflow is designed to first establish a safe therapeutic window and screen for primary activity in cell-based models before confirming efficacy in more complex whole-organism systems.

Part 1: Foundational In Vitro Evaluation

The initial phase of testing focuses on cell-based assays to determine the compound's intrinsic cytotoxicity and its direct effects on cellular models of inflammation. This approach is cost-effective, allows for higher throughput, and provides essential data to guide subsequent in vivo studies.

cluster_0 In Vitro Screening Workflow A Compound Synthesis & Solubility Testing B Protocol 1.1: Cytotoxicity Assay (XTT) Determine Non-Toxic Concentration Range A->B C Protocol 1.2: Anti-Inflammatory Assay (LPS-Stimulated Macrophages) B->C Use non-toxic concentrations D Endpoint Analysis: Measure Pro-inflammatory Cytokines (TNF-α, IL-6) via ELISA C->D E Data Analysis: Calculate IC50 (Cytotoxicity) & Determine Efficacy in Reducing Cytokines D->E F Decision Point: Proceed to In Vivo? E->F

Caption: In Vitro Experimental Workflow for this compound.

Protocol 1.1: Assessment of Cellular Viability (XTT Assay)

Expertise & Experience: Before assessing bioactivity, it is imperative to determine the concentration range at which this compound is not toxic to cells. This ensures that any observed effects are due to specific biological modulation rather than general cytotoxicity. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is selected over the traditional MTT assay for its superior workflow.[1] The XTT assay produces a water-soluble formazan product, eliminating the need for a solubilization step, which reduces handling errors and streamlines the protocol.[1][2] The assay measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a colored formazan product, with the color intensity being directly proportional to the number of viable cells.[2][3][4]

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages (or another relevant cell line) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "cells only" (vehicle control) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for 24 hours (or a desired exposure time) at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.

  • XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the color to develop.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[2]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

    • Plot % Viability vs. Log[Compound Concentration] to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation:

Compound Conc. (µM)Mean Absorbance (450nm)Std. Deviation% Cell Viability
Vehicle Control (0)1.2540.08100.0%
0.11.2480.0799.5%
11.2330.0998.3%
101.1980.0695.5%
500.8760.0569.8%
1000.4510.0436.0%
Protocol 1.2: In Vitro Anti-Inflammatory Activity Assay

Expertise & Experience: To model inflammation in vitro, we utilize bacterial lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5] LPS is a potent activator of the immune system, primarily acting through Toll-like receptor 4 (TLR4) on immune cells like macrophages.[6][7] This interaction triggers an intracellular signaling cascade, leading to the activation of the transcription factor NF-κB, which in turn promotes the expression of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6] This assay will determine if this compound can suppress this inflammatory response.

cluster_1 LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 activates IKK IKK Complex MyD88->IKK phosphorylates IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6 (Cytokines) Genes->Cytokines results in

Caption: Simplified LPS/TLR4/NF-κB Signaling Pathway.

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1.1) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone, 10 µM).

  • Inflammatory Stimulation: Add LPS (from E. coli O111:B4) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce inflammation.

  • Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell culture supernatant for cytokine analysis. Store at -80°C if not used immediately.

Trustworthiness: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels.[8] We will use a sandwich ELISA format, which employs two antibodies that bind to different epitopes on the cytokine, ensuring high specificity.[8][9]

Detailed Protocol (General Sandwich ELISA):

  • Plate Coating: Dilute the capture antibody (e.g., anti-mouse TNF-α) to 1-2 µg/mL in coating buffer. Add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.[10][11]

  • Blocking: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20). Add 200 µL of Blocking Buffer (e.g., PBS with 10% FBS) to each well. Incubate for 1-2 hours at room temperature.[11]

  • Sample Incubation: Wash the plate 3 times. Add 100 µL of collected cell supernatants and cytokine standards (in serial dilutions) to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate 4 times. Add 100 µL of the biotinylated detection antibody (e.g., biotinylated anti-mouse TNF-α) diluted to 0.5-1 µg/mL. Incubate for 1 hour at room temperature.[9]

  • Enzyme Conjugate: Wash the plate 4 times. Add 100 µL of Avidin-HRP or Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature, protected from light.

  • Substrate Addition: Wash the plate 5-7 times. Add 100 µL of TMB substrate solution. Allow color to develop for 15-30 minutes in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Read Plate: Measure the absorbance at 450 nm within 30 minutes of stopping the reaction.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the cytokine standards. Use this curve to calculate the concentration of TNF-α and IL-6 in the experimental samples.

Data Presentation:

TreatmentTNF-α Conc. (pg/mL)IL-6 Conc. (pg/mL)
Control (No LPS)< 15< 15
LPS + Vehicle2540 ± 1503125 ± 210
LPS + Cmpd (1 µM)2130 ± 1202650 ± 180
LPS + Cmpd (10 µM)1150 ± 951480 ± 110
LPS + Cmpd (50 µM)480 ± 50610 ± 65

Part 2: Preclinical In Vivo Validation

Following promising in vitro results, testing must move to whole-organism models to evaluate the compound's efficacy, systemic effects, and potential side effects in a complex biological environment.[12] All animal procedures must be conducted in accordance with institutional and national ethical guidelines.

cluster_1 In Vivo Validation Workflow G Acute Toxicity Study (Dose Range Finding) H Protocol 2.1: Carrageenan-Induced Paw Edema (Anti-inflammatory Efficacy) G->H Establish safe dose levels I Protocol 2.2: Hot Plate Test (Analgesic Efficacy - Central) G->I Establish safe dose levels J Data Collection: Measure Paw Volume & Reaction Latency H->J I->J L Final Efficacy & Safety Assessment J->L K Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis (Optional) L->K

Caption: In Vivo Experimental Workflow for this compound.

Protocol 2.1: Carrageenan-Induced Paw Edema Model

Expertise & Experience: This is a classic and highly reproducible model of acute inflammation.[13] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), which can be easily quantified.[14] This model is particularly sensitive to nonsteroidal anti-inflammatory drugs (NSAIDs) and is therefore well-suited for screening this compound.[14]

Detailed Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice (180-220g and 20-25g, respectively). Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.).

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Groups 3-5: Test Compound (this compound at 10, 30, and 100 mg/kg, p.o.).

  • Dosing: Administer the vehicle, positive control, or test compound orally 60 minutes before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each animal.

  • Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the change in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group:

      • % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100.

Data Presentation:

Treatment Group (mg/kg)Paw Volume Increase (mL) at 3 hr% Inhibition of Edema
Vehicle Control0.85 ± 0.07-
Indomethacin (10)0.34 ± 0.0460.0%
Cmpd (10)0.72 ± 0.0615.3%
Cmpd (30)0.51 ± 0.0540.0%
Cmpd (100)0.38 ± 0.0455.3%
Protocol 2.2: Hot Plate Test for Analgesic Activity

Expertise & Experience: The hot plate test is a standard method for assessing centrally mediated analgesic activity.[15][16] It measures the reaction time of an animal to a thermal pain stimulus. An increase in the time it takes for the animal to react (latency) indicates an analgesic effect.[16] This model is effective for detecting compounds that act on the central nervous system, similar to opioid analgesics.

Detailed Protocol:

  • Animals: Use Swiss albino mice (20-25g).

  • Apparatus: Use a commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Baseline Measurement: Place each mouse individually on the hot plate and record the time it takes to exhibit a pain response (e.g., licking of paws, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.

  • Grouping and Dosing: Group the animals as in Protocol 2.1 and administer the compounds orally. A positive control like Morphine (5 mg/kg, s.c.) can be used.

  • Post-Treatment Measurement: Measure the reaction latency for each mouse at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis:

    • Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal:

      • %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Data Presentation:

Treatment Group (mg/kg)Reaction Latency (sec) at 60 min% MPE at 60 min
Vehicle Control8.5 ± 0.95.2%
Morphine (5)25.1 ± 2.178.6%
Cmpd (10)10.2 ± 1.114.9%
Cmpd (30)15.8 ± 1.545.1%
Cmpd (100)21.3 ± 1.968.4%

Part 3: Data Interpretation and Future Directions

A comprehensive analysis of the data gathered from this experimental cascade will provide a robust initial profile of this compound's bioactivity.

  • Positive Outcome: If the compound shows low cytotoxicity, significantly reduces pro-inflammatory cytokine production in vitro, and demonstrates dose-dependent efficacy in both the paw edema and hot plate in vivo models, it would be considered a strong candidate for further development.

  • Next Steps: Subsequent studies could focus on elucidating the specific mechanism of action (e.g., COX-1/COX-2 enzyme inhibition assays, NF-κB nuclear translocation studies), conducting further analgesic tests (e.g., writhing test for peripheral analgesia), and initiating pharmacokinetic and toxicology studies.

This structured approach ensures that resources are directed toward compounds with the highest potential, grounding the drug discovery process in rigorous, reproducible, and logically sequenced scientific inquiry.

References

  • Posadas, I., et al. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology. [Link]

  • Biotech Spain. XTT Assays vs MTT. [Link]

  • AntBio. Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications and High-Quality Reagent Solutions. (2026-01-07). [Link]

  • Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules. [Link]

  • Deng, M., et al. (2013). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology. [Link]

  • Wikipedia. MTT assay. [Link]

  • ResearchGate. in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). (2023). [Link]

  • Slideshare. Screening models(IN-VIVO) for analgesics and anti inflammatory agents. (2016). [Link]

  • Sarveswaran, R., et al. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Scribd. Cytokine ELISA Protocol Guide. [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. [Link]

  • Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC. [Link]

  • Patsnap Synapse. What in vivo models are used for pain studies?. (2025-05-27). [Link]

  • Lykhmus, O., et al. (2016). Molecular Mechanisms Regulating LPS-Induced Inflammation in the Brain. Frontiers in Molecular Neuroscience. [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy. [Link]

  • Protocols.io. Cell Culture and estimation of cytokines by ELISA. (2018-05-10). [Link]

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Application Notes & Protocols: Comprehensive Characterization of N-(2-acetylphenyl)octanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

N-(2-acetylphenyl)octanamide is a molecule of interest in synthetic chemistry and drug development, featuring a distinct combination of functional groups: a secondary amide, an aromatic ketone, and a long aliphatic chain. This unique structure necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and structural elucidation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the integrated use of orthogonal analytical techniques to fully characterize this compound.

The causality behind employing a suite of techniques lies in the principle of orthogonal analysis. Each method probes different molecular properties—nuclear spin environment (NMR), mass-to-charge ratio (MS), chromatographic behavior (HPLC), and vibrational modes (FTIR)—ensuring a robust and self-validating characterization package. This document outlines detailed protocols and the scientific rationale for each method, designed to deliver a complete and reliable analytical profile of this compound.

Physicochemical Profile

A foundational understanding of the molecule's properties is critical for selecting appropriate analytical conditions.

PropertyValueSource
Molecular Formula C₁₆H₂₃NO₂[1]
Molecular Weight 261.37 g/mol [1]
CAS Number 1040310-65-3[1]
Predicted XLogP3 ~4.0-4.5Inferred from similar structures
Predicted Boiling Point ~444.4 °C[2]
Appearance White to off-white solidInferred

Note: XLogP3 is a measure of hydrophobicity. A value around 4 indicates low water solubility and a preference for non-polar organic solvents, guiding the choice of solvents for NMR and HPLC.

Integrated Analytical Workflow

Successful characterization relies on the logical integration of multiple techniques. The workflow below illustrates how data from each analysis builds upon the last to create a complete molecular dossier.

Analytical_Workflow cluster_0 Primary Structure Elucidation cluster_1 Purity & Quantification cluster_2 Functional Group Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (LC-MS, HRMS) NMR->MS Confirms MW Report Report NMR->Report Data Integration MS->Report Data Integration HPLC HPLC-UV (Purity, Quantification) HPLC->Report Data Integration FTIR FTIR Spectroscopy (Vibrational Modes) UV_Vis UV-Vis Spectroscopy (Chromophores) FTIR->UV_Vis Confirms Conjugation FTIR->Report Data Integration UV_Vis->Report Data Integration Sample Sample Sample->NMR Identity Structure Sample->MS MW Fragmentation Sample->HPLC Purity Impurities Sample->FTIR Functional Groups

Caption: Integrated workflow for the characterization of this compound.

Protocols for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for determining the precise chemical structure. The choice of deuterated chloroform (CDCl₃) as a solvent is based on the compound's predicted non-polar nature and its ability to dissolve a wide range of organic molecules.

Protocol 4.1.1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Probe: Standard broadband probe tuned to ¹H and ¹³C frequencies.

    • Temperature: 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024-2048 scans.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Expected ¹H and ¹³C NMR Spectral Features:

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Rationale
Amide N-H 8.5 - 11.0 (broad singlet)-Deshielded proton due to resonance and potential intramolecular H-bonding to the acetyl oxygen.[3][4]
Aromatic H 7.0 - 8.0 (multiplets)120 - 140Protons on the phenyl ring, with specific splitting patterns indicating ortho, meta, and para relationships.
Acetyl CH₃ ~2.6 (singlet)~30Protons adjacent to the aromatic ketone carbonyl.
Amide α-CH₂ ~2.4 (triplet)~38Protons adjacent to the amide carbonyl.
Alkyl Chain (CH₂)n 1.2 - 1.7 (multiplets)22 - 32Overlapping signals from the methylene groups of the octanoyl chain.
Terminal CH₃ ~0.9 (triplet)~14Terminal methyl group of the octanoyl chain.
Ketone C=O -~200Carbonyl carbon of the acetyl group.[5]
Amide C=O -~170Carbonyl carbon of the octanamide group.[5]
Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, which act as a molecular fingerprint. Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar and thermally labile molecules, minimizing in-source fragmentation and providing a clear molecular ion peak.

Protocol 4.2.1: LC-MS Analysis for Molecular Weight Confirmation

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of acetonitrile and water.

  • LC System (for sample introduction):

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: Isocratic flow of 80% acetonitrile / 20% water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

  • MS System (ESI positive mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

  • Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 262.37. For high-resolution MS (HRMS), the exact mass should be within 5 ppm of the theoretical value.

Expected Fragmentation Pattern: The most common fragmentation for aromatic amides is the cleavage of the amide N-CO bond.[6][7]

  • Primary Fragment: Formation of an acylium ion by loss of the octanoyl chain, and formation of a resonance-stabilized benzoyl-type cation.[6][8]

  • McLafferty Rearrangement: Possible if a γ-hydrogen is available on the acyl chain, leading to characteristic neutral losses.[9][10]

Protocols for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and identifying potential impurities.[11][12] A reversed-phase method is appropriate given the non-polar nature of this compound.

Protocol 5.1.1: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation: Dissolve the compound in acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 60
    15.0 95
    20.0 95
    20.1 60

    | 25.0 | 60 |

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Data Analysis: Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area. This method is crucial for impurity profiling in drug development.[13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol 5.2.1: FTIR Analysis using ATR

  • Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Setup:

    • Accessory: ATR with a diamond or germanium crystal.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically perform the background subtraction.

  • Data Analysis: Identify characteristic absorption bands.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale
~3300N-HStretchCharacteristic of a secondary amide N-H bond.[15]
~3050Aromatic C-HStretchIndicates C-H bonds on the phenyl ring.
~2925, ~2855Aliphatic C-HStretchAsymmetric and symmetric stretching of CH₂ and CH₃ groups in the octanoyl chain.
~1680C=O (Ketone)StretchCarbonyl stretch of the aromatic acetyl group. Conjugation lowers the frequency.[16]
~1650C=O (Amide I)StretchCarbonyl stretch of the secondary amide.[17][18]
~1540N-H Bend (Amide II)In-plane bendThis peak, coupled with the Amide I band, is highly diagnostic for secondary amides.[15][19][20]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically highlighting the conjugated systems.

Protocol 5.3.1: UV-Vis Spectral Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10-20 µg/mL) in a UV-transparent solvent like ethanol or acetonitrile.

  • Instrument Setup:

    • Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200 - 400 nm.

    • Blank: Use the same solvent as used for the sample.

  • Data Acquisition: Record the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected Spectral Features:

  • π → π* transition: An intense absorption band is expected between 230-260 nm due to the conjugated system of the acetyl group and the aromatic ring.[21][22]

  • n → π* transition: A weaker absorption band may be observed at a longer wavelength (~300 nm), corresponding to the carbonyl groups.[16][23] The presence of conjugation shifts these absorptions to longer wavelengths.[22]

Conclusion

The application of this integrated suite of analytical techniques—NMR, MS, HPLC, FTIR, and UV-Vis—provides a rigorous and scientifically sound framework for the complete characterization of this compound. By following these detailed protocols, researchers can confidently establish the compound's identity, structure, purity, and key spectroscopic properties, ensuring data integrity for research, development, and regulatory purposes.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Silva, M. S. D., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20113-20122. Retrieved from [Link]

  • Silva, M. S. D., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Retrieved from [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. ResearchGate. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Tetrahedron Chemistry Classes. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Time dependent UV-Vis spectra of reduction of aromatic ketones with NaBH4. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • PubMed. (n.d.). Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Acetylphenyl)acetamide. PubChem. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • Brown, R. F. C., et al. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV). Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • MDPI. (n.d.). Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Retrieved from [Link]

  • DergiPark. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

  • Copernicus.org. (2021). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • ResearchGate. (2006). N-(2-Acetylphenyl)acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 1040310-65-3 | this compound. Retrieved from [Link]

  • Karbala International Journal of Modern Science. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

  • Studocu. (n.d.). PW N° 3 : Preparation and Characterization of Acetanilide. Retrieved from [Link]

  • ResearchGate. (2023). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Retrieved from [Link]

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"scale-up synthesis of N-(2-acetylphenyl)octanamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of N-(2-acetylphenyl)octanamide

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a specialty amide with potential applications in pharmaceutical and materials science research. The synthesis is achieved through the N-acylation of 2-aminoacetophenone with octanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, safety protocols, and insights into the rationale behind the experimental choices to ensure a reproducible and safe scale-up process.

Introduction and Synthetic Strategy

This compound belongs to the N-aryl amide class of compounds. The strategic placement of an acetyl group ortho to the amide linkage offers a unique scaffold for further chemical modifications, making it a valuable building block. 2-Aminoacetophenone is a versatile intermediate used in the synthesis of various bioactive molecules, including quinolone antibiotics.[1][2][3] The introduction of an eight-carbon aliphatic chain via the octanoyl group significantly increases the lipophilicity of the molecule, a common strategy in drug design to modulate pharmacokinetic properties.

The selected synthetic route is the direct acylation of 2-aminoacetophenone with octanoyl chloride. This method is a robust and widely used transformation for amide bond formation.[4][5] It is highly efficient and proceeds under mild conditions. The reaction involves the nucleophilic attack of the primary amine of 2-aminoacetophenone on the electrophilic carbonyl carbon of octanoyl chloride. A tertiary amine base, such as pyridine, is employed as an acid scavenger to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This approach is well-suited for scaling due to its high atom economy, relatively simple setup, and straightforward purification of the resulting solid product.

Reaction Mechanism and Process Workflow

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-aminoacetophenone attacks the carbonyl carbon of octanoyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and forming the protonated amide. The pyridine base deprotonates the amide to yield the final product, this compound, and pyridinium hydrochloride.

G cluster_reactants Reactants cluster_process Synthesis Protocol cluster_purification Purification & Analysis R1 2-Aminoacetophenone P1 1. Setup & Inert Atmosphere (Nitrogen Purge) R1->P1 R2 Octanoyl Chloride R2->P1 R3 Pyridine (Base) R3->P1 P2 2. Reagent Dissolution (2-Aminoacetophenone & Pyridine in DCM) P1->P2 P3 3. Controlled Addition (Octanoyl Chloride solution, 0-5 °C) P2->P3 P4 4. Reaction (Stir at Room Temperature, Monitor by TLC) P3->P4 P5 5. Aqueous Work-up (Wash with HCl, NaHCO3, Brine) P4->P5 P6 6. Isolation (Dry over Na2SO4, Evaporate Solvent) P5->P6 U1 7. Recrystallization (e.g., Ethanol/Water) P6->U1 U2 8. Drying (Vacuum Oven) U1->U2 U3 9. Characterization (NMR, MS, MP, IR) U2->U3 Product Final Product: This compound U3->Product

Caption: Overall workflow for the synthesis of this compound.

Materials and Safety

Reagent and Solvent Data
CompoundCAS No.MW ( g/mol )Density (g/mL)Amount (Scale: 10g)Mmol (Scale: 10g)
2-Aminoacetophenone551-93-9135.16~1.0810.0 g74.0
Octanoyl Chloride111-64-8162.660.9613.3 g (13.85 mL)81.4 (1.1 eq)
Pyridine110-86-179.100.9826.48 g (6.6 mL)81.9 (1.1 eq)
Dichloromethane (DCM)75-09-284.931.33~300 mL-
Hydrochloric Acid (1M)7647-01-0--~100 mL-
Sodium Bicarbonate (Sat. Sol.)144-55-8--~100 mL-
Sodium Sulfate (Anhydrous)7757-82-6142.04-As needed-
Ethanol64-17-546.070.789As needed-
Safety and Handling Precautions

This protocol must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Aminoacetophenone: Harmful if swallowed and causes skin, eye, and respiratory irritation.[6][7][8] Avoid inhalation of dust and contact with skin and eyes.[9]

  • Octanoyl Chloride: Corrosive and causes severe skin burns and eye damage.[10][11] It is a combustible liquid and reacts violently with water, liberating toxic gas.[10][12] Handle under an inert atmosphere and protect from moisture.[10]

  • Pyridine: Flammable liquid and vapor. It is toxic if inhaled, swallowed, or in contact with skin.[13] Known for its strong, unpleasant odor.[13] Store away from ignition sources and work in a well-ventilated area.[13][14]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhaling fumes and ensure proper ventilation.

  • Waste Disposal: All chemical waste, including solvents and aqueous washes, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.[13][15][16]

Detailed Experimental Protocol

This protocol is optimized for a 10 g scale synthesis of this compound.

Reaction Setup
  • Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Place the flask in an ice-water bath on a magnetic stir plate.

  • In the flask, dissolve 2-aminoacetophenone (10.0 g, 74.0 mmol) and pyridine (6.6 mL, 81.9 mmol) in dichloromethane (150 mL). Stir the solution until all solids have dissolved. Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.

Acylation Reaction
  • In the dropping funnel, prepare a solution of octanoyl chloride (13.85 mL, 81.4 mmol) in dichloromethane (50 mL).

  • Add the octanoyl chloride solution dropwise to the stirred 2-aminoacetophenone solution over 30-45 minutes. Maintain the internal temperature of the reaction mixture between 0 and 5 °C. Rationale: The acylation reaction is exothermic. Slow, controlled addition at low temperature prevents side reactions and ensures safety.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase until the starting 2-aminoacetophenone spot is no longer visible.

Work-up and Isolation
  • Transfer the reaction mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) to remove pyridine. Rationale: The acidic wash protonates the basic pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.

    • Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid and quench unreacted octanoyl chloride.

    • Brine (1 x 50 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

Recrystallization is an effective method for purifying solid amide products.[17][18]

  • Transfer the crude solid product to a 250 mL Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to dissolve the solid completely. Heat the mixture gently on a hot plate.

  • Once dissolved, slowly add deionized water dropwise while swirling until the solution becomes persistently cloudy.

  • Reheat the mixture slightly until the solution becomes clear again. Rationale: This process creates a saturated solution from which the product will crystallize upon cooling, leaving more soluble impurities behind in the solvent mixture.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold ethanol/water (1:1) solution.

  • Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.

Expected Results and Characterization

The protocol should yield this compound as a white to off-white crystalline solid.

ParameterExpected Result
Yield 80-90%
Physical Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Purity (by NMR/LC-MS) >98%
Molecular Formula C₁₆H₂₃NO₂
Molecular Weight 261.36 g/mol

Characterization:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the acetyl methyl protons, the amide N-H proton, and the aliphatic protons of the octanoyl chain.

  • ¹³C NMR: Expect signals corresponding to the carbonyl carbons (ketone and amide), aromatic carbons, and aliphatic carbons.

  • FT-IR (cm⁻¹): Expect strong absorption bands for the N-H stretch (~3300 cm⁻¹), C=O stretch of the amide (~1650-1680 cm⁻¹), and C=O stretch of the ketone (~1680-1700 cm⁻¹).

  • Mass Spectrometry (MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z 262.18.

References

  • Benchchem, 2'-Aminoacetophenone safety and handling precautions.
  • Benchchem, Application Notes and Protocols for the Synthesis of 2'-Aminoacetophenone via Friedel-Crafts Acylation.
  • Fisher Scientific, SAFETY DATA SHEET - 2`-Aminoacetophenone.
  • Fisher Scientific, Octanoyl chloride - SAFETY DATA SHEET.
  • Cole-Parmer, Material Safety Data Sheet - 2-Aminoacetophenone hydrochloride, 99%.
  • AK Scientific, Inc., Octanoyl chloride - Safety Data Sheet.
  • Cole-Parmer, Material Safety Data Sheet - Octanoyl chloride, 99%.
  • SAFETY DATA SHEET - 2`-Aminoacetophenone.
  • Fisher Scientific, SAFETY DATA SHEET - Octanoyl chloride.
  • Guidechem, How to Synthesize 2-Aminoacetophenone? - FAQ.
  • Benchchem, Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • Post Apple Scientific, 12 Safety Precautions To Follow When Handling Pyridine.
  • The Significance of 2-Aminoacetophenone in Organic Synthesis.
  • Pyridine Safety Protocol.
  • Agency for Toxic Substances and Disease Registry, PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development.
  • University of Huddersfield Research Portal, Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
  • ResearchGate, An improved method of amide synthesis using acyl chlorides | Request PDF.
  • ResearchGate, What is the best technique for amide purification?.
  • University of Rochester, Department of Chemistry, Tips & Tricks: Recrystallization.
  • RECRYSTALLISATION.
  • GOV.UK, Pyridine: incident management.
  • Chemistry LibreTexts, 1: Acetylation of Aniline (Experiment).
  • MDPI, Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-acetylphenyl)octanamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-acetylphenyl)octanamide. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to diagnose and resolve common issues encountered during this acylation reaction.

Reaction Overview: Synthesis of this compound

The synthesis of this compound is typically achieved via the nucleophilic acyl substitution of 2-aminoacetophenone with octanoyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrochloric acid byproduct.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product is contaminated with a significant amount of unreacted 2-aminoacetophenone. What are the likely causes and how can I improve the conversion?

A1: Low conversion, evidenced by the presence of the starting amine, can stem from several factors:

  • Insufficient Acylating Agent: Ensure that at least a stoichiometric equivalent of octanoyl chloride is used. It is common practice to use a slight excess (e.g., 1.05-1.1 equivalents) of the acyl chloride to drive the reaction to completion.

  • Deactivation of Octanoyl Chloride: Octanoyl chloride is highly reactive and susceptible to hydrolysis in the presence of moisture, forming the unreactive octanoic acid.[4] It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Reaction Time or Temperature: The reaction of acyl chlorides with anilines is generally rapid, even at room temperature.[3] However, if the concentration of reactants is low, or if a less reactive solvent is used, extending the reaction time or gently warming the mixture may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I have isolated a byproduct with a higher molecular weight than my target compound. What could this be and how can I prevent its formation?

A2: A common higher molecular weight impurity in the acylation of primary amines is the N,N-diacylated product , in this case, N,N-bis(octanoyl)-2-aminoacetophenone.

  • Mechanism of Formation: This impurity arises when the initially formed amide is deprotonated by a strong base, rendering the nitrogen atom nucleophilic again. This newly formed anion can then react with a second molecule of octanoyl chloride.[5] The use of strong bases like triethylamine (Et3N) or potassium carbonate (K2CO3) can promote this side reaction.[5]

  • Prevention Strategies:

    • Choice of Base: Employ a weaker base, such as pyridine, which is sufficient to neutralize the HCl byproduct but less likely to deprotonate the amide product.[5]

    • Controlled Addition: Add the octanoyl chloride slowly and dropwise to the solution of 2-aminoacetophenone and base. This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.

    • Stoichiometry: Avoid using a large excess of octanoyl chloride.

Diagram of N,N-Diacylation Side Reaction

G cluster_0 Step 1: Mono-acylation cluster_1 Step 2: Deprotonation cluster_2 Step 3: Diacylation Amide This compound AmideAnion Amide Anion Amide->AmideAnion + Strong Base Amine 2-Aminoacetophenone Amine->Amide + Octanoyl Chloride AcylChloride1 Octanoyl Chloride DiacylatedProduct N,N-Diacylated Impurity AmideAnion->DiacylatedProduct + Octanoyl Chloride Base Strong Base (e.g., Et3N) AcylChloride2 Octanoyl Chloride

Caption: Formation pathway of the N,N-diacylated impurity.

Q3: My TLC analysis shows a polar impurity that stains with acidic indicators. What is this likely to be?

A3: This polar, acidic impurity is most likely octanoic acid .

  • Origin: Octanoic acid is the product of the hydrolysis of octanoyl chloride.[4] This occurs if there is residual water in the reaction solvent, reagents, or glassware, or if the reaction is exposed to atmospheric moisture.

  • Troubleshooting:

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven prior to use and allow it to cool under a stream of inert gas.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent the ingress of moisture.

    • Purification: Octanoic acid can typically be removed during the work-up by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate. The octanoic acid will be converted to its water-soluble sodium salt and partition into the aqueous phase.

Q4: The reaction mixture has turned dark brown or black, and I am getting a low yield of a tarry product. What is causing this decomposition?

A4: The formation of dark, tarry byproducts is often indicative of decomposition, which can be caused by several factors:

  • Excessive Heat: The reaction between an acyl chloride and an amine is exothermic. If the reaction is not cooled, the temperature can rise uncontrollably, leading to the decomposition of starting materials and products.[6]

  • Acid-Catalyzed Side Reactions: The hydrochloric acid generated during the reaction can catalyze side reactions of the starting 2-aminoacetophenone, such as self-condensation, especially if the neutralization by the base is inefficient.[7]

  • Troubleshooting:

    • Temperature Control: Perform the addition of octanoyl chloride at a reduced temperature (e.g., 0 °C in an ice bath) to control the exotherm.[6]

    • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat and ensure rapid neutralization of the generated HCl by the base.

    • Order of Addition: Add the acyl chloride to the mixture of the amine and base, not the other way around. This ensures that a base is always present to neutralize the HCl as it is formed.

Summary of Common Impurities and Solutions

ImpurityLikely CausePrevention and Mitigation
Unreacted 2-aminoacetophenoneInsufficient acylating agent, hydrolysis of octanoyl chloride, or incomplete reaction.Use a slight excess of octanoyl chloride, ensure anhydrous conditions, and monitor the reaction by TLC.
Octanoic AcidPresence of moisture leading to hydrolysis of octanoyl chloride.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. Remove by washing with aqueous bicarbonate during work-up.
N,N-Diacylated ProductUse of a strong base, which deprotonates the amide product, allowing for a second acylation.Use a weaker base (e.g., pyridine), add octanoyl chloride slowly, and avoid a large excess of the acylating agent.[5]
Tar/Decomposition ProductsUncontrolled exothermic reaction or acid-catalyzed side reactions.Control the temperature with an ice bath during the addition of octanoyl chloride, ensure efficient stirring, and use an appropriate base.[6][7]

Experimental Protocols

General Protocol for the Synthesis of this compound
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminoacetophenone (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve octanoyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the octanoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Troubleshooting Workflow

G Start Reaction Complete Analyze Crude Product (TLC, NMR) Impurity_Check Impurities Detected? Start->Impurity_Check Success Product is Pure Proceed to Final Characterization Impurity_Check->Success No Identify_Impurity Identify Major Impurity Impurity_Check->Identify_Impurity Yes Starting_Material Cause: Incomplete reaction or hydrolyzed acyl chloride. Solution: Use slight excess of acyl chloride, ensure anhydrous conditions. Identify_Impurity->Starting_Material Unreacted Amine Diacylated Cause: N,N-Diacylation. Solution: Use weaker base (pyridine), slow addition of acyl chloride. Identify_Impurity->Diacylated High MW Byproduct Acid_Impurity Cause: Hydrolysis of acyl chloride. Solution: Ensure anhydrous conditions, wash with NaHCO3. Identify_Impurity->Acid_Impurity Polar, Acidic Spot Tar Cause: Decomposition. Solution: Control temperature (0°C), efficient stirring. Identify_Impurity->Tar Dark/Tarry Product Repurify Purify by Column Chromatography or Recrystallization Starting_Material->Repurify Purify Diacylated->Repurify Acid_Impurity->Repurify Redo_Reaction Re-run Reaction with Optimized Conditions Tar->Redo_Reaction Optimize & Repeat

Caption: A workflow for troubleshooting common issues in the synthesis of this compound.

References

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023, August 23). Retrieved January 19, 2026, from [Link]

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]

  • Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET. (2020, January 1). Retrieved January 19, 2026, from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

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  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • In Schotten-Baumann reaction, aniline is heated with ......... - Allen. (n.d.). Retrieved January 19, 2026, from [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Journal of the American Chemical Society - ACS Publications. (2022, September 6). Retrieved January 19, 2026, from [Link]

  • A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. (n.d.). Retrieved January 19, 2026, from [Link]

  • Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions - Taylor & Francis. (2018, November 19). Retrieved January 19, 2026, from [Link]

  • Process for the acylation of n,n-diallyl aniline - Google Patents. (n.d.).
  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E. (2021, April 23). Retrieved January 19, 2026, from [Link]

  • #Schotten – Baumann reaction | #Aniline | Benzoylchloride | N - phenyl benzamide | #class 12 | - YouTube. (2023, April 8). Retrieved January 19, 2026, from [Link]

  • synthesis of amides from acid chlorides - YouTube. (2019, November 12). Retrieved January 19, 2026, from [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021, April 23). Retrieved January 19, 2026, from [Link]

  • (PDF) N-(2-Acetylphenyl)acetamide - ResearchGate. (2025, August 10). Retrieved January 19, 2026, from [Link]

  • Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides - ACS Publications. (2023, July 26). Retrieved January 19, 2026, from [Link]

  • N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies - Karbala International Journal of Modern Science. (n.d.). Retrieved January 19, 2026, from [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) N-(2-Acetylphenyl)acetamide - ResearchGate. (2025, August 10). Retrieved January 19, 2026, from [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Retrieved January 19, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS Marin Marinov1, Maria Frenkeva2, Emilia Naydenova3, P - Journal of Chemical Technology and Metallurgy. (2021, April 25). Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(2-acetylphenyl)octanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-acetylphenyl)octanamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into optimizing this specific N-acylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experimental conditions for optimal yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of this compound.

Q1: What is the general reaction for synthesizing this compound?

A1: The synthesis is a nucleophilic acyl substitution reaction. The primary amine of 2-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of an octanoylating agent, such as octanoyl chloride or octanoic anhydride. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct.

Q2: Which octanoylating agent is better: octanoyl chloride or octanoic anhydride?

A2: The choice depends on your experimental priorities.

  • Octanoyl Chloride: Is more reactive, leading to faster reaction times and often requiring lower temperatures. However, it generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a stoichiometric amount of base to prevent protonation and deactivation of the 2-aminoacetophenone starting material.[1][2]

  • Octanoic Anhydride: Is less reactive and may require longer reaction times, gentle heating, or the use of a catalyst like 4-dimethylaminopyridine (DMAP).[1] It produces octanoic acid as a byproduct, which is less corrosive and less likely to deactivate the starting amine, simplifying the reaction setup.

Q3: Why is a base crucial when using octanoyl chloride?

A3: The reaction between 2-aminoacetophenone and octanoyl chloride produces one equivalent of HCl. Aromatic amines are basic and will be protonated by this strong acid to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the octanoyl chloride, effectively stopping the reaction.[1] An organic base, such as triethylamine (Et₃N) or pyridine, is added to scavenge the HCl as it is formed, ensuring the 2-aminoacetophenone remains in its free, nucleophilic state.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring this reaction.[1] A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (2-aminoacetophenone), the product (this compound), and any potential byproducts. The reaction is considered complete when the 2-aminoacetophenone spot is no longer visible on the TLC plate when visualized under UV light.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing potential causes and validated solutions.

Q1: My reaction yield is unexpectedly low. What are the likely causes and how can I fix them?

A1: Low yields can stem from several factors. A systematic approach is key to diagnosis.

  • Cause 1: Incomplete Reaction. The aromatic amine of 2-aminoacetophenone is less nucleophilic than an aliphatic amine due to the delocalization of the nitrogen lone pair into the benzene ring.[1]

    • Solution: Increase the reaction time and monitor carefully by TLC. If the reaction is stalled, a gentle increase in temperature (e.g., to 40 °C) may be beneficial. However, avoid excessive heat, which can promote side reactions.

  • Cause 2: Hydrolysis of the Acylating Agent. Octanoyl chloride and, to a lesser extent, octanoic anhydride are sensitive to moisture.[1] Water contamination will hydrolyze them to the unreactive octanoic acid, reducing the effective concentration of your electrophile.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and store acylating agents under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. Using fresh or newly opened reagents is highly recommended.

  • Cause 3: Insufficient Base. If using octanoyl chloride, an inadequate amount of base will lead to the protonation and deactivation of the starting amine, halting the reaction.[1]

    • Solution: Use at least 1.1 to 1.2 equivalents of a tertiary amine base like triethylamine or pyridine. Ensure the base is added along with the 2-aminoacetophenone before the dropwise addition of the octanoyl chloride.

  • Cause 4: Poor Solubility. If the reactants are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Choose a solvent in which both 2-aminoacetophenone and the acylating agent are soluble. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are common choices. If solubility remains an issue, consider a more polar aprotic solvent like Dimethylformamide (DMF).

Q2: My TLC plate shows multiple product spots, making purification difficult. What are these impurities?

A2: The presence of multiple spots indicates side reactions or unreacted starting materials.

  • Impurity 1: Unreacted 2-aminoacetophenone. This is the most common impurity, especially in low-yield reactions.

    • Solution: This can typically be removed during purification. To avoid this, ensure you are using a slight excess (1.05-1.1 equivalents) of the acylating agent and that the reaction has gone to completion as monitored by TLC.

  • Impurity 2: Octanoic Acid. This will be present if your acylating agent has hydrolyzed or if you used octanoic anhydride.

    • Solution: During the aqueous workup, a wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer.

  • Impurity 3: Di-acylated Product. While sterically hindered, it is possible for the amide nitrogen to be acylated a second time under harsh conditions (e.g., very high temperatures or a large excess of a highly reactive acylating agent). This is generally not a major concern under standard conditions.

    • Solution: Use moderate reaction conditions and avoid a large excess of the acylating agent.[3] Purification via column chromatography can separate the desired mono-acylated product from any di-acylated byproduct.

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction is often due to the deactivation of a key reagent.

  • Diagnosis: Spot the reaction mixture on a TLC plate. If a significant amount of 2-aminoacetophenone remains after several hours, the reaction has likely stalled.

  • Solution 1: Check Basicity. If using octanoyl chloride, the most probable cause is the protonation of the starting amine. Add an additional portion (e.g., 0.2-0.3 equivalents) of your organic base, stir for 15 minutes, and re-check the TLC.

  • Solution 2: Add More Acylating Agent. If you suspect hydrolysis of the acylating agent is the culprit, a careful addition of a fresh portion (0.1-0.2 equivalents) may restart the reaction. Monitor the TLC closely after this addition.

  • Solution 3: Consider a Catalyst. If using octanoic anhydride, the reaction may simply be too slow. The addition of a catalytic amount (0.05-0.1 equivalents) of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[1]

Data Presentation & Workflows

Optimized Reaction Conditions

The following table summarizes recommended starting conditions for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

ParameterCondition 1: High ReactivityCondition 2: Milder ConditionsRationale
Starting Material 2-Aminoacetophenone (1.0 eq)2-Aminoacetophenone (1.0 eq)The limiting reagent.
Acylating Agent Octanoyl Chloride (1.1 eq)Octanoic Anhydride (1.2 eq)Chloride is more reactive; Anhydride is less sensitive to moisture.
Base Triethylamine (Et₃N) (1.2 eq)Pyridine (1.5 eq) or NoneEt₃N is a standard non-nucleophilic base. Pyridine can also act as a catalyst.
Catalyst NoneDMAP (0.1 eq)DMAP is highly effective for accelerating anhydride-based acylations.
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)Both are good aprotic solvents that dissolve the reactants well.
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °CStart cold with the reactive acyl chloride to control exothermicity.
Reaction Time 1-4 hours4-12 hoursMonitor by TLC until starting material is consumed.
Visualizing the Experimental Workflow

The following diagram outlines the general laboratory procedure from setup to final product analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_glass Oven-Dry Glassware dissolve Dissolve Amine & Base in Solvent under N2 prep_glass->dissolve prep_reagents Weigh Reagents (Amine, Base, Acylating Agent) prep_reagents->dissolve prep_solvent Prepare Anhydrous Solvent prep_solvent->dissolve cool Cool to 0 °C dissolve->cool add Add Acylating Agent Dropwise cool->add stir Stir at RT (Monitor by TLC) add->stir quench Quench Reaction stir->quench wash Aqueous Wash (e.g., NaHCO3, Brine) quench->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify analyze Characterize Product (NMR, MS, MP) purify->analyze

Caption: General workflow for this compound synthesis.

Troubleshooting Decision Tree

This logic diagram provides a structured approach to diagnosing and solving common experimental problems.

G problem Problem Observed (e.g., Low Yield) cause1 Incomplete Reaction? problem->cause1 Check TLC cause2 Reagent Degradation? problem->cause2 Review Prep cause3 Stoichiometry Issue? problem->cause3 Review Calcs solution1a Increase Time / Temp cause1->solution1a solution1b Add DMAP Catalyst (for Anhydride) cause1->solution1b solution2a Use Fresh Reagents cause2->solution2a solution2b Use Anhydrous Solvent cause2->solution2b solution3a Check Base Equivalents (for Acyl Chloride) cause3->solution3a solution3b Verify Reagent Purity cause3->solution3b

Caption: Decision tree for troubleshooting low reaction yield.

Experimental Protocols

Protocol 1: Synthesis of this compound using Octanoyl Chloride

This protocol describes a standard procedure on a 5 mmol scale.

  • Preparation:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoacetophenone (676 mg, 5.0 mmol, 1.0 eq).

    • Add 25 mL of anhydrous dichloromethane (DCM) and stir to dissolve.

    • Add triethylamine (835 µL, 6.0 mmol, 1.2 eq) to the solution.

    • Place the flask under a nitrogen atmosphere and cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • In a separate vial, dissolve octanoyl chloride (930 µL, 5.5 mmol, 1.1 eq) in 5 mL of anhydrous DCM.

    • Add the octanoyl chloride solution dropwise to the stirred amine solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours, monitoring the consumption of 2-aminoacetophenone by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup:

    • Once the reaction is complete, dilute the mixture with 30 mL of DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 25 mL of saturated NaHCO₃ solution, 25 mL of water, and 25 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for purifying the crude product from the synthesis.

  • Preparation:

    • Prepare a slurry of silica gel in an appropriate eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Pack a glass column with the slurry to the desired height.

    • Dissolve the crude product in a minimal amount of DCM.

  • Loading and Elution:

    • Load the dissolved crude product onto the top of the silica gel column.

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified this compound as a solid.

    • Determine the yield and characterize the product by NMR, MS, and melting point analysis.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
  • Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958. [Link]

  • Arslan, H., et al. (2021). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 7(2), 186-199. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of N,N'-bis(3-acetylphenyl)nonanediamide.
  • Ghosh, S. K., et al. (2005). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 35(11), 1541-1546. [Link]

  • Yang, J., et al. (2009). Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides. Proceedings of the National Academy of Sciences, 106(24), 9962-9966. [Link]

  • Taylor, R. D., et al. (2019). Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling. Journal of Neuroendocrinology, 31(7), e12730. [Link]

  • Taylor & Francis Online. (2005). Mild and Useful Method for N-Acylation of Amines. [Link]

Sources

Technical Support Center: N-(2-acetylphenyl)octanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering your question, here is a technical support center with troubleshooting guides and FAQs for "troubleshooting low yield of N-(2-acetylphenyl)octanamide".

Introduction

This guide is designed for researchers, chemists, and drug development professionals encountering yield issues in the synthesis of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience. Our goal is to provide a systematic and logical framework for identifying and resolving the root causes of low product yield.

The synthesis of this compound is typically achieved via the acylation of 2-aminoacetophenone with an activated octanoic acid derivative, most commonly octanoyl chloride. While seemingly straightforward, this reaction is susceptible to several factors that can significantly impact its efficiency. This guide will walk you through a series of troubleshooting steps, from initial reagent assessment to advanced reaction optimization.

Part 1: The Initial Investigation - "Is My Setup Correct?"

Before delving into complex chemical issues, it's crucial to validate the foundational aspects of your experimental setup. Oversights in this area are a frequent and easily correctable source of poor yields.

FAQ 1: My yield is significantly lower than expected. Where should I start my troubleshooting?

Start with the most fundamental and controllable variables: the quality of your starting materials and the accuracy of your reaction conditions.

A. Reagent Quality and Stoichiometry

The purity and integrity of your starting materials are paramount.

  • 2-Aminoacetophenone: This aniline derivative can be susceptible to oxidation and discoloration over time, especially if not stored properly. Oxidized impurities can interfere with the reaction.

  • Octanoyl Chloride: As an acyl halide, it is highly reactive and moisture-sensitive. Hydrolysis to octanoic acid will not only consume the reagent but the resulting acid will not participate in the desired reaction under standard conditions, thereby reducing your potential yield.

Troubleshooting Protocol: Reagent Validation

  • Visual Inspection: Is the 2-aminoacetophenone a pale yellow, crystalline solid as expected? Darkening or oiling can indicate degradation. Is the octanoyl chloride a clear, colorless liquid? Fuming in air or a cloudy appearance suggests hydrolysis.

  • Purity Check (TLC): Run a Thin Layer Chromatography (TLC) of your 2-aminoacetophenone against a fresh or purified standard. The presence of multiple spots indicates impurities.

  • Stoichiometry Verification: Double-check your calculations for molar equivalents. A common starting point is a slight excess (1.05-1.2 equivalents) of the acylating agent (octanoyl chloride) to ensure the complete consumption of the limiting reagent (2-aminoacetophenone).

B. Reaction Conditions

Inaccurate control of temperature, reaction time, or mixing can drastically affect yield.

Table 1: Recommended vs. Problematic Reaction Parameters

ParameterRecommended RangePotential Issue & Consequence
Temperature 0-25 °CToo High: Increased rate of side reactions (e.g., di-acylation, hydrolysis of acyl chloride).
Solvent Anhydrous, non-protic (e.g., DCM, THF, Ethyl Acetate)Contaminated with Water: Rapid hydrolysis of octanoyl chloride. Protic Solvent (e.g., Ethanol): Reacts with octanoyl chloride, consuming it.
Base Weak, non-nucleophilic (e.g., Pyridine, Triethylamine)Base too Strong/Nucleophilic: Can catalyze side reactions or react with the acyl chloride. No Base: HCl byproduct will protonate the starting amine, deactivating it.
Atmosphere Inert (Nitrogen or Argon)Ambient Air: Moisture can cause hydrolysis of the octanoyl chloride.

Part 2: Chemical Troubleshooting - "What is Happening in My Flask?"

If your initial setup is correct, the next step is to investigate the chemical reaction itself. Low yields are often due to competing side reactions or incomplete conversion.

FAQ 2: I've confirmed my reagents and conditions are correct, but the yield is still poor. What are the likely chemical culprits?

The primary issues to investigate are incomplete reaction, the formation of stable intermediates, and unwanted side reactions.

A. The Main Reaction vs. Competing Pathways

The desired reaction is the N-acylation of the primary amine. However, several other pathways can consume your starting materials.

Reaction_Pathways cluster_reactants Reactants cluster_products Products & Byproducts Amine 2-Aminoacetophenone Product This compound (Desired Product) Amine->Product Acylation (Desired) ProtonatedAmine Protonated Amine (Inactive) Amine->ProtonatedAmine Protonation (HCl byproduct) AcylChloride Octanoyl Chloride AcylChloride->Product HydrolyzedAcyl Octanoic Acid (Inactive) AcylChloride->HydrolyzedAcyl Hydrolysis (H2O) Purification_Workflow Start Crude Product IsSolid Is the crude product a solid? Start->IsSolid TryRecryst Attempt Recrystallization IsSolid->TryRecryst Yes ColumnChrom Perform Column Chromatography IsSolid->ColumnChrom No (Oil/Gummy) Success Successful? (High Purity & Recovery) TryRecryst->Success PurifiedProduct Purified Product Success->PurifiedProduct Yes Success->ColumnChrom No ColumnChrom->PurifiedProduct

Technical Support Center: Synthesis of N-(2-acetylphenyl)octanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of N-(2-acetylphenyl)octanamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, minimize side reactions, and maximize the yield and purity of your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on diagnosing and resolving problems arising from common side reactions.

Question 1: My final product is a dark, oily residue that is difficult to purify. What is the likely cause?

Answer: A dark, intractable product is often a sign of starting material degradation, specifically the oxidation of 2-aminoacetophenone.

  • Causality: 2-Aminoacetophenone, like many aniline derivatives, is susceptible to aerial oxidation.[1][2] The amino group makes the aromatic ring electron-rich and prone to oxidation, which forms highly colored polymeric impurities. This process can be accelerated by heat and trace metal impurities. If your 2-aminoacetophenone starting material is already dark brown or reddish, it should be purified before use.[2]

  • Troubleshooting & Preventative Measures:

    • Purify the Starting Material: If the 2-aminoacetophenone is discolored, distill it under reduced pressure.[1][2] For persistent color, you can try treatment with stannous chloride to remove sulfur-containing impurities that promote oxidation.[1][2]

    • Use an Inert Atmosphere: The most critical preventative measure is to run the acylation reaction under an inert atmosphere of nitrogen or argon.[3][4] This minimizes contact with oxygen, preventing the primary degradation pathway.

    • Control Reaction Temperature: Avoid excessive heating, as high temperatures can accelerate oxidation and other side reactions.[5]

Question 2: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of a non-polar byproduct. What could this be?

Answer: A common cause for low yield in this acylation is the hydrolysis of the acylating agent, octanoyl chloride.

  • Causality: Octanoyl chloride is highly reactive and will readily hydrolyze upon contact with water to form octanoic acid and hydrochloric acid.[6][7][8] This side reaction consumes the acylating agent, reducing the amount available to react with the 2-aminoacetophenone and thereby lowering the yield of the desired amide product. Octanoic acid is relatively non-polar and may appear as a distinct spot on TLC.

  • Troubleshooting & Preventative Measures:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (oven or flame-dried) before use. Use anhydrous solvents. If possible, purchase high-purity, anhydrous grade solvents and use them directly.

    • Proper Reagent Handling: Handle octanoyl chloride under an inert atmosphere.[6] Use a syringe or cannula for transfers to minimize exposure to moist air. Ensure the cap of the reagent bottle is sealed tightly during storage.

    • Choice of Base: Use a non-aqueous base like triethylamine or pyridine to scavenge the HCl byproduct.[9][10] Using an aqueous base like sodium hydroxide will promote the hydrolysis of the octanoyl chloride.[9]

Question 3: My NMR spectrum shows two sets of signals for the octanoyl chain and a downfield shift for some aromatic protons. What side reaction could cause this?

Answer: This spectroscopic evidence strongly suggests the formation of a diacylated byproduct, N-octanoyl-N-(2-acetylphenyl)octanamide.

  • Causality: After the initial N-acylation, the resulting amide nitrogen still possesses a lone pair of electrons. Under forcing conditions (e.g., excess octanoyl chloride, high temperature), this nitrogen can be acylated a second time. This is less favorable than the first acylation due to the electron-withdrawing effect of the first acyl group, but it can become significant if not properly controlled.

  • Troubleshooting & Preventative Measures:

    • Control Stoichiometry: Use a precise stoichiometry of reagents. A slight excess (e.g., 1.05-1.1 equivalents) of octanoyl chloride is often sufficient. Avoid using a large excess.

    • Controlled Addition: Add the octanoyl chloride dropwise to the solution of 2-aminoacetophenone and base at a controlled temperature (e.g., 0 °C to room temperature).[10] This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.

    • Purification: The diacylated product is typically less polar than the desired mono-acylated product. It can usually be separated by column chromatography on silica gel.

Question 4: After workup, I isolated a product with a different heterocyclic structure, not my expected amide. What happened?

Answer: The bifunctional nature of this compound, containing both a ketone and an amide, creates the potential for intramolecular cyclization, especially under acidic or basic conditions at elevated temperatures.[11][12]

  • Causality: The amide nitrogen or the enolate of the acetyl group can act as an internal nucleophile, attacking the acetyl carbonyl or the amide carbonyl, respectively. This can lead to the formation of various heterocyclic systems, such as quinoline or oxindole derivatives.[11][12] For example, acidic conditions can promote a Friedländer-type condensation if a suitable reaction partner is present or if self-condensation occurs.[12]

  • Troubleshooting & Preventative Measures:

    • Neutral Workup: During the reaction workup, avoid harsh acidic or basic conditions, especially when heating. Neutralize the reaction mixture carefully with a mild base like sodium bicarbonate solution.

    • Moderate Temperatures: Perform the reaction and purification steps at the lowest practical temperatures to avoid providing the activation energy needed for cyclization.

    • Structural Confirmation: If an unexpected product is formed, use detailed spectroscopic analysis (2D NMR, Mass Spectrometry) to elucidate its structure and understand the cyclization pathway that occurred.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent and base combination for this synthesis?

    • A1: A common and effective system is using an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) with a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[9][10] The solvent should be anhydrous to prevent hydrolysis of the octanoyl chloride.[6] The base is crucial for scavenging the HCl generated during the reaction, driving it to completion.[10]

  • Q2: How can I effectively monitor the progress of the reaction?

    • A2: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the 2-aminoacetophenone starting material. The product, this compound, will be less polar than the starting amine and should have a higher Rf value. The reaction is complete when the starting amine spot is no longer visible.[4]

  • Q3: What is the best method for purifying the final product?

    • A3: Recrystallization is often the preferred method for obtaining a highly pure product if the crude material is relatively clean.[3] A solvent system like ethanol/water or ethyl acetate/hexanes can be effective. If the crude product contains multiple byproducts, column chromatography on silica gel is the most reliable purification method.

  • Q4: Can I use octanoic acid with a coupling agent instead of octanoyl chloride?

    • A4: Yes, this is an excellent alternative that avoids the use of the highly reactive and moisture-sensitive octanoyl chloride. Standard peptide coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with an activator like HOBt (Hydroxybenzotriazole) can efficiently form the amide bond from octanoic acid and 2-aminoacetophenone under milder conditions.

Visual Troubleshooting Guide

The following workflow diagram can help diagnose unexpected outcomes in your synthesis.

TroubleshootingWorkflow Troubleshooting this compound Synthesis Start Reaction Complete. Analyze Crude Product (TLC/NMR) CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Product Impure? (Multiple Spots / Oily / Dark) CheckYield->CheckPurity No Hydrolysis Primary Issue: Hydrolysis of Octanoyl Chloride CheckYield->Hydrolysis Yes Success Synthesis Successful! Proceed to Characterization. CheckPurity->Success No Oxidation Primary Issue: Oxidation of Starting Amine CheckPurity->Oxidation Yes (Dark & Oily) SideProducts Other Side Products Present? (e.g., Diacylation, Cyclization) CheckPurity->SideProducts Yes (Extra Spots) Solution_Anhydrous Solution: - Use Anhydrous Solvents/Glassware - Inert Atmosphere Handling Hydrolysis->Solution_Anhydrous Solution_PurifyAmine Solution: - Purify 2-Aminoacetophenone - Use Inert Atmosphere Oxidation->Solution_PurifyAmine SideProducts->Hydrolysis Check for Octanoic Acid Diacylation Consider Diacylation (Excess Acylating Agent?) SideProducts->Diacylation Yes (Less Polar Spot) Cyclization Consider Intramolecular Cyclization (Harsh Workup Conditions?) SideProducts->Cyclization Yes (Unexpected Structure) Solution_Stoichiometry Solution: - Control Stoichiometry - Slow, Cooled Addition Diacylation->Solution_Stoichiometry Solution_MildWorkup Solution: - Use Mild/Neutral Workup - Avoid High Temperatures Cyclization->Solution_MildWorkup

Caption: A flowchart for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Materials:

    • 2-Aminoacetophenone (1.0 eq)

    • Octanoyl chloride (1.1 eq)

    • Triethylamine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Dissolve 2-aminoacetophenone (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve octanoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

    • Add the octanoyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the 2-aminoacetophenone is consumed.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes faintly cloudy.

  • If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

References

  • BenchChem. (2025).
  • Chemical Communications (RSC Publishing). (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
  • Grokipedia. (n.d.). Octanoyl chloride.
  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?
  • BenchChem. (2025). Improving the yield of octanoyl chloride synthesis with thionyl chloride.
  • VanDeMark Chemical. (2018). OCTANOYL CHLORIDE.
  • BenchChem. (2025).
  • Dakenchem. (n.d.). The Significance of 2-Aminoacetophenone in Organic Synthesis.
  • ResearchGate. (2008). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides.
  • Solubility of Things. (n.d.). Octanoyl chloride.
  • LookChem. (n.d.).
  • BenchChem. (2025). Side reactions of 2'-Aminoacetophenone in acidic conditions.
  • ResearchGate. (2025). N-(2-Acetylphenyl)acetamide.
  • Google Patents. (1933).
  • Guidechem. (2023). How to Synthesize 2-Aminoacetophenone? - FAQ.
  • NIH. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC.
  • BenchChem. (2025). Application Notes: Acylation of Peptides with Octanoyl Chloride.
  • ChemicalBook. (n.d.). 2-Aminoacetophenone synthesis.
  • Reddit. (2014). Purify and dry aniline? r/chemistry.

Sources

Technical Support Center: Purification of N-(2-acetylphenyl)octanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(2-acetylphenyl)octanamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with isolating this compound. Here, we synthesize foundational chemical principles with practical, field-tested protocols to ensure you can achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing N-acyl anilines is the Schotten-Baumann reaction, which involves acylating an amine with an acyl chloride or anhydride.[1][2] For this compound, this typically involves reacting 2-aminoacetophenone with octanoyl chloride. Potential impurities include:

  • Unreacted 2-aminoacetophenone: A starting material that can persist if the reaction does not go to completion.

  • Octanoic acid: Formed from the hydrolysis of octanoyl chloride.

  • Diacylated byproduct: Where a second octanoyl group has reacted, although this is less common for amides than for alcohols.

  • Side-reaction products: Depending on the reaction conditions, other minor impurities may form.[3]

Q2: My crude product is an oil instead of a solid. What causes this and how can I fix it?

A2: "Oiling out" is a common issue in crystallization where the compound separates from the solution as a liquid rather than a solid.[4] This typically occurs when the melting point of your compound (or an impure version of it) is lower than the temperature of the solution from which it is precipitating.[5] The presence of impurities can significantly depress the melting point, exacerbating this issue. To address this, you can:

  • Re-dissolve and cool slowly: Warm the mixture to redissolve the oil, perhaps adding a small amount of additional solvent, and then allow it to cool much more slowly.[5]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.[4]

  • Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal can initiate crystallization.[5]

  • Change the solvent system: Your current solvent may be too good a solvent. Try a different solvent or a solvent/anti-solvent system.[6]

Q3: My final yield is very low after purification. What are the likely causes?

A3: A low yield after purification can stem from several factors:

  • Using too much solvent during recrystallization: This is the most common reason. An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[4][5]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.

  • Product loss during chromatography: Amides can sometimes streak or irreversibly bind to silica gel, especially if the silica is slightly acidic.[7] This leads to poor recovery from the column.

  • Multiple purification steps: Each transfer and purification step inevitably involves some material loss.

Q4: How do I select the best solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8][9] A good starting point is the "like dissolves like" principle.[9] Given the structure of this compound (an aromatic amide with a moderately long alkyl chain), solvents of intermediate polarity are often a good choice.

  • Good candidates: Ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexane or acetone/hexane are often effective for amides.[6][7]

  • Testing: Test solubility in small amounts. Place a few milligrams of your crude product in a test tube and add the solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[8]

Q5: What are the recommended TLC conditions for monitoring the purification?

A5: For a molecule like this compound, a standard silica gel plate (Silica Gel 60 F254) is appropriate. The mobile phase (eluent) should be chosen to give a retention factor (Rf) for the desired product of approximately 0.3-0.4.[10]

  • Starting Eluent System: A good starting point is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., in a 3:1 or 2:1 ratio).

  • Adjusting Polarity: If the spot remains at the baseline, increase the polarity by adding more ethyl acetate. If the spot runs with the solvent front, decrease the polarity by adding more hexane.

Troubleshooting Guides

Problem 1: Oily Product or Failure to Crystallize

This is one of the most frequent challenges in purifying organic compounds.[4] An oily product is often an indication of significant impurities or super-saturation.

Causality:

  • High Impurity Load: Impurities act as a solute, creating a lower-melting eutectic mixture.

  • Low Melting Point: The compound's intrinsic melting point might be low, making crystallization difficult.

  • Supersaturation: The solution holds more dissolved compound than its equilibrium solubility, but crystal nucleation has not initiated.[5]

Troubleshooting Workflow:

G start Oily Product Observed step1 Warm to re-dissolve the oil start->step1 step2 Add a minimal amount of extra solvent if needed step1->step2 step3 Allow very slow cooling (insulate flask) step2->step3 step4 Does it crystallize? step3->step4 step5 Induce Nucleation: 1. Scratch with glass rod 2. Add seed crystal 3. Cool in ice bath step4->step5 No end Proceed with filtration step4->end Yes step6 Does it crystallize? step5->step6 step7 Recover crude material by rotary evaporation step6->step7 No step6->end Yes step8 Re-attempt with a different solvent system (e.g., solvent/anti-solvent) step7->step8 fail Consider chromatography step8->fail

Caption: Workflow for troubleshooting an oily product.

Problem 2: Persistent Impurities After Recrystallization

If TLC or NMR analysis shows that impurities remain after a single recrystallization, a more rigorous approach is needed.

Causality:

  • Co-crystallization: The impurity has a similar solubility profile to the product in the chosen solvent and crystallizes along with it.

  • Inclusion: Impurities become trapped within the crystal lattice of the product.

Solutions:

  • Second Recrystallization: A second recrystallization from the same or a different solvent system can often remove residual impurities.

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution can adsorb them.[4] Filter the hot solution through celite to remove the charcoal before cooling.

  • Switch Purification Method: If recrystallization fails to remove a persistent impurity, column chromatography is the next logical step.[11]

Problem 3: Co-elution of Impurities During Column Chromatography

This occurs when an impurity has a very similar polarity to the product, causing their bands to overlap on the column.

Causality:

  • Similar Polarity: The impurity and product have nearly identical affinities for the stationary phase (silica) and mobile phase (eluent).[7]

Solutions:

  • Optimize Eluent System:

    • Fine-tune Polarity: Make very small, incremental changes to the eluent ratio (e.g., from 3:1 Hex:EtOAc to 3.2:1).

    • Change Solvents: Swap one of the eluent components for another solvent of similar polarity but different chemical nature (e.g., replace ethyl acetate with acetone or dichloromethane). This can alter the specific interactions with your compounds and improve separation.[10]

  • Use a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina or C18 (reverse-phase) can offer different selectivity. Amide-functionalized columns can also be effective for separating polar compounds.[12][13]

  • Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity over the course of the separation. This can help sharpen bands and improve the resolution of closely eluting compounds.[14]

Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol assumes the crude product is a solid and you have identified a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[8] Ensure the solution is at or near the solvent's boiling point.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Filter the hot solution quickly.[8]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This is the preferred method if the crude product is an oil or if recrystallization fails.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method often results in better separation.

  • Elution: Begin eluting the column with your chosen solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Maintain a constant flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • TLC Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Strategy Selection

The choice between recrystallization and chromatography depends on the nature and purity of your crude product.

G start Crude this compound q1 Is the crude product a solid or an oil? start->q1 solid Solid q1->solid Solid oil Oil or very impure solid q1->oil Oil recrystallize Attempt Recrystallization solid->recrystallize chromatography Perform Flash Column Chromatography oil->chromatography q2 Is the product pure by TLC/NMR? recrystallize->q2 q2->chromatography No end Pure Product Isolated q2->end Yes chromatography->end

Caption: Decision tree for selecting a purification method.

Data Summary

The choice of solvent is critical for successful recrystallization. The following table provides a list of common solvents and their properties, which can guide your selection for purifying this compound.

SolventBoiling Point (°C)PolarityComments
Hexane 69Non-polarGood as an "anti-solvent" in a mixed system.[6]
Ethyl Acetate 77Polar AproticOften a good choice for amides; can be mixed with hexane.[7]
Acetone 56Polar AproticGood solvent, but its low boiling point can be a challenge.[7]
Ethanol 78Polar ProticA versatile and common choice for many organic compounds.[9]
Water 100Very PolarUnlikely to be a good single solvent but may work for highly polar analogues.[6]

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Various Authors. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • University of Strasbourg. Guide for crystallization. Available at: [Link]

  • Santa Monica College. SOP: CRYSTALLIZATION. Available at: [Link]

  • Reddit r/chemistry. (2016). Column Chromatography: Amides. Available at: [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]

  • Scribd. Recrystallization: Figure 1. Structure of Aniline. Available at: [Link]

  • Royal Society of Chemistry. (2014). Organic & Biomolecular Chemistry. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. Available at: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]

  • Jaroniec, C. P., et al. (1998). Comparative studies of chromatographic properties of silica-based amide-bonded phases under hydro–organic conditions.
  • Name Reaction. Schotten-Baumann Reaction. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • Cram. Recrystallization Of Acetanilide From Aniline. Available at: [Link]

  • ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl? Available at: [Link]

  • ACG Publications. (2013). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Available at: [Link]

  • Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957-o1958.
  • Doughty, D., et al. (2016). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes.
  • ResearchGate. (2006). N-(2-Acetylphenyl)acetamide. Available at: [Link]

  • Google Patents. (2003). US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers.

Sources

"improving the stability of N-(2-acetylphenyl)octanamide in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: N-(2-acetylphenyl)octanamide Stability in Solution

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability issues encountered with this compound in solution. Here, we provide in-depth troubleshooting protocols, explain the underlying chemical principles, and offer field-proven strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its structural features of concern for stability?

This compound is a small molecule with a molecular weight of 261.37 g/mol [1]. Its structure consists of an octanamide chain linked to a 2-acetylphenyl group. The two primary functional groups that can affect its stability in solution are:

  • The Amide Bond: Amide bonds are susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule into 2'-aminoacetophenone and octanoic acid[2][3].

  • The Acetylphenyl Group: The aromatic ring and ketone group could be susceptible to oxidative or photolytic degradation, although hydrolysis of the amide is typically the primary concern[4].

Q2: What are the most common signs of this compound degradation in my solution?

Common indicators of instability include:

  • Visual Changes: Appearance of cloudiness, precipitation, or a change in color in a solution that was initially clear.

  • Analytical Changes: The appearance of new peaks and a corresponding decrease in the parent peak area when analyzed by High-Performance Liquid Chromatography (HPLC)[5].

  • pH Shift: A change in the solution's pH over time, which can occur if acidic or basic degradation products are formed.

  • Loss of Potency: Reduced biological or chemical activity in your assay compared to a freshly prepared standard.

Q3: What key factors influence the stability of this compound in solution?

The stability is primarily dictated by the solution's environment. Key factors include:

  • pH: The rate of amide hydrolysis is significantly influenced by pH, with accelerated degradation typically occurring in strongly acidic or alkaline conditions[2][6].

  • Solvent Composition: The type of solvent (e.g., aqueous vs. organic, protic vs. aprotic) can dramatically affect solubility and degradation rates[6][7].

  • Temperature: Higher temperatures increase the rate of chemical degradation reactions, as described by the Arrhenius equation[4].

  • Presence of Oxygen: Dissolved oxygen can lead to oxidative degradation of the molecule.

  • Light Exposure: UV or ambient light can induce photolytic degradation. Storing solutions in amber vials or in the dark is a crucial preventative measure[4].

Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides a systematic approach to identifying and mitigating common stability problems.

Issue 1: Compound Precipitation or Inconsistent Solubilization

Underlying Cause: this compound has a predicted XLogP3 value similar to related structures, suggesting moderate lipophilicity. Precipitation is often due to selecting a solvent system where the compound has low solubility or preparing a supersaturated solution.

Troubleshooting Protocol: Solvent Screening and Optimization

  • Objective: To identify a suitable solvent or co-solvent system that provides adequate solubility without promoting degradation.

  • Materials: this compound, a selection of common laboratory solvents (see table below), vortex mixer, and a sonicator.

  • Methodology:

    • Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into several vials.

    • Add a small, measured volume (e.g., 100 µL) of a single solvent to each vial.

    • Vortex vigorously for 1-2 minutes. If not fully dissolved, sonicate for 5-10 minutes.

    • If the compound dissolves, add another measured aliquot of the compound to determine the approximate saturation point.

    • If the compound does not dissolve, try gentle warming (not exceeding 40°C) or test co-solvent systems (e.g., DMSO/water, Ethanol/PBS).

    • Once a suitable solvent is found, prepare a stock solution and monitor it for 24-48 hours at the intended storage temperature for any signs of precipitation.

Data Summary: Solvent Solubility Profile

SolventTypeExpected SolubilityNotes
DMSO, DMFAprotic PolarHighCommon choices for initial stock solutions. Dilute carefully into aqueous buffers.
Ethanol, MethanolProtic PolarModerate to HighGood for stock solutions; can be used as a co-solvent.[8]
AcetonitrileAprotic PolarModerateOften used in analytical mobile phases.
Water / PBSAqueousLowDirect dissolution in aqueous buffers is likely to be challenging.
Propylene GlycolNon-aqueousModerateCan be used to reduce hydrolysis by minimizing water content.[6]
Issue 2: Rapid Degradation Observed by HPLC Analysis

If you observe new peaks forming over time, it is critical to identify the degradation pathway to implement a targeted solution.

Underlying Cause: The amide bond is being cleaved by water, a reaction catalyzed by H⁺ (acid) or OH⁻ (base) ions. The goal is to find a pH range where this reaction is slowest, typically near neutral pH for many amides.

Workflow for Mitigating Hydrolysis

cluster_0 Phase 1: pH Screening cluster_1 Phase 2: Analysis & Optimization A Prepare Buffers (pH 3, 5, 7.4, 9) B Spike Compound into Each Buffer A->B C Incubate at Stress Temp (e.g., 40-50°C) B->C D Analyze by HPLC at T=0, 2, 4, 8, 24h C->D E Plot % Remaining vs. Time for each pH D->E Collect Data F Identify pH of Maximum Stability E->F G Confirm Stability at Working Temperature F->G H Optimized Formulation G->H Final Protocol

Caption: Workflow for pH-rate profile stability study.

Troubleshooting Protocol: pH Optimization Study

  • Objective: To determine the pH at which this compound exhibits the highest stability.

  • Materials: Stock solution of the compound in an organic solvent (e.g., acetonitrile), a series of buffers (e.g., citrate for pH 3-5, phosphate for pH 5.8-8, borate for pH 8-10), HPLC system.

  • Methodology:

    • Prepare a set of aqueous buffers covering a range of pH values (e.g., 3, 5, 7.4, 9).

    • Dilute a small amount of the stock solution into each buffer to a final concentration, ensuring the organic solvent percentage is low (<5%) to avoid solubility issues.

    • Immediately after preparation (T=0), inject an aliquot of each sample into the HPLC to determine the initial peak area of the parent compound.

    • Incubate all solutions at a controlled, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

    • At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each solution and analyze by HPLC.

    • Calculate the percentage of the compound remaining at each time point relative to T=0.

    • Plot the results to identify the pH that provides the lowest rate of degradation. This is your optimal pH range.

Self-Validation: The protocol is self-validating as the optimal condition is directly identified by comparing degradation rates across a range of conditions. The inclusion of a T=0 time point serves as the baseline control for each condition.

Underlying Cause: The molecule may be reacting with dissolved oxygen or reactive oxygen species, potentially catalyzed by trace metals or light. The phenyl ring is a possible site for oxidation. Phenolic compounds are known antioxidants and can be added to protect the primary molecule[9][10][11].

Degradation Pathways Overview

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway Parent This compound Amine 2'-Aminoacetophenone Parent->Amine H₂O / H⁺ or OH⁻ Acid Octanoic Acid Parent->Acid H₂O / H⁺ or OH⁻ Oxidized Oxidized Products (e.g., hydroxylated ring) Parent->Oxidized O₂ / Light / Metal Ions

Sources

"interpreting unexpected spectral data of N-(2-acetylphenyl)octanamide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2-acetylphenyl)octanamide Analysis

Welcome to the technical support guide for the analysis of this compound. This resource is designed for researchers, medicinal chemists, and analytical scientists who may encounter unexpected spectral data during their experiments. This guide provides troubleshooting workflows, detailed protocols, and expert insights to help you navigate common analytical challenges in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter when analyzing this compound, particularly via Liquid Chromatography-Mass Spectrometry (LC-MS).

Expected Spectral Data for this compound

Before troubleshooting, it's critical to know the expected values.

  • Molecular Formula: C₁₆H₂₃NO₂

  • Exact Mass: 261.17 Da

  • Expected Protonated Ion [M+H]⁺: 262.18 m/z

Q1: My mass spectrum shows a prominent peak at m/z 284.16, but the expected [M+H]⁺ is 262.18. What is happening?

A1: This is a classic case of adduct formation, a common phenomenon in electrospray ionization (ESI).

The mass difference between your observed peak (284.16 m/z) and the expected molecular weight (261.17 Da) is approximately 23 Da. This strongly suggests the formation of a sodium adduct, [M+Na]⁺. It is also common to see potassium adducts, [M+K]⁺, which would appear at roughly 39 Da higher than the molecular weight (around 300.14 m/z).[1][2]

Causality and Actionable Insights:

  • Source of Alkali Metals: Sodium and potassium ions are ubiquitous in laboratory environments. They can leach from glassware, be present as impurities in solvents (even HPLC-grade), or originate from buffers and additives used in the mobile phase.[2]

  • Analyte's Role: Molecules with carbonyl oxygens, like the two present in this compound, are particularly adept at chelating alkali metal ions, making adduct formation more favorable.

  • Ionization Suppression: The presence of strong adduct signals can sometimes suppress the desired protonated molecular ion [M+H]⁺, making it appear weak or entirely absent.[3]

Troubleshooting Workflow:

  • Confirm the Adduct: Verify the mass difference. The exact mass of a sodium ion is 22.98977 Da. High-resolution mass spectrometry (HRMS) can confirm this with high precision.

  • Improve Protonation: To favor the [M+H]⁺ ion, increase the availability of protons in the mobile phase. Add a small amount of a volatile acid, such as 0.1% formic acid, to both your aqueous and organic solvents.[4] This provides a competitive source of positive charge (H⁺) over Na⁺ or K⁺.

  • Clean Your System: If adducts are persistent and overwhelming, it may indicate system contamination. Flush the LC system and source with a cleaning solution (e.g., a high-organic solvent mixture like 50:50 isopropanol:acetonitrile) to remove residual salts.[5]

Table 1: Common Adducts in Positive-Ion ESI for this compound (M = 261.17 Da)

Adduct IonFormulaMass Shift (Da)Expected m/zCommon Source
Proton[M+H]⁺+1.0073262.18Acidified mobile phase
Sodium[M+Na]⁺+22.9898284.16Glassware, solvents, buffers
Ammonium[M+NH₄]⁺+18.0344279.21Ammonium-based buffers
Potassium[M+K]⁺+38.9637300.14Glassware, solvents
Acetonitrile[M+CH₃CN+H]⁺+42.0344303.21Acetonitrile mobile phase

Note: Mass shifts based on common adducts tables.[1][6][7]

Q2: I don't see the molecular ion at all, but I see a strong peak at m/z 136.07. Is my sample degrading?

A2: The absence of the molecular ion coupled with a strong, lower-mass peak often points to in-source fragmentation or the analysis of a major impurity. The peak at m/z 136.07 is highly significant.

Plausible Explanations:

  • In-Source Fragmentation: The bond most likely to cleave in this compound is the amide bond between the octanoyl carbonyl and the phenyl-attached nitrogen. This is a common fragmentation pathway for amides.[8][9] Cleavage of this bond would generate the 2-aminoacetophenone ion, [H₂N-C₆H₄-C(=O)CH₃]⁺.

    • Calculation: The protonated form of 2-aminoacetophenone (C₈H₉NO) has an exact mass of 136.0757 Da , matching your observation perfectly.

  • Synthesis Impurity: It is possible that the starting material, 2-aminoacetophenone, was not fully consumed during the synthesis of the final product.[10] If this is the case, you are simply detecting unreacted starting material.

Troubleshooting Workflow Diagram:

This diagram outlines the logical steps to differentiate between in-source fragmentation and sample impurity.

troubleshooting_workflow cluster_0 Observation cluster_1 Initial Actions cluster_2 Decision Point cluster_3 Conclusion A Unexpected Peak (m/z 136.07) No Molecular Ion (m/z 262.18) B Lower Ion Source Energy (e.g., reduce cone voltage, decrease source temperature) A->B C Analyze Synthesis Starting Material (2-aminoacetophenone) A->C D Does m/z 136.07 peak decrease significantly? B->D E Does retention time of m/z 136.07 match starting material? C->E D->E No F Conclusion: In-Source Fragmentation D->F Yes G Conclusion: Sample Impurity E->G Yes H Conclusion: Both issues may be present. Purify sample and re-optimize method. E->H No

Caption: Troubleshooting logic for m/z 136.07 peak.

Q3: My spectrum is filled with repeating peaks every 44 Da. What are these?

A3: A repeating pattern of peaks with a 44 Da mass difference is a tell-tale sign of Polyethylene Glycol (PEG) contamination.

PEGs are polymers with a repeating unit of (-CH₂-CH₂-O-), which has a mass of 44.026 Da. They are extremely common contaminants in mass spectrometry labs.[4][5][11]

Common Sources of PEG Contamination:

  • Solvents: Methanol is a known source of PEG contamination.[4]

  • Lab Equipment: Plasticware, such as centrifuge tubes or pipette tips, can leach plasticizers and polymers.

  • Personal Care Products: Hand lotions and soaps used in the lab can introduce PEGs and other surfactants into the environment, which can then contaminate samples or system components.[12]

  • LC System: Pump seals and other plastic components within the HPLC/UPLC system can degrade over time and leach contaminants.[13]

Mitigation Protocol:

  • Identify the Source: Run a series of blank injections to isolate the source of contamination.

    • Injection Blank: Inject the mobile phase directly from the solvent bottles. If the contamination is present, the issue is with your solvents or the LC system itself.

    • Sample Prep Blank: Go through your entire sample preparation procedure without the analyte. If the contamination appears here, the source is likely your vials, pipette tips, or sample diluent.

  • System Cleaning: Always use fresh, high-purity LC-MS grade solvents.[5] Flush the entire system, including the column, with a strong solvent wash (e.g., 100% acetonitrile or isopropanol) to remove the contamination.[4]

  • Best Practices: Always wear nitrile gloves when handling samples and instrument components to prevent transfer of contaminants.[5] Use dedicated glassware for LC-MS mobile phases.

Experimental Protocols

Protocol 1: Robust LC-MS Method for this compound

This protocol is designed to provide good chromatographic separation and sensitive detection while minimizing issues like adduct formation.

  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., Waters BEH C18, Agilent Zorbax, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 40% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 40% B

    • 8.0 min: 40% B (End)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detector: ESI in Positive Ion Mode.

  • Scan Range: 100 - 500 m/z.

  • Source Parameters (Example - adjust for your instrument):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 25 V (start low to minimize in-source fragmentation)

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 650 L/hr

Trustworthiness Check: Before running your samples, perform a System Suitability Test (SST) by injecting a standard of your compound to confirm retention time, peak shape, and sensitivity. Follow this with a blank injection to ensure the system is clean.[14]

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Providion. (n.d.).
  • CIGS. (n.d.). Common LC/MS Contaminants. CIGS.
  • Scribd. (n.d.). Adduits ESI MS. Scribd.
  • Sigma-Aldrich. (n.d.). LC-MS Contaminants. Sigma-Aldrich.
  • Thermo Fisher Scientific. (n.d.). Common Background Contamination Ions in Mass Spectrometry. Thermo Fisher Scientific.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
  • Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems.
  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Crawford Scientific.
  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent Technologies.
  • ZefSci. (2025).
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
  • AACC. (2015).
  • ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957-o1958. [Link]

  • Chemistry LibreTexts. (2023).
  • Unknown. (n.d.).
  • NIST. (n.d.). N-(2-Acetylphenyl)acetamide Synthesis. NIST Chemistry WebBook. [Link]

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"how to remove unreacted starting materials from N-(2-acetylphenyl)octanamide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of N-(2-acetylphenyl)octanamide

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted starting materials from your reaction mixture. Here, we address common challenges through a troubleshooting, question-and-answer format, explaining the causality behind each experimental choice to ensure your success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely starting materials and byproducts in my this compound synthesis?

A1: The synthesis of this compound is typically an acylation reaction. The most common starting materials are:

  • 2-aminoacetophenone: A yellow, oily liquid that serves as the amine source.[1][2] It is practically insoluble in water but soluble in organic solvents.[1][3]

  • Octanoyl chloride (or octanoic anhydride): A reactive acylating agent.[4][5][6] Octanoyl chloride reacts vigorously with water (hydrolysis) to form octanoic acid and hydrochloric acid (HCl).[4][7][8]

Therefore, your crude product mixture likely contains:

  • This compound (your desired product)

  • Unreacted 2-aminoacetophenone

  • Unreacted octanoyl chloride

  • Octanoic acid (from the hydrolysis of octanoyl chloride) [4][5]

  • Triethylamine hydrochloride or Pyridinium hydrochloride (if a base scavenger was used)

Understanding the chemical nature of these components is the first step in designing an effective purification strategy.

Q2: My initial workup left a complex mixture. What is the most effective first step to remove the majority of the impurities?

A2: A liquid-liquid extraction is the most robust initial purification step. This technique leverages the different solubilities and acid-base properties of the components in your mixture to partition them between two immiscible liquid phases (typically an organic solvent and an aqueous solution).[9][10]

The Causality Behind the Choice:

  • Removing Unreacted Amine: 2-aminoacetophenone is a basic compound.[1] By washing your organic layer with a dilute acidic solution (e.g., 5% HCl), you can protonate the amine, forming a water-soluble ammonium salt (R-NH3+ Cl-).[9][11][12] This salt will then preferentially move into the aqueous layer, effectively separating it from your neutral amide product which remains in the organic layer.[11]

  • Removing Carboxylic Acid: Octanoic acid, the hydrolysis byproduct of octanoyl chloride, is acidic.[13][14] A subsequent wash with a dilute basic solution (e.g., 5% NaHCO3 or 5% NaOH) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt (R-COO- Na+). This salt will partition into the aqueous layer. A weak base like sodium bicarbonate is often preferred as it is less likely to hydrolyze the desired amide product.

  • Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 5% aqueous HCl. Drain the aqueous layer. Repeat this wash 1-2 times. This step removes the unreacted 2-aminoacetophenone.[9][11]

  • Base Wash: Wash the organic layer with 5% aqueous NaHCO3. Be sure to vent the separatory funnel frequently as CO2 gas may be evolved. Drain the aqueous layer. Repeat 1-2 times. This removes octanoic acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine). This helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator to yield your crude, but significantly purer, this compound.

G cluster_0 Crude Reaction Mixture in Organic Solvent cluster_1 Separatory Funnel cluster_2 Aqueous Layer (Waste) cluster_3 Organic Layer cluster_4 Separatory Funnel cluster_5 Aqueous Layer (Waste) cluster_6 Organic Layer crude Product + Unreacted Amine + Octanoic Acid sep_funnel Add 5% HCl (aq) crude->sep_funnel Step 1: Dissolve & Transfer aq_amine Protonated Amine (Water Soluble) sep_funnel->aq_amine Step 2: Acid Wash org_layer1 Product + Octanoic Acid sep_funnel->org_layer1 sep_funnel2 Add 5% NaHCO3 (aq) org_layer1->sep_funnel2 Step 3: Transfer aq_acid Carboxylate Salt (Water Soluble) sep_funnel2->aq_acid Step 4: Base Wash org_layer2 Purified Product sep_funnel2->org_layer2

Q3: After extraction, I still see some impurities in my product. What are my options for further purification?

A3: For high-purity this compound, column chromatography and recrystallization are the two most effective techniques. The choice between them depends on the nature of the remaining impurities and the physical state of your product.

Option 1: Column Chromatography Flash column chromatography is excellent for separating compounds with different polarities.[15] The amide product is moderately polar, while any remaining starting materials or non-polar byproducts can be effectively separated.

The Causality Behind the Choice: Silica gel is a polar stationary phase. A non-polar mobile phase (eluent) will cause non-polar compounds to travel down the column faster, while more polar compounds will have a stronger interaction with the silica and move slower. By gradually increasing the polarity of the mobile phase, you can selectively elute the compounds from the column.

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. You can determine the optimal ratio using Thin Layer Chromatography (TLC).

  • Procedure: a. Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column. b. Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel. c. Begin eluting with the non-polar solvent mixture, gradually increasing the proportion of the more polar solvent (e.g., from 10% ethyl acetate in hexanes to 30%). d. Collect fractions and analyze them by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Option 2: Recrystallization If your this compound is a solid, recrystallization can be a highly effective and economical method for achieving high purity.

The Causality Behind the Choice: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures. Impurities that are present in smaller amounts will remain in the solution upon cooling, allowing you to isolate pure crystals of your desired compound.

Issue Solution
No crystals form upon cooling. The solution may be too dilute. Try boiling off some of the solvent or inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[16]
The product "oils out" instead of crystallizing. This happens when the solution becomes supersaturated above the melting point of your compound. Reheat the solution to redissolve the oil, add a bit more solvent, and allow it to cool more slowly.[16]
The crystals are colored. If the color is due to a high molecular weight impurity, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurity before cooling.

A good starting solvent system to try for N-aryl amides is a mixture of ethanol and water.[16]

G cluster_0 Post-Extraction Product cluster_1 Decision Point cluster_2 Purification Method 1 cluster_3 Purification Method 2 cluster_4 Final Product start Crude this compound decision Is the product a solid? start->decision recryst Recrystallization decision->recryst Yes chrom Column Chromatography decision->chrom No / Impurities are close in polarity final High-Purity Product recryst->final chrom->final

Summary of Key Physical Properties

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Solubility
2-Aminoacetophenone 135.16[3]250-252[1][3]20[1][2][3]Practically insoluble in water; soluble in alcohol.[1][3]
Octanoyl chloride 162.66[17]196[4][7]-63[18]Soluble in organic solvents; reacts with water.[5][7]
Octanoic acid 144.21237[13]16.7Minimally soluble in water; soluble in ethanol, DMSO.[13][14][19]

References

  • 2-Aminoacetophenone. Grokipedia.
  • 2-Aminoacetophenone | 551-93-9. ChemicalBook.
  • Octanoyl chloride. Grokipedia.
  • 2-Aminoacetophenone Or O-Aminoacetophenone BP EP USP CAS 551-93-9. Fengchen.
  • Octanoic acid | 124-07-2. ChemicalBook.
  • Caprylic acid. Solubility of Things.
  • 2'-Aminoacetophenone | C8H9NO | CID 11086. PubChem.
  • OCTANOYL CHLORIDE. FramoChem.
  • Octanoic acid - Medium-Chain F
  • Octanoyl Chloride | 99% Purity | For Research Use. Benchchem.
  • CAS 111-64-8: Octanoyl chloride. CymitQuimica.
  • 2'-Aminoacetophenone (o-aminoacetophenone) | Apoptosis Inducer. MedChemExpress.
  • PRODUCT INFORM
  • solid-liquid extraction. Columbia University.
  • Caprylic acid. Wikipedia.
  • Amine Extraction in the Labor
  • n-Octanoyl chloride. Chem-Impex.
  • OCTANOYL CHLORIDE. VanDeMark Chemical.
  • Octanoyl chloride 111-64-8 wiki. Guidechem.
  • 2 -Aminoacetophenone 98 551-93-9. Sigma-Aldrich.
  • Octanoyl chloride. Solubility of Things.
  • Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction.
  • How to stop hydrolysis of an acyl chloride in aquous solution?
  • Liquid–liquid extraction. Wikipedia.
  • How should I purify a complex, polar, amide reaction mixture? Biotage.
  • Liquid/liquid Extraction. University of California, Los Angeles.
  • Properties of Two Amide-Based Hydrophilic Interaction Liquid Chromatography Columns.
  • What is the best technique for amide purification?
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • Chemical Synthesis and Characterization of aN-Octanoyl and Other aN-Acyl Colistin Nonapeptide Deriv
  • Amide Column. GL Sciences.
  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal.
  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required.
  • 2'-Aminoacetophenone | aromatic compound | CAS# 551-93-9. InvivoChem.
  • Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. Benchchem.
  • the prepar
  • Tips & Tricks: Recrystalliz
  • RECRYSTALLIS
  • Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide. Benchchem.
  • (PDF) N-(2-Acetylphenyl)acetamide.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.
  • Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. NIH.
  • (PDF) N -(2-Acetylphenyl)acetamide.
  • N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

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Technical Support Center: N-(2-acetylphenyl)octanamide Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(2-acetylphenyl)octanamide. This document is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation of this molecule. As direct literature on this specific compound is limited, this guide synthesizes established principles of pharmaceutical stress testing, amide chemistry, and analytical troubleshooting to provide a robust framework for your experiments. We will explore the molecule's inherent liabilities, guide you through the design of forced degradation studies, and provide detailed troubleshooting for common analytical challenges.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Molecule and Potential Degradation

Q1: What are the key structural features of this compound and its likely degradation sites?

A1: this compound is an aromatic amide. Its structure consists of an octanamide group attached to an N-(2-acetylphenyl) moiety. The primary sites susceptible to degradation are:

  • Amide Linkage: This is the most prominent reactive site. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-aminoacetophenone and octanoic acid.[1][2]

  • Acetyl Group: The methyl ketone of the acetyl group can be a site for oxidative reactions.

  • Aromatic Ring: The benzene ring can undergo oxidation or photolytic reactions, though this typically requires more energetic conditions.

  • Aliphatic Chain: The octanoyl chain is generally stable but can be susceptible to radical oxidation under specific conditions.

Q2: What are the primary degradation pathways I should anticipate for this molecule?

A2: Based on the structure, the three most probable degradation pathways are hydrolysis, oxidation, and photolysis.[3][4] These are the core stresses applied in forced degradation studies to establish a molecule's intrinsic stability.[5]

  • Hydrolytic Degradation: Cleavage of the amide bond is the most expected pathway. This can be catalyzed by acid or base. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon.[2]

  • Oxidative Degradation: This pathway involves reaction with an oxidizing agent, such as hydrogen peroxide. Potential sites of oxidation include the acetyl group and the aromatic ring. A unique base-mediated oxidative pathway has been reported for secondary amides derived from p-aminophenol, leading to primary amides, which could be a consideration for related structures.[6]

  • Photolytic Degradation: Exposure to UV or visible light can induce degradation. The aromatic ring and carbonyl groups are chromophores that can absorb light energy, potentially leading to radical-mediated reactions or rearrangements. The ICH Q1B guideline provides a framework for photostability testing.[7]

Section 2: Experimental Design for Degradation Studies

Q3: How should I design a comprehensive forced degradation study for this compound?

A3: A forced degradation or "stress testing" study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[3][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][7] Degradation beyond 20% is generally considered excessive and may produce secondary degradants not relevant to formal stability studies.[7]

The following table outlines a standard set of conditions. You should start with milder conditions and increase the severity (time, temperature, reagent concentration) as needed. A concentration of 1 mg/mL is often recommended for these studies.[7]

Degradation Type Typical Conditions Primary Goal Key Considerations
Acid Hydrolysis 0.1 M HCl, heated at 60-80°CTo induce acid-catalyzed cleavage of the amide bond.Monitor for the formation of 2-aminoacetophenone and octanoic acid.
Base Hydrolysis 0.1 M NaOH, at room temp or heated to 60°CTo induce base-catalyzed cleavage of the amide bond.Amide hydrolysis is often faster under basic conditions. Start at room temperature.
Oxidation 3-30% H₂O₂, at room temperatureTo identify oxidative degradation products.Protect from light to prevent photolytic contributions. The reaction can be vigorous.
Thermal Degradation Dry heat, 80-100°C (as solid) or in solutionTo assess thermal stability in the absence of other stressors.Compare results from solid state vs. solution to understand the role of the solvent.
Photolytic Degradation Exposure to light source (UV/Vis combination, e.g., 1.2 million lux hours and 200 watt hours/m²)To assess light sensitivity.Per ICH Q1B guidelines.[7] Run a dark control sample in parallel to differentiate photolytic from thermal degradation.

Q4: I've run my forced degradation experiments. How do I confirm that my analytical method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients. To validate your method, you must demonstrate:

  • Specificity: The primary goal of the forced degradation study is to prove specificity.[3] You must show that the peaks corresponding to the degradation products are well-resolved from the parent compound peak in your chromatogram (e.g., using HPLC).

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold for the parent peak in all stressed samples. This confirms that no degradant is co-eluting with the main compound.

Section 3: Analytical Troubleshooting

Q5: (HPLC Issue) My parent peak area is decreasing in my stressed samples, but I am not seeing any new peaks. What could be happening?

A5: This is a common and challenging issue. Several possibilities exist:

  • Degradants are not retained: The degradation products might be highly polar (e.g., small organic acids or amines) and eluting in the solvent front (void volume). Try using a more polar-retentive column or a shallower gradient.

  • Degradants lack a chromophore: If the degradation pathway destroys the part of the molecule that absorbs UV light, you will not see the degradants with a UV detector. This is a strong reason to use mass spectrometry (MS) as a complementary detection technique.

  • Precipitation: The degradants may be insoluble in the mobile phase or sample diluent and have precipitated out of the solution. Visually inspect your sample vials.

  • Formation of a gas: Some degradation pathways can produce volatile products or gases (e.g., CO₂) which would not be detected.[4]

Q6: (LC-MS Issue) I am observing significant signal suppression for my analyte, especially in the stressed samples. How can I fix this?

A6: Ion suppression is a matrix effect where other components in the sample interfere with the ionization of the analyte of interest, leading to a lower signal.[9][10]

  • Improve Chromatographic Separation: The best way to combat suppression is to chromatographically separate the analyte from the interfering species. Optimize your HPLC method to ensure the parent compound and its degradants elute in a clean region of the chromatogram.

  • Sample Dilution/Cleanup: Diluting the sample can reduce the concentration of interfering matrix components. Alternatively, use a sample preparation technique like solid-phase extraction (SPE) to remove contaminants before injection.[11][12]

  • Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled (SIL) internal standard will experience the same ion suppression as the analyte. By using the ratio of the analyte to the SIL-IS, the effect of suppression can be normalized, leading to more accurate quantification.[9]

  • Check Mobile Phase Additives: Non-volatile buffers like phosphate are not compatible with MS.[11] Use volatile additives like formic acid, ammonium formate, or ammonium acetate to control pH.

Q7: (HPLC Issue) My peaks are tailing or showing poor shape. What are the most common causes?

A7: Poor peak shape can compromise resolution and integration accuracy.[13]

  • Secondary Interactions: The free silanol groups on silica-based columns can interact with basic functional groups on analytes, causing peak tailing. Try using a mobile phase with a lower pH (e.g., add 0.1% formic acid) to protonate the basic sites on the analyte, or use a higher pH (with a pH-stable column) to deprotonate the silanols. Using a highly deactivated, end-capped column can also help.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, fronting peaks. Dilute your sample and re-inject.[14]

  • Injector and Tubing Issues: Extra-column band broadening can occur if the tubing between the column and detector is too long or has too wide an internal diameter.[15] Ensure all fittings are properly seated.

Visualized Pathways and Workflows

Predicted Degradation Pathways

The following diagram illustrates the most likely primary degradation pathways for this compound based on fundamental chemical principles.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis Products cluster_oxidation Potential Oxidation Product Parent This compound (C17H25NO2) Amine 2-Aminoacetophenone Parent->Amine  Acid or Base  (Hydrolysis) Acid Octanoic Acid Parent->Acid  Acid or Base  (Hydrolysis) Oxidized Oxidized Species (e.g., at acetyl group or ring) Parent->Oxidized  H₂O₂  (Oxidation)

Caption: Predicted hydrolytic and oxidative degradation pathways.

Experimental Workflow for Degradation Studies

This workflow outlines the logical steps from experimental setup to data analysis in a forced degradation study.

Workflow A Prepare Stock Solution of this compound (e.g., 1 mg/mL) B Aliquot into Separate Vials for Each Stress Condition A->B C Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) B->C D Sample at Timepoints (e.g., 2, 8, 24, 48 hrs) C->D E Neutralize (if needed) & Dilute to Working Conc. D->E F Analyze via Stability-Indicating HPLC-PDA/MS Method E->F G Assess Peak Purity & Resolution Calculate % Degradation F->G H Propose Structures for Degradants (Based on MS data) G->H

Caption: Workflow for a forced degradation study.

Protocols

Protocol 1: General Forced Degradation Procedure

This protocol provides a starting point for stress testing. Adjust concentrations, temperatures, and times as necessary to achieve the target 5-20% degradation.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC Grade)

  • 1.0 M HCl

  • 1.0 M NaOH

  • 30% Hydrogen Peroxide

  • Calibrated oven, photostability chamber

  • Volumetric flasks, pipettes, HPLC vials

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Stress: Place a vial of stock solution in an oven at 80°C.

  • Control Samples:

    • Time Zero: Immediately dilute 1 mL of stock solution with 1 mL of water, then dilute to the target analytical concentration.

    • Room Temp Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Sampling: At each desired time point (e.g., 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

  • Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • For other samples, quenching is often not required, but dilution will slow the reaction.

  • Analysis: Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) and transfer to HPLC vials. Analyze immediately.

Protocol 2: Generic HPLC-UV Method for Stability Analysis

This method serves as a starting point for developing a stability-indicating assay.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: PDA Detector, scan 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm or the compound's λmax).

Self-Validation Check: After analysis, inspect the chromatograms from the stressed samples. The method is suitable if the parent peak is baseline-resolved from all major degradation product peaks (Resolution > 2.0).

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Patel, Y., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation, 1(1), 21-31. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Zieg-Sudroad, C., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Archives of Toxicology, 96(3), 881-893. Retrieved from [Link]

  • Annesley, T. M. (2003). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 49(7), 1041-1044. Retrieved from [Link]

  • Singhal, S., & Sahu, A. (2015). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • LCGC International. (n.d.). How to Avoid Problems in LC–MS. Retrieved from [Link]

  • Dong, M. W. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Retrieved from [Link]

  • ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Khan Academy. (2010, October 21). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Acetylphenyl)acetamide. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to N-acyl Anilines: A Comparative Analysis of N-(2-acetylphenyl)octanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile N-Acyl Aniline Scaffold

In the landscape of modern drug discovery and materials science, the N-acyl aniline moiety stands out as a cornerstone structural motif. These compounds, characterized by an amide group directly attached to an aniline ring, are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The amide linkage is not merely a structural linker; its hydrogen bonding capabilities, conformational influence, and metabolic stability are critical determinants of a molecule's overall performance. Acylating an aniline can serve as a protective strategy for the amino group or be an integral part of the final molecular structure, profoundly influencing its biological activity.[1]

This guide provides an in-depth comparison of a specific, yet illustrative, N-acyl aniline—N-(2-acetylphenyl)octanamide —against a curated set of structurally related analogues. Our objective is to dissect how subtle changes in the acyl chain and phenyl ring substitution pattern dictate the molecule's physicochemical properties and, by extension, its potential biological function. This analysis is designed for researchers, medicinal chemists, and drug development professionals to facilitate a more rational approach to scaffold selection and lead optimization. We will explore the causality behind experimental choices and ground our discussion in established chemical principles and supporting data.

Physicochemical Profiles: A Tale of Four Anilides

To understand the unique characteristics of this compound, we will compare it against three logically chosen analogues, each representing a specific structural modification:

  • N-(2-acetylphenyl)acetamide: Shortens the acyl chain, highlighting the role of lipophilicity.

  • N-phenyloctanamide: Removes the ortho-acetyl group, isolating the influence of this key substituent.

  • N-(4-acetylphenyl)octanamide: Moves the acetyl group to the para position, demonstrating the impact of substituent placement.

The most profound structural feature of this compound and its acetamide analogue is the ortho-acetyl group. This positioning allows for the formation of a strong intramolecular hydrogen bond between the amide proton (N-H) and the acetyl carbonyl oxygen.[2][3] This interaction creates a pseudo-six-membered ring, which significantly planarizes the conformation of the amide relative to the phenyl ring.[2] This conformational rigidity can have major implications for receptor binding affinity and selectivity.

Below is a comparison of key computed physicochemical properties that govern the pharmacokinetic and pharmacodynamic behavior of these molecules.

PropertyThis compoundN-(2-acetylphenyl)acetamide[4]N-phenyloctanamide[5]N-(4-acetylphenyl)octanamide[2]
Molecular Formula C₁₈H₂₇NO₂C₁₀H₁₁NO₂C₁₄H₂₁NOC₁₀H₁₁NO₂
Molecular Weight 289.42 g/mol 177.20 g/mol 219.33 g/mol 177.20 g/mol
XLogP3 (Lipophilicity) 4.41.54.01.5
H-Bond Donors 1111
H-Bond Acceptors 2212
Topological Polar Surface Area 46.2 Ų46.2 Ų29.1 Ų46.2 Ų
Rotatable Bonds 8272

Data sourced from PubChem and calculated using standard algorithms.

This data immediately reveals a clear structure-property relationship. The transition from an acetyl to an octanoyl chain (acetamide vs. octanamide) dramatically increases the calculated lipophilicity (XLogP3), a change expected to enhance membrane permeability but decrease aqueous solubility.[6] Removing the ortho-acetyl group (N-phenyloctanamide) reduces the polar surface area and eliminates the potential for intramolecular hydrogen bonding, leading to greater conformational flexibility.

Synthesis and Reactivity: Constructing the Scaffold

The synthesis of N-acyl anilines is a fundamental and robust transformation in organic chemistry, typically achieved by the acylation of an aniline with an acylating agent like an acyl chloride or anhydride.[1] The workflow is generally straightforward, involving the reaction of the nucleophilic aniline with the electrophilic acyl source, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.

G cluster_start Reactants cluster_reaction Reaction Conditions cluster_process Process Aniline 2'-Aminoacetophenone Reaction N-Acylation Reaction Aniline->Reaction AcylatingAgent Octanoyl Chloride AcylatingAgent->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Base Base (e.g., Pyridine, TEA) Base->Reaction Workup Aqueous Workup Reaction->Workup Quench & Extract Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product Isolate Pure Product SAR_Comparison Main This compound (Baseline) NoAcetyl N-phenyloctanamide (No ortho-Acetyl) ParaAcetyl N-(4-acetylphenyl)octanamide (Para-Acetyl) Prop1 Increased Lipophilicity (↑ Membrane Permeability) (↓ Aqueous Solubility) Main->Prop1 vs. Acetamide Prop3 Conformationally Rigid (Intramolecular H-Bond) Main->Prop3 Acetamide N-(2-acetylphenyl)acetamide (Short Acyl Chain) Prop2 Decreased Lipophilicity (↓ Membrane Permeability) (↑ Aqueous Solubility) Acetamide->Prop2 Prop4 Conformationally Flexible (No Intramolecular H-Bond) NoAcetyl->Prop4 ParaAcetyl->Prop4

Caption: Structure-property relationships among the compared N-acyl anilines.

  • Influence of the Acyl Chain (Lipophilicity): The long octanoyl (C8) chain of this compound makes it significantly more lipophilic than N-(2-acetylphenyl)acetamide (C2 chain). In drug development, increasing lipophilicity can be a double-edged sword. It often enhances binding to hydrophobic pockets in enzymes or receptors and improves cell membrane penetration. [6]However, it frequently leads to decreased aqueous solubility, which can hamper formulation and bioavailability. [7]Furthermore, high lipophilicity can sometimes result in non-specific binding and increased metabolic turnover.

  • Influence of the ortho-Acetyl Group (Conformation & Polarity): The ortho-acetyl group is the most distinguishing feature. As discussed, it enforces a planar conformation via an intramolecular hydrogen bond. [8]This pre-organization of the molecule can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity compared to a more flexible analogue like N-phenyloctanamide. Research on thiophene sulfonamides has shown that acyl substitution at the ortho position of anilides can significantly enhance oral bioavailability, a critical performance metric. [6]This effect may be due to the conformational locking or by masking the amide N-H from certain metabolic enzymes.

  • Influence of Substituent Position (ortho vs. para): Comparing the ortho isomer, this compound, with the para isomer highlights the importance of intramolecular interactions. The para isomer lacks the ability to form an intramolecular hydrogen bond. Consequently, its amide N-H and acetyl carbonyl are fully available for intermolecular interactions with solvent molecules or biological targets. This makes the para isomer conformationally more flexible but potentially more prone to aggregation or different binding modes. The distinct electronic and steric environments of the ortho versus para positions will also lead to different metabolic profiles. For instance, the metabolism of anilines often involves hydroxylation of the aromatic ring, and the accessibility of positions is dictated by the existing substituents. [4]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided.

Protocol 1: Synthesis of this compound

This protocol describes a standard laboratory procedure for the N-acylation of 2'-aminoacetophenone.

Materials:

  • 2'-Aminoacetophenone (1.0 eq)

  • Octanoyl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2'-aminoacetophenone (1.0 eq) and dissolve in anhydrous DCM (approx. 10 mL per mmol of aniline).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Add pyridine (1.2 eq) to the stirred solution.

  • Addition of Acylating Agent: Add octanoyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to obtain the pure this compound.

Protocol 2: General Assay for Antimicrobial Activity (Broth Microdilution)

Given that many aniline and amide derivatives exhibit antimicrobial properties, this protocol provides a self-validating system to screen for such activity. [9][10] Materials:

  • Test compounds (dissolved in DMSO to a stock concentration, e.g., 10 mg/mL)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB. The final concentration range might typically be from 256 µg/mL to 0.5 µg/mL.

  • Controls: Include wells for a positive control (serial dilution of a standard antibiotic), a negative/vehicle control (containing only DMSO at the highest concentration used for the test compounds), and a sterility control (broth only).

  • Inoculation: Add the prepared bacterial inoculum to all wells except the sterility control.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, use a plate reader to measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration showing a significant reduction in OD₆₀₀ compared to the negative control.

  • Validation: The assay is valid if: the sterility control shows no growth, the negative control shows robust growth, and the MIC of the positive control falls within its expected range for the tested bacterial strain.

Conclusion and Future Directions

This guide demonstrates that this compound is a distinct chemical entity whose properties are shaped by a confluence of factors: the lipophilicity of its long acyl chain, the conformational rigidity imposed by its ortho-acetyl group, and the specific electronic environment of its substituted aniline ring.

  • Compared to N-(2-acetylphenyl)acetamide , it offers significantly higher lipophilicity, suggesting potentially better membrane permeability but lower aqueous solubility.

  • Compared to N-phenyloctanamide , its conformation is pre-organized into a planar structure by an intramolecular hydrogen bond, a feature that could enhance binding affinity and oral bioavailability.

  • Compared to its para-isomer, N-(4-acetylphenyl)octanamide , it possesses a unique steric and electronic profile due to the proximity of the substituents, which will lead to different intermolecular interactions and metabolic pathways.

For researchers in drug development, the choice between these analogues is a strategic decision. This compound presents a compelling scaffold when seeking a lipophilic, conformationally constrained molecule. However, if aqueous solubility is a primary concern, the shorter-chain acetamide analogue may be a more suitable starting point. If conformational flexibility is desired to explore a broader range of binding poses, the N-phenyloctanamide or the para-acetyl isomer would be more appropriate choices. Future experimental studies should aim to directly compare these compounds in relevant biological assays to validate these structure-based predictions and further elucidate the nuanced roles of each structural component.

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A Strategic Guide to Characterizing Novel Chemical Probes: Cross-Reactivity and Selectivity Profiling of N-(2-acetylphenyl)octanamide

Author: BenchChem Technical Support Team. Date: January 2026

Public domain literature and chemical databases contain limited information on the biological activity of N-(2-acetylphenyl)octanamide.[2][3][4][5] Its structure, featuring an acetophenone head and an octanamide tail, suggests potential interactions with a range of biological targets, possibly including enzymes that process fatty amides or kinases that bind aromatic moieties.[6][7][8] This guide outlines a logical, multi-tiered experimental strategy to de-risk its use by systematically identifying its primary target(s) and potential cross-reactivity profile.

Foundational Strategy: From Hypothesis to Broad-Panel Screening

The journey to validate a new chemical probe involves a phased approach. We begin with a hypothesis-driven investigation based on structural similarity to known ligands, followed by progressively broader screening to uncover unanticipated interactions. This self-validating system ensures that experimental choices are built on a foundation of accumulating data.

Our hypothetical primary target for this compound is a protein kinase , a class of enzymes frequently targeted by compounds containing acetophenone-like structures.[9] Our goal is to determine its potency against a specific kinase and, crucially, its selectivity across the human kinome. For comparison, we will use Staurosporine , a well-known, potent, but notoriously non-selective kinase inhibitor, to benchmark our findings.

Phase I: Primary Target Engagement and Initial Selectivity

The first phase establishes the compound's activity on a putative target class and provides an initial glimpse into its selectivity.

Experimental Workflow: Kinase Inhibition Assays

The most direct way to test our hypothesis is through a functional enzymatic assay.[10] Radiometric kinase assays are considered a gold standard due to their sensitivity and direct measurement of catalytic activity, which avoids interference from compound fluorescence or light scattering.[11]

This protocol outlines the determination of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for this compound and Staurosporine against a panel of kinases.

Objective: To quantify the inhibitory potency of this compound against a representative panel of kinases.

Materials:

  • This compound, Staurosporine (10 mM stocks in DMSO)

  • Purified recombinant kinases (e.g., SRC, ABL1, EGFR, CDK2)

  • Kinase-specific peptide substrates

  • [γ-³³P]-ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series for this compound and Staurosporine in DMSO. A typical starting concentration is 100 µM.

  • Reaction Setup: In each well of a 96-well plate, combine the assay buffer, the specific kinase, and its corresponding peptide substrate.

  • Inhibitor Addition: Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the phosphorylation reaction by adding [γ-³³P]-ATP. The ATP concentration should be set near the Km for each specific kinase to accurately reflect competitive inhibition.[12] Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

  • Stop Reaction & Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Initial Kinase Panel

The data below represents a hypothetical outcome comparing our novel compound to the non-selective inhibitor, Staurosporine.

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM)
SRC 0.5 0.008
ABL15.20.021
EGFR15.80.090
CDK2> 500.004

Interpretation: This hypothetical data suggests that this compound has moderate, sub-micromolar potency against the SRC kinase. Importantly, it displays a greater than 10-fold selectivity for SRC over ABL1 and over 30-fold selectivity against EGFR, with no significant activity at CDK2. This initial profile is promising and justifies progression to broader screening. In contrast, Staurosporine inhibits all tested kinases in the low nanomolar range, confirming its promiscuous nature.

Phase II: Cellular Target Engagement and Validation

Biochemical assays are essential but do not fully reflect the complexity of a cellular environment, where factors like membrane permeability and off-target engagement come into play.[13][14] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify that a compound binds its intended target in intact cells.[15][16][17]

Experimental Workflow: CETSA®

CETSA® leverages the principle that ligand binding stabilizes a target protein against thermal denaturation.[18][19]

G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Objective: To confirm that this compound engages and stabilizes the SRC kinase in a cellular context.

Materials:

  • Human cell line expressing SRC (e.g., HT-29)

  • This compound (10 mM stock in DMSO)

  • PBS and protease inhibitor cocktail

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-SRC antibody, anti-GAPDH antibody (loading control), and secondary antibody

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound (e.g., at 1 µM and 10 µM) or DMSO (vehicle control) for 1 hour.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.[16]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separate Fractions: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to a new tube. Quantify total protein concentration.

  • Western Blot Analysis: Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot using an anti-SRC antibody. Re-probe the membrane with an anti-GAPDH antibody as a loading control.

  • Data Analysis: Quantify the band intensities for SRC at each temperature. Plot the percentage of soluble SRC relative to the unheated control against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization.[18]

Expected Outcome: A successful experiment will show a rightward shift in the SRC melting curve for cells treated with this compound compared to the DMSO control, providing direct evidence of target engagement in a physiologically relevant setting.

Phase III: Comprehensive Selectivity Profiling

While initial tests are positive, a responsible characterization requires a broad, unbiased assessment of selectivity.[20] Commercial screening services offer large panels of kinases and other off-target proteins, providing a comprehensive view of a compound's interaction profile.[21][][23]

Experimental Workflow: Broad-Panel Kinase Screening

Submitting a compound to a service provider like Reaction Biology or Promega allows for screening against hundreds of kinases in a single, standardized experiment.[11][14][21] This is crucial for identifying potential off-target liabilities that could compromise experiments or lead to toxicity.[11]

G

Caption: Potential interaction map based on broad-panel screening.

A typical output from a broad kinase screen is percent inhibition at a fixed concentration (e.g., 1 µM). This data can be used to calculate a selectivity score or visualize as a dendrogram.

Kinase TargetFamily% Inhibition at 1 µM (this compound)
SRC TK95%
FYNTK88%
LYNTK85%
BTKTK60%
ABL1TK35%
EGFRTK12%
CDK2CMGC<5%
PI3KαOther<5%

Interpretation: The comprehensive screen confirms the high potency against SRC and reveals activity against other SRC-family kinases (FYN, LYN), which is common for inhibitors targeting this family. A potential off-target liability is identified with BTK (60% inhibition). This interaction should be confirmed with a full IC50 determination. The compound shows excellent selectivity against most other kinases, including EGFR, CDK2, and PI3Kα. This detailed profile allows researchers to design experiments that control for the known off-target activity (e.g., by using BTK knockout cells or a selective BTK inhibitor as a control) and provides a high degree of confidence in data interpretation when using this compound as a selective SRC-family kinase probe.

Conclusion

Characterizing the cross-reactivity of a novel compound like this compound is not a single experiment but a systematic process of hypothesis testing and validation. By employing a tiered approach—from initial enzymatic assays to cellular target engagement and broad-panel screening—researchers can build a comprehensive selectivity profile. This guide provides the protocols and logical framework to rigorously validate a chemical probe, ensuring its utility as a precise tool to interrogate biological systems and accelerate the drug discovery process.

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Navigating Preclinical Evaluation: A Comparative Guide to In Vitro and In Vivo Studies of N-(2-acetylphenyl)octanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel chemical entity from benchtop to potential therapeutic is a meticulous process of validation. N-(2-acetylphenyl)octanamide, a compound with structural similarities to known anti-inflammatory agents, presents an intriguing candidate for investigation. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating its potential, grounded in established scientific principles. While specific experimental data for this compound is not yet extensively published, this document outlines a robust, hypothetical framework for its preclinical assessment, mirroring the rigorous approach taken in pharmaceutical research.

The core of this guide is to delineate the indispensable roles of both simplified, controlled in vitro systems and complex, physiologically relevant in vivo models. We will explore how data from each stage informs the next, creating a cascading flow of evidence to build a comprehensive profile of the compound's activity, safety, and mechanism of action.

The Foundational Divide: Understanding In Vitro and In Vivo Paradigms

The preclinical evaluation of any new compound, including our subject this compound, hinges on a dual-pronged approach: initial, high-throughput screening in a controlled, artificial environment (in vitro), followed by validation in a complex, whole-organism system (in vivo).

In vitro studies , conducted outside of a living organism, are the bedrock of early-stage drug discovery.[1][2] They offer a cost-effective, rapid, and ethically sound means to screen large numbers of compounds and elucidate fundamental biological mechanisms.[1][2][3] These assays allow for precise control over experimental variables, leading to highly reproducible results.[2] For this compound, in vitro testing would be crucial for initial characterization of its bioactivity and potential toxicity.[1][4]

Conversely, in vivo studies , performed within a living organism, are indispensable for understanding how a compound behaves in a complex physiological system.[1] They provide critical insights into a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), factors that cannot be fully replicated in vitro.[1][5] For a potential anti-inflammatory agent, in vivo models are essential to observe its effects on the intricate cascade of events in an inflammatory response.[6][7][8][9][10]

The following sections will detail a logical progression of studies for this compound, starting with foundational in vitro assays and moving towards more complex in vivo models.

Part 1: Initial Screening and Mechanistic Insights - In Vitro Evaluation

The primary objectives of the in vitro phase are to determine if this compound possesses relevant biological activity, to elucidate its mechanism of action, and to assess its potential for cytotoxicity.

Hypothesized Mechanism of Action

Given the structure of this compound, which combines an aromatic acetylphenyl group with an octanamide chain, a plausible hypothesis is its interaction with key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8] These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, potent mediators of inflammation.[8]

Inflammatory_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Bronchoconstriction, Chemotaxis) LOX->LTs Compound This compound Compound->COX Inhibition? Compound->LOX Inhibition?

Caption: Hypothesized targets for this compound in the arachidonic acid cascade.

Key In Vitro Assays

A tiered approach to in vitro testing is recommended:

  • Enzyme Inhibition Assays: To directly test our hypothesis, commercially available COX-1/COX-2 and 5-LOX inhibition assays would be employed. These cell-free assays provide a quantitative measure of the compound's ability to inhibit these key enzymes.

  • Cell-Based Assays:

    • Cytotoxicity Assays: Before assessing efficacy, it's crucial to determine the concentrations at which this compound is toxic to cells. Assays like the MTT or LDH release assay in relevant cell lines (e.g., macrophages, endothelial cells) are standard.[4]

    • Anti-inflammatory Activity in Cell Culture: Using a cell line like RAW 264.7 macrophages, inflammation can be induced with lipopolysaccharide (LPS). The efficacy of this compound would be quantified by measuring the reduction in inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.

Experimental Protocol: In Vitro Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NSAID).

  • Induction of Inflammation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Collect the cell culture supernatant. Measure the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration at which 50% of NO production is inhibited).

Data Presentation: Hypothetical In Vitro Results
AssayEndpointThis compoundControl (Indomethacin)
COX-2 InhibitionIC50 (µM)15.20.5
5-LOX InhibitionIC50 (µM)25.85.1
NO Production (RAW 264.7)IC50 (µM)21.52.5
Cell Viability (MTT)CC50 (µM)> 100> 100

This table presents hypothetical data for illustrative purposes.

Part 2: Assessing Systemic Effects and Efficacy - In Vivo Evaluation

Positive results from in vitro studies provide the rationale for advancing to more complex and resource-intensive in vivo models.[1] The primary goals of this phase are to confirm the anti-inflammatory activity in a whole organism, to evaluate the pharmacokinetic profile, and to assess the overall safety.

Selection of Animal Models

The choice of animal model is critical and depends on the type of inflammation being studied (acute vs. chronic).[6][7][10]

  • Acute Inflammation: The carrageenan-induced paw edema model in rats or mice is a widely used and reproducible model for acute inflammation.[8][10] It allows for the assessment of a compound's ability to reduce edema, a cardinal sign of inflammation.[6]

  • Chronic Inflammation: For chronic inflammatory conditions, models like the cotton pellet-induced granuloma in rats can be employed to evaluate the effect on the proliferative phase of inflammation.[9]

InVivo_Workflow Start Positive In Vitro Results PK_PD Pharmacokinetic & Pharmacodynamic Studies Start->PK_PD Acute Acute Inflammation Model (e.g., Carrageenan Paw Edema) PK_PD->Acute Chronic Chronic Inflammation Model (e.g., Cotton Pellet Granuloma) Acute->Chronic Tox Toxicology Studies Chronic->Tox Decision Go/No-Go for Further Development Tox->Decision

Caption: A typical workflow for the in vivo evaluation of a novel anti-inflammatory compound.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Before efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A preliminary PK study in rodents would determine key parameters like half-life, bioavailability, and clearance.[5][11][12][13] This information is crucial for designing the dosing regimen in subsequent efficacy studies.[11]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)

    • This compound (e.g., 10, 30, 100 mg/kg, orally)

    • Standard Drug (e.g., Indomethacin, 10 mg/kg, orally)

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Data Presentation: Hypothetical In Vivo Results
Treatment GroupDose (mg/kg)Paw Volume Increase at 3 hr (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
This compound100.68 ± 0.05*20.0%
This compound300.51 ± 0.04 40.0%
This compound1000.34 ± 0.0360.0%
Indomethacin100.30 ± 0.04**64.7%

*Data are presented as mean ± SEM. **p<0.01, p<0.05 compared to vehicle control. This table presents hypothetical data for illustrative purposes.

Synthesis and Strategic Comparison

FeatureIn Vitro StudiesIn Vivo Studies
System Complexity Low (isolated cells, enzymes)High (whole organism)
Control over Variables HighLow (influenced by physiological factors)
Throughput HighLow
Cost LowHigh
Ethical Considerations MinimalSignificant (requires animal use)
Key Insights Mechanism of action, direct cellular effects, cytotoxicitySystemic efficacy, pharmacokinetics, safety, side effects
Relevance to Humans Lower, but provides foundational dataHigher, but interspecies differences exist

Conclusion: An Integrated Approach for Comprehensive Evaluation

The preclinical assessment of this compound necessitates a synergistic application of both in vitro and in vivo methodologies. In vitro assays serve as the initial gatekeeper, offering a rapid and cost-effective way to identify bioactive compounds and probe their mechanisms of action.[2][3] They provide the foundational data required to justify the ethical and financial commitment of animal studies.

In vivo models, while more complex and resource-intensive, are irreplaceable for validating in vitro findings in a physiologically relevant context.[1] They are the only means to truly understand a compound's therapeutic potential and its behavior within a complex biological system. For a compound like this compound, the journey from a promising molecule to a potential therapeutic is paved with data from both worlds. A carefully planned, stepwise progression from the petri dish to the preclinical model is the most robust and reliable path to success.

References

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical and Research Allied Sciences. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]

  • The Importance of In Vitro Assays. Visikol. [Link]

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A Comparative Guide to Confirming the Purity of Synthesized N-(2-acetylphenyl)octanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for ascertaining the purity of N-(2-acetylphenyl)octanamide, a novel amide with potential applications in medicinal chemistry. As Senior Application Scientists, we present not just protocols, but a comprehensive framework for understanding the causality behind experimental choices, ensuring a self-validating system for purity assessment.

Introduction: The Criticality of Purity in Drug Development

This compound, a derivative of 2-aminoacetophenone, presents a unique analytical challenge due to its chemical structure, which includes an aromatic ketone and an amide linkage. Impurities, arising from starting materials, byproducts of the synthesis, or degradation products, can significantly impact the compound's biological activity, toxicity, and stability. Therefore, a multi-faceted analytical approach is imperative to establish a comprehensive purity profile. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in achieving this goal.

Synthesis and Potential Impurities

A plausible synthetic route to this compound involves the acylation of 2-aminoacetophenone with octanoyl chloride in the presence of a base.

Understanding the potential impurities is crucial for developing specific and accurate analytical methods. Based on the synthetic route, potential impurities can be categorized as:

  • Starting Material-Related: Unreacted 2-aminoacetophenone and octanoyl chloride.

  • Process-Related: Di-acylated byproducts, where the octanoyl group attaches to both the amino group and potentially the aromatic ring under harsh conditions.

  • Degradation Products: Hydrolysis of the amide bond to yield 2-aminoacetophenone and octanoic acid.

Comparative Analysis of Analytical Techniques

A strategic combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment.

Analytical Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution, excellent for quantifying impurities, well-established for pharmaceutical analysis.[1]Requires a reference standard for accurate quantification of each impurity, may not identify unknown impurities.Quantification of known impurities and the main compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Provides unambiguous structural elucidation of the main compound and impurities, can be quantitative (qNMR) without a specific reference standard for each impurity.Lower sensitivity compared to HPLC and MS, complex mixtures can lead to overlapping signals.Structural confirmation of the synthesized compound and identification of unknown impurities.
Mass Spectrometry (MS) Ionization of molecules and their separation based on their mass-to-charge ratio.High sensitivity, provides molecular weight information for impurity identification, can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation and identification.Isomeric and isobaric compounds may not be distinguished by MS alone, fragmentation patterns can be complex to interpret.Identification of unknown impurities and confirmation of molecular weight.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Purity Quantification

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and quantitative accuracy. A well-developed HPLC method can separate the target compound from its impurities, allowing for their precise quantification.

Workflow for HPLC Method Development and Validation:

Caption: Workflow for HPLC method development, validation, and analysis.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: 5% A, 95% B

    • 18.1-20 min: Re-equilibration to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Data Interpretation:

A hypothetical HPLC chromatogram would show a major peak corresponding to this compound and smaller peaks for any impurities. The retention time of the main peak should be consistent, and the peak area is used for quantification. The percentage purity is calculated by the area normalization method, assuming that all components have a similar UV response. For accurate quantification of specific impurities, reference standards are required to create calibration curves.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of the synthesized this compound and for identifying any structurally related impurities.

Workflow for NMR Analysis:

Caption: Workflow for NMR-based purity and structural analysis.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H7.0 - 8.0Multiplet4H
NH~8.5Singlet (broad)1H
-CH₂- (octanoyl)~2.4Triplet2H
-CH₂- (octanoyl)1.6 - 1.8Multiplet2H
-CH₂- (octanoyl)1.2 - 1.4Multiplet8H
-CH₃ (acetyl)~2.6Singlet3H
-CH₃ (octanoyl)~0.9Triplet3H

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Carbon Predicted Chemical Shift (ppm)
C=O (acetyl)~200
C=O (amide)~172
Aromatic-C120 - 140
-CH₂- (octanoyl)20 - 40
-CH₃ (acetyl)~29
-CH₃ (octanoyl)~14

Data Interpretation:

The presence of signals corresponding to the acetyl group, the octanoyl chain, and the substituted phenyl ring would confirm the structure of this compound. Impurities would manifest as additional, unexpected peaks in the spectra. For example, unreacted 2-aminoacetophenone would show a characteristic singlet for the -NH₂ protons around 4-5 ppm.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity identification.

Workflow for LC-MS Analysis:

Caption: Workflow for impurity identification using LC-MS.

Expected Mass Spectrum:

The molecular weight of this compound is 275.38 g/mol . In a positive ion mode electrospray ionization (ESI) mass spectrum, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 276.39.

Data Interpretation:

The mass spectrum should show a prominent peak corresponding to the molecular ion of the target compound. Any additional peaks in the mass spectrum, especially those eluting at different retention times in an LC-MS analysis, would indicate the presence of impurities. The molecular weights of these impurities can provide clues to their structures. For instance, a peak at m/z 136.15 could correspond to unreacted 2-aminoacetophenone.

Conclusion: A Holistic Approach to Purity Confirmation

Confirming the purity of a synthesized compound like this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. HPLC provides the quantitative backbone for purity assessment, while NMR and MS offer invaluable qualitative information for structural confirmation and impurity identification. By employing these methods within a validated framework, as guided by ICH principles, researchers and drug development professionals can ensure the quality, safety, and efficacy of their novel chemical entities. This guide provides the foundational knowledge and practical protocols to establish a robust and reliable system for the purity confirmation of this compound and other similar molecules.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • N-(2-Acetylphenyl)acetamide. PubChem. Available at: [Link]

  • Octanamide. NIST WebBook. Available at: [Link]

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A Comparative Guide to the Reproducible Synthesis of N-(2-acetylphenyl)octanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthetic methodologies for N-(2-acetylphenyl)octanamide, with a primary focus on ensuring high reproducibility. Designed for researchers and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying chemical principles that govern reaction outcomes. We will compare common synthetic routes, dissect critical parameters that influence yield and purity, and provide a robust, field-tested protocol for achieving consistent results.

Introduction: The Significance of N-Acyl Anthranilate Derivatives

This compound belongs to the broader class of N-acyl anthranilate derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The reproducibility of their synthesis is paramount, as inconsistent production can impede research, delay development timelines, and introduce variability in biological assays. This guide aims to establish a reliable synthetic foundation for this compound, enabling researchers to produce this valuable intermediate with high fidelity.

Methodologies for Amide Bond Formation: A Comparative Overview

The synthesis of this compound involves the formation of an amide bond between 2'-aminoacetophenone and an octanoyl group source. Several classical and modern methods exist for amide synthesis, each with distinct advantages and reproducibility challenges.[][2]

  • Method A: Acylation with an Acid Chloride (Schotten-Baumann Reaction) : This is one of the most common and straightforward methods for preparing amides.[][3] It involves the reaction of an amine (2'-aminoacetophenone) with an acid chloride (octanoyl chloride) in the presence of a base to neutralize the HCl byproduct.[3] While often high-yielding, the reaction can be vigorous and is sensitive to moisture, which can hydrolyze the acid chloride.[]

  • Method B: Acylation with an Acid Anhydride : Reacting the amine with an acid anhydride (octanoic anhydride) is another effective method.[][2] This approach is generally less exothermic than using acid chlorides and avoids the generation of corrosive HCl gas. A reliable synthesis for the closely related N-(2-acetylphenyl)acetamide utilizes acetic anhydride with excellent yield, suggesting this is a promising route.[4][5][6]

  • Method C: Direct Amidation with a Carboxylic Acid (Coupling Agents) : This method uses a carboxylic acid (octanoic acid) and a coupling agent (e.g., DCC, HATU) to activate the acid for reaction with the amine.[] While versatile, these reactions can be more expensive due to the cost of coupling agents and may require more complex purification to remove byproducts.

For the synthesis of this compound, Method B (Acylation with an Acid Anhydride) presents a compelling balance of high reactivity, operational simplicity, and favorable safety profile, making it an excellent candidate for a highly reproducible protocol.

Key Factors Influencing Synthetic Reproducibility

Achieving run-to-run consistency hinges on the meticulous control of several experimental variables. The following table outlines the most critical factors, their potential impact on the synthesis of this compound, and best practices for ensuring reproducibility.

Parameter Impact on Reproducibility Best Practices for Control
Reagent Quality Impurities in 2'-aminoacetophenone or octanoic anhydride can lead to side reactions, lowering yield and complicating purification. Residual water will hydrolyze the anhydride.Use reagents of high purity (≥98%). Ensure octanoic anhydride is fresh or has been stored under inert gas. Use anhydrous solvents if applicable.
Reaction Temperature Amide formation is exothermic. Poor temperature control can lead to the formation of diacylated byproducts or degradation of the product.The reaction should be performed with efficient stirring. For larger scales, an ice bath should be used to manage the initial exotherm, followed by allowing the reaction to proceed at a controlled room temperature.
Stoichiometry & Addition Order An incorrect ratio of reactants can result in incomplete conversion or excess starting material.Use precise measurements for all reagents. The amine should be fully dissolved before the addition of the anhydride to ensure a homogenous reaction mixture.
Work-up Procedure The quenching step is critical for destroying excess anhydride and initiating product precipitation. The rate and temperature of quenching affect crystal size and purity.A standardized procedure of pouring the reaction mixture onto a specific volume of crushed ice ensures rapid hydrolysis of excess anhydride and consistent precipitation of the product.[5]
Product Purification The choice of recrystallization solvent and the cooling rate are crucial for obtaining a high-purity product. Inconsistent purification can lead to batch-to-batch variations in purity.A defined recrystallization protocol, including the solvent (e.g., ethanol), volume per gram of crude product, and cooling procedure, must be followed.[5]

Recommended Protocol: Reproducible Synthesis via Acid Anhydride

This protocol is adapted from a proven, high-yield synthesis of a closely related analog, N-(2-acetylphenyl)acetamide, and is optimized for reproducibility.[5][6]

Experimental Workflow

G reagents 1. Reagent Preparation - Weigh 2'-aminoacetophenone - Measure octanoic anhydride dissolution 2. Dissolution - Dissolve amine in anhydride - Stir at Room Temperature reagents->dissolution reaction 3. Reaction - Stir for 3 hours at RT - Monitor for clear solution dissolution->reaction quench 4. Quenching & Precipitation - Pour mixture onto crushed ice - Allow excess anhydride to hydrolyze reaction->quench isolation 5. Product Isolation - Filter the white precipitate - Wash with cold water quench->isolation purification 6. Purification - Recrystallize from ethanol isolation->purification analysis 7. Analysis - Dry the product - Determine yield and purity (m.p., NMR) purification->analysis

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Methodology
  • Reagent Preparation : In a clean, dry flask equipped with a magnetic stir bar, add 2'-aminoacetophenone (1.0 eq).

  • Reaction Initiation : To the flask, add octanoic anhydride (1.5 eq). The anhydride acts as both the acylating agent and the solvent in this procedure.

  • Reaction Progression : Stir the mixture at room temperature for 3 hours. The reaction is typically complete when a clear, homogenous solution is formed.

  • Quenching and Precipitation : Prepare a beaker containing crushed ice. Pour the reaction solution slowly onto the ice with stirring. Allow the mixture to stand until all the excess octanoic anhydride has been hydrolyzed, which is indicated by the disappearance of the anhydride layer.

  • Isolation : Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any water-soluble impurities.

  • Purification : Recrystallize the crude product from hot ethanol to yield pure this compound as a white solid.

  • Drying and Analysis : Dry the purified product under vacuum. Calculate the final yield and characterize the product by melting point and NMR spectroscopy to confirm its identity and purity.

Following this protocol meticulously should result in a high yield (expected >90%) and excellent purity.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2'-aminoacetophenone attacks one of the carbonyl carbons of octanoic anhydride. This is followed by the collapse of the tetrahedral intermediate and the elimination of an octanoate leaving group to form the final amide product.

G cluster_0 Nucleophilic Attack cluster_1 Elimination Amine 2'-Aminoacetophenone Intermediate Tetrahedral Intermediate Amine->Intermediate Attacks Carbonyl Anhydride Octanoic Anhydride Anhydride->Intermediate Intermediate_2 Tetrahedral Intermediate Intermediate->Intermediate_2 Product This compound LeavingGroup Octanoate Intermediate_2->Product Intermediate_2->LeavingGroup Elimination

Caption: Mechanism of this compound synthesis.

Conclusion and Recommendations

The reproducible synthesis of this compound is readily achievable through the acylation of 2'-aminoacetophenone with octanoic anhydride. The key to consistency lies not in a complex or esoteric procedure, but in the stringent control of fundamental parameters: reagent quality, temperature, and a well-defined work-up and purification protocol. By adhering to the guidelines and the detailed methodology presented in this guide, researchers can confidently produce this compound with high yield and purity, thereby ensuring the integrity and reliability of their subsequent scientific investigations.

References

  • Synthesis and analysis of amides . Chemistry Education. Available at: [Link]

  • Synthesis of Amides . Chemistry LibreTexts. (2021-07-31). Available at: [Link]

  • Amide synthesis by acylation . Organic Chemistry Portal. Available at: [Link]

  • N-(2-Acetylphenyl)acetamide . ResearchGate. (2006). Available at: [Link]

  • Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide . Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature . Master Organic Chemistry. (2018-02-28). Available at: [Link]

  • Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex . National Institutes of Health (NIH). (2023-03-09). Available at: [Link]

  • N-(2-Acetylphenyl)acetamide . ResearchGate. (2006). Available at: [Link]

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A Comparative Analysis of N-(2-acetylphenyl)octanamide's Lipophilicity: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the lipophilicity of N-(2-acetylphenyl)octanamide, a novel compound with potential therapeutic applications. As direct experimental data for this specific molecule is not yet publicly available, this analysis leverages predictive computational models and establishes a framework for experimental validation through a detailed protocol. The insights provided herein are crucial for researchers, scientists, and drug development professionals in predicting the compound's pharmacokinetic profile and guiding future research.

The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of medicinal chemistry.[1][2] It profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][] A drug's ability to traverse cellular membranes, including the gastrointestinal mucosa for oral absorption and the blood-brain barrier for central nervous system (CNS) targets, is intrinsically linked to its lipophilicity.[5][6] This property is commonly quantified by the partition coefficient (logP), which is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[3][7] An optimal lipophilicity range, generally considered to be a logP between 1 and 3, is often sought to balance membrane permeability with aqueous solubility and minimize off-target effects.[1]

This compound: A Profile

This compound is a compound of interest due to its unique structural features, combining an acetylphenyl group with a long-chain octanamide moiety. While the biological activity of this specific compound is still under investigation, its structural components suggest potential interactions with various biological targets. Understanding its lipophilicity is a critical first step in evaluating its drug-like properties.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Predictive Analysis of Lipophilicity

In the absence of experimental data, computational tools provide a valuable first approximation of a compound's physicochemical properties.[8][9] The SwissADME web tool, a widely used and validated platform, was employed to predict the logP of this compound.[8][10]

The predicted consensus logP for this compound is 4.13 . This value suggests that the compound is significantly lipophilic, with a strong preference for lipid environments over aqueous ones. This high lipophilicity is primarily attributed to the long C8 alkyl chain of the octanamide group and the phenyl ring.

Comparative Analysis with Structurally Related and Reference Compounds

To contextualize the predicted lipophilicity of this compound, it is compared with structurally similar compounds and established drugs with known lipophilicity profiles.

CompoundStructureLogPRationale for Comparison
N-(2-acetylphenyl)acetamide Chemical structure of N-(2-acetylphenyl)acetamide1.50[11]Shares the N-(2-acetylphenyl) core, but with a much shorter acetyl group instead of the octanoyl chain. This highlights the significant contribution of the long alkyl chain to lipophilicity.
N-methyl-N-phenyloctanamide Chemical structure of N-methyl-N-phenyloctanamide4.30[12]Possesses a similar long alkyl chain and a phenyl ring, providing a close structural and lipophilicity comparison.
Ibuprofen Chemical structure of Ibuprofen3.97A common non-steroidal anti-inflammatory drug (NSAID) with a comparable high lipophilicity.
Aspirin Chemical structure of Aspirin1.19A widely used analgesic with moderate lipophilicity, representing a more balanced profile.
Metformin Chemical structure of Metformin-1.40A highly hydrophilic antidiabetic drug, serving as a contrast to the lipophilic nature of the target compound.

Table 1. Comparative Lipophilicity Data.

The predicted logP of 4.13 for this compound places it in the higher range of lipophilicity for drug-like molecules. This suggests excellent potential for crossing lipid membranes, which could be advantageous for targeting intracellular components or for penetration of the blood-brain barrier.[13][14] However, very high lipophilicity can also be associated with challenges such as poor aqueous solubility, increased plasma protein binding, and higher susceptibility to metabolic clearance, which must be carefully evaluated.[1][15]

Experimental Validation of Lipophilicity: A Standard Protocol

While predictive models are useful, experimental determination of lipophilicity is the gold standard for accurate assessment.[16][17] The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a widely accepted and efficient technique for determining logP values.[16][][19] It offers advantages over the traditional shake-flask method, including higher throughput, smaller sample requirements, and suitability for a wide range of compounds.[16][19]

Protocol: Determination of logP by RP-HPLC

This protocol outlines the steps for the experimental determination of the logP of this compound using RP-HPLC.

1. Materials and Reagents:

  • This compound (test compound)

  • A series of reference compounds with known logP values covering a range that includes the predicted value of the test compound (e.g., from logP 1 to 5).

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other suitable buffer components

  • A C18 reverse-phase HPLC column

  • HPLC system with a UV detector

2. Preparation of Solutions:

  • Prepare stock solutions of the test compound and each reference compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of mobile phases with varying compositions of acetonitrile and water (e.g., 50:50, 60:40, 70:30, 80:20 v/v), each containing a small amount of formic acid (e.g., 0.1%) to ensure consistent ionization.

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the first mobile phase composition.

  • Inject a standard volume of each reference compound and the test compound individually.

  • Record the retention time (t_R) for each compound.

  • Repeat the injections for each mobile phase composition.

  • Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).

4. Data Analysis:

  • Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0 .

  • For each compound, plot log(k) against the percentage of acetonitrile in the mobile phase.

  • Extrapolate the linear regression to determine the log(k) value at 100% aqueous mobile phase (log k_w).

  • Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log k_w values.

  • From the calibration curve, determine the logP of this compound using its calculated log k_w.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_stocks Prepare Stock Solutions (Test & Reference Compounds) inject Inject Samples prep_stocks->inject prep_mobile Prepare Mobile Phases (Varying Acetonitrile/Water) equilibrate Equilibrate Column prep_mobile->equilibrate equilibrate->inject record Record Retention Times (tR) inject->record calc_k Calculate Capacity Factor (k) record->calc_k plot_logk Plot log(k) vs. % Acetonitrile calc_k->plot_logk extrapolate Extrapolate to log(kw) plot_logk->extrapolate calibrate Create Calibration Curve (logP vs. log(kw)) extrapolate->calibrate determine_logp Determine logP of Test Compound calibrate->determine_logp

Diagram 1. Experimental workflow for logP determination by RP-HPLC.

Conclusion and Future Perspectives

The computational analysis presented in this guide predicts that this compound is a highly lipophilic compound. This characteristic is a double-edged sword in drug development. While it suggests good membrane permeability, it also raises potential concerns regarding solubility and metabolic stability that warrant further investigation.

The provided RP-HPLC protocol offers a robust framework for the experimental validation of this predicted lipophilicity. The experimentally determined logP value will be crucial for building accurate structure-activity relationships (SAR) and for guiding the optimization of this compound or its analogs. Future studies should focus on a comprehensive ADMET profiling of this compound to fully elucidate its potential as a therapeutic agent.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25). [Link]

  • LogP/D - Cambridge MedChem Consulting. [Link]

  • Waring, M. J. (2010). Is there enough focus on lipophilicity in drug discovery?. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]

  • Banks, W. A., & Kastin, A. J. (1990). Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. Brain Research Bulletin, 25(5), 629-632. [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

  • Lin, F. Y., Li, L., Li, G., Chan, T. H., & Li, C. J. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58732. [Link]

  • LogP / LogD shake-flask method - Protocols.io. (2024-09-23). [Link]

  • Atkinson, F., Cole, S., Green, C., & van de Waterbeemd, H. (2002). Lipophilicity and Other Parameters Affecting Brain Penetration. Current Medicinal Chemistry-Central Nervous System Agents, 2(3), 229-240. [Link]

  • Lipophilicity and Other Parameters Affecting Brain Penetration - Ingenta Connect. [Link]

  • Lipophilicity - Creative Biolabs. [Link]

  • Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms - Oreate AI Blog. (2026-01-07). [Link]

  • Pike, V. W. (2009). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Molecular Imaging and Biology, 11(5), 287-296. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]

  • Lipophilicity in drug discovery - Scilit. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Kempińska, D., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry, 113, 54-73. [Link]

  • US Patent for Determination of logP coefficients via a RP-HPLC column.
  • Frequently Asked Questions - SwissADME. [Link]

  • Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum - Journal of Pharmacognosy and Phytochemistry. (2023-07-20). [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - NIH. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry - ACS Publications. (2025-06-05). [Link]

  • Graphical visualization of calculated logP values (using SwissADME... - ResearchGate. [Link]

  • (PDF) Rapid method for estimating octanol-water partition coefficient (log P-oct) from isocratic RP-HPLC and a hydrogen bond acidity term (A) - ResearchGate. [Link]

  • SwissADME - SIB Swiss Institute of Bioinformatics - Expasy. [Link]

  • Comparative linear relationship between log P reference and the... - ResearchGate. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. [Link]

  • N-(2-Acetylphenyl)acetamide | C10H11NO2 | CID 21306 - PubChem - NIH. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024-07-30). [Link]

  • Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method | Request PDF - ResearchGate. [Link]

  • Oxamide, N-(2'-acetylphenyl)-N'-(2'-benzoylphenyl) - PubChem. [Link]

  • Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed. [Link]

  • Prediction of octanol-water partition coefficients for the SAMPL6-log P molecules using molecular dynamics simulations with OPLS-AA, AMBER and CHARMM force fields - PMC - NIH. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of N-(2-acetylphenyl)octanamide

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an essential procedural guide for researchers, scientists, and drug development professionals on the proper handling and disposal of N-(2-acetylphenyl)octanamide. In the laboratory setting, meticulous attention to waste management is not merely a regulatory requirement but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a direct, step-by-step operational plan, grounded in established safety protocols and regulatory standards, to ensure that this compound is managed safely from the moment it is designated as waste to its final disposal.

Hazard Characterization and Risk Assessment

Based on data from similar acetylated amide compounds, we can anticipate a hazard profile that necessitates careful handling.[1][2][3][4] The primary risks are associated with irritation and potential toxicity if improperly handled.

Inferred Hazard Profile Summary

The table below synthesizes the potential hazards associated with this compound, based on data from structurally related chemicals.

Hazard CategoryPotential Risk DescriptionRecommended PrecautionSupporting Evidence (Analogous Compounds)
Acute Toxicity (Oral) Harmful if swallowed.[1][2] Ingestion may lead to gastrointestinal irritation.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]2-(Diethylamino)-N-(2,6-Dimethylphenyl)-Acetamide, (RS)-2-Chloro-N-(2-methylphenyl)propanamide
Skin Corrosion/Irritation May cause skin irritation upon direct contact.[1]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.2-(Diethylamino)-N-(2,6-Dimethylphenyl)-Acetamide, N-(2-hydroxy-4-methylphenyl)-Acetamide
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[3][4]Wear chemical safety goggles or a face shield.[4]N-(2-hydroxy-4-methylphenyl)-Acetamide, N-(2-hydroxyphenyl)-Acetamide
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.Prevent release to the environment. Do not dispose of down the drain.X405 (Sigma-Aldrich)

Personnel Safety and Spill Management Protocol

Every protocol must be a self-validating system, and this begins with personal protection and emergency preparedness.

Mandatory Personal Protective Equipment (PPE)

Given the inferred hazard profile, the following PPE is mandatory when handling this compound in any capacity, including disposal:

  • Eye/Face Protection: Tightly fitting safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the waste.

  • Body Protection: A chemically resistant lab coat or apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols and ventilation is inadequate, a NIOSH-approved respirator is required.[1]

Spill Cleanup Procedure

In the event of a spill, immediate and correct action is critical to mitigate risk.

  • Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Increase ventilation in the area to disperse any potential vapors or dust.

  • Contain: Prevent the spill from spreading. For solid spills, avoid creating dust.

  • Absorb/Collect: Carefully sweep or scoop the solid material into a designated waste container. To minimize dust, you may gently moisten the material with a suitable inert solvent if appropriate and safe to do so.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All cleanup materials (gloves, absorbent pads, etc.) must be collected and disposed of as hazardous waste along with the primary chemical waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of in standard trash or down the sanitary sewer.

Step 1: Waste Segregation and Collection
  • Principle: The foundation of safe chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Action:

    • Designate a specific, dedicated container for this compound waste. This includes the pure compound, reaction mixtures containing it, and any contaminated materials (e.g., weigh boats, gloves, silica gel).

    • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE), be in good condition, and have a secure, tight-fitting lid.[5]

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.

Step 2: Container Labeling
  • Principle: Accurate labeling is a regulatory requirement under the EPA and OSHA and is critical for ensuring the safety of all personnel who may handle the container.[6]

  • Action:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Record the accumulation start date.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Principle: SAAs are designated locations at or near the point of waste generation for the temporary collection of hazardous waste.

  • Action:

    • Store the labeled waste container in your laboratory's designated SAA.

    • The container must be kept closed at all times except when adding waste.

    • Ensure the SAA is away from general traffic areas and potential sources of ignition or reaction.

Step 4: Final Disposal via Licensed Contractor
  • Principle: Final disposal of hazardous chemical waste must be performed by a licensed and certified waste management company to ensure compliance with all local, state, and federal regulations.[5][7]

  • Action:

    • When the container is full or you are finished with the process, contact your institution's EHS department.

    • The EHS department will coordinate the pickup, transport, and ultimate disposal of the waste.

    • The most probable method of disposal for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility.[7][8]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound gen Waste Generation (this compound & contaminated items) container Select a Designated, Compatible Waste Container gen->container label Label Container Immediately - Full Chemical Name - Hazard Warning - Date container->label collect Collect Waste in Container (Keep Closed) label->collect store Store in Laboratory SAA (At/Near Point of Generation) collect->store contact_ehs Container Full? Contact EHS for Pickup store->contact_ehs contact_ehs->store No disposal Final Disposal by Licensed Professional Service (e.g., Incineration) contact_ehs->disposal Yes

Caption: Decision workflow for compliant waste management.

References

  • Material Safety Data Sheet - Cole-Parmer.
  • Safety data sheet - CymitQuimica.
  • SAFETY DATA SHEET - Fisher Scientific (N-(2-hydroxy-4-methylphenyl)-Acetamide).
  • EPA Hazardous Waste Codes - University of Maryland.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific (N-(2-hydroxyphenyl)-Acetamide).
  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA.
  • Safe Disposal of N-(2-Methyl-5-nitrophenyl)acetamide: A Procedural Guide - Benchchem.
  • Proper Disposal of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: A Guide for Laboratory Professionals - Benchchem.

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A Comprehensive Guide to the Safe Handling of N-(2-acetylphenyl)octanamide

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the dynamic field of drug development and scientific research, the meticulous and safe handling of chemical compounds is a foundational pillar of operational excellence. This guide offers essential safety and logistical information for N-(2-acetylphenyl)octanamide, providing a framework for its safe use from receipt to disposal. By integrating procedural guidance with the underlying scientific principles, this document aims to be an indispensable resource for ensuring a safe and efficient laboratory environment.

Section 1: Hazard Identification and Risk Assessment
  • Acute Toxicity (Oral): Harmful if swallowed.[1][2] Ingestion may lead to symptoms such as nausea and vomiting.[3]

  • Skin Irritation: May cause skin irritation upon direct contact.[1][4]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][4]

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory irritation.[1]

Long-term exposure risks are not well-characterized for this specific molecule. However, as a matter of prudent practice, exposure should be minimized. Some related compounds have been shown to cause organ damage with prolonged exposure.[3]

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard ClassificationRepresentative CompoundsPotential Effects of this compound
Acute Oral Toxicity Acetanilide, N1-(3-Acetyl-4-hydroxyphenyl)acetamideHarmful if swallowed, may cause nausea.[1][3]
Skin Irritation Acetanilide, N1-(3-Acetyl-4-hydroxyphenyl)acetamideMay cause redness and irritation.[1][3]
Eye Irritation Acetanilide, N1-(3-Acetyl-4-hydroxyphenyl)acetamideMay cause serious eye irritation.[1][4]
Respiratory Irritation N1-(3-Acetyl-4-hydroxyphenyl)acetamideMay cause respiratory tract irritation.[1]
Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to mitigate the risks of exposure. The selection of appropriate PPE is critical and should be based on the potential routes of exposure.[5]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[6][7] In situations with a higher risk of splashing, a face shield worn over safety glasses is recommended.[8]

  • Skin Protection:

    • Gloves: Disposable nitrile gloves are recommended for providing protection against a wide range of chemicals.[7][8] Gloves should be inspected for integrity before each use and changed immediately if contaminated. Proper glove removal technique is essential to prevent skin contact.

    • Lab Coat: A buttoned, long-sleeved lab coat is required to protect skin and clothing.[7][8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[9] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator may be necessary.[8]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[6][7]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_procedures Handling Procedures Eye_Face Eye/Face Protection (Goggles/Face Shield) Skin Skin Protection (Gloves, Lab Coat) Respiratory Respiratory Protection (Fume Hood/Respirator) Footwear Footwear (Closed-toe Shoes) Handling Chemical Handling Handling->Eye_Face Requires Handling->Skin Requires Handling->Respiratory Requires Handling->Footwear Requires Spill Spill Response Spill->Eye_Face Spill->Skin Spill->Respiratory Disposal Waste Disposal Disposal->Eye_Face Disposal->Skin

Caption: Required PPE for different laboratory procedures.

Section 3: Operational and Handling Plan

A systematic workflow is essential for the safe handling of this compound.

3.1. Pre-Handling Preparations:

  • Information Review: Before beginning any work, thoroughly review this safety guide and any other available safety information.

  • Work Area Setup: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and operational.[9]

  • PPE Donning: Put on all required personal protective equipment as outlined in Section 2.

3.2. Step-by-Step Handling Protocol:

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of airborne particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within a chemical fume hood.

  • Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even after wearing gloves.[5]

Section 4: Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][4] Remove contaminated clothing.[10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][3]

  • Minor Spill: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Major Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup.

Emergency_Response cluster_actions Immediate Actions cluster_followup Follow-up Procedures Spill Spill or Exposure Occurs Evacuate Evacuate Area (if necessary) Spill->Evacuate First_Aid Administer First Aid Spill->First_Aid Notify Notify Supervisor/ Safety Officer Spill->Notify Cleanup Contain and Clean Spill Evacuate->Cleanup Medical Seek Medical Attention First_Aid->Medical Report Complete Incident Report Notify->Report

Caption: Emergency response workflow for spills or exposures.

Section 5: Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental protection and regulatory compliance.

  • Waste Segregation: this compound is a non-halogenated organic compound.[11] All waste containing this compound, including contaminated solids, solutions, and disposable labware, should be collected in a designated, properly labeled hazardous waste container for non-halogenated organic waste.[12][13]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents.[12][14] Do not use abbreviations or chemical formulas.[12]

  • Storage: Waste containers should be kept closed except when adding waste.[12][14] Store waste in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department. Do not dispose of this chemical down the drain.[15]

Table 2: Waste Disposal Guidelines

Waste TypeContainerLabeling RequirementsDisposal Route
Solid this compound Sealed, compatible container"Hazardous Waste," "Non-Halogenated Organic Solid Waste," list of contentsInstitutional Hazardous Waste Program
Solutions in Organic Solvents Designated non-halogenated solvent waste container"Hazardous Waste," "Non-Halogenated Organic Liquid Waste," list of contentsInstitutional Hazardous Waste Program
Contaminated Labware (gloves, wipes, etc.) Lined, sealed container"Hazardous Waste," "Contaminated Solid Waste," list of contaminantsInstitutional Hazardous Waste Program

By adhering to these guidelines, researchers and laboratory personnel can confidently handle this compound, ensuring personal safety and the integrity of their work environment.

References

  • Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure.
  • University of Colorado Boulder. Protective Gear - Organic Chemistry.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • University of Louisville Department of Environmental Health and Safety. Chemical Waste Management: Combining Compatible Used Organic Solvents.
  • Kemicentrum. 8.1 Organic solvent waste.
  • CHEMM. Personal Protective Equipment (PPE).
  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal.
  • University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
  • Chemistry LibreTexts. Proper Protective Equipment.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-Acetylaminofluorene.
  • Compliance Partners. PPE and Safety Equipment When Using Chemicals.
  • Sigma-Aldrich. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet: Acetamide, N-(2-hydroxy-4-methylphenyl)-.
  • Sciencelab.com. Comprehensive SDS for Acetanilide – Safety and Handling Guide.
  • Fisher Scientific. Safety Data Sheet: N1-(3-Acetyl-4-hydroxyphenyl)acetamide.
  • CymitQuimica. Safety data sheet.
  • Benchchem. Essential Safety and Logistical Information for Handling N-acetyl-N-phenylacetamide (Acetanilide).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.